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2-Amino-1,3-benzoxazole-7-carboxylic acid Documentation Hub

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  • Product: 2-Amino-1,3-benzoxazole-7-carboxylic acid
  • CAS: 1781320-38-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 2-Amino-1,3-benzoxazole-7-carboxylic Acid

Executive Summary The benzoxazole core is a privileged scaffold in modern medicinal chemistry, frequently leveraged for its robust binding affinity to various kinase and enzymatic targets. Specifically, 2-Amino-1,3-benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole core is a privileged scaffold in modern medicinal chemistry, frequently leveraged for its robust binding affinity to various kinase and enzymatic targets. Specifically, 2-Amino-1,3-benzoxazole-7-carboxylic acid (CAS: 1781320-38-4) represents a highly functionalized, "push-pull" heteroaromatic system. The strategic placement of an electron-donating 2-amino group and an electron-withdrawing 7-carboxylic acid provides unique electronic properties, making it an ideal intermediate for developing highly selective, orally bioavailable therapeutics. This technical guide deconstructs its physicochemical properties, structural dynamics, and provides a self-validating synthetic protocol for its generation.

Structural & Physicochemical Profile

Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The data below synthesizes known parameters and extrapolated values from highly similar stereoisomers.

Table 1: Quantitative Physicochemical Data
PropertyValueSource / Methodology
CAS Number 1781320-38-41[1]
Molecular Formula C₈H₆N₂O₃1[1]
Monoisotopic Mass 178.0378 Da1[1]
Predicted pKa (COOH) 3.60 ± 0.30Extrapolated from 2[2]
Predicted Boiling Point ~350.1 °CExtrapolated from 2[2]
LogP (Lipophilicity) ~0.8 - 1.2Consensus prediction via 3[3]
Electronic & Structural Dynamics

The geometry of 2-aminoheterocyclic systems is heavily influenced by the interplay between the exocyclic amino group and the endocyclic nitrogen. As noted in crystallographic studies of similar 2-aminoheterocycles, the N1–C2–N21 bond angles and lengths dictate the hydrogen-bonding capacity of the molecule 4[4]. In 2-amino-1,3-benzoxazole-7-carboxylic acid, the 7-carboxylic acid acts as an electron-withdrawing group (EWG) that pulls electron density away from the oxygen-rich fusion carbon. This effectively lowers the basicity (pKa) of the 2-amino group, rendering the molecule more neutral at physiological pH while maintaining the carboxylic acid in its anionic state.

ADME & Pharmacokinetic Implications

When designing therapeutics, the physicochemical logic of the scaffold directly dictates Absorption, Distribution, Metabolism, and Excretion (ADME).

PropertyLogic Core 2-Amino-1,3-benzoxazole- 7-carboxylic acid P1 2-Amino Group (H-Bond Donor) Core->P1 P2 Benzoxazole Ring (Lipophilic Core) Core->P2 P3 7-Carboxylic Acid (Anionic at pH 7.4) Core->P3 O1 Target Kinase Hinge Binding P1->O1 O2 Membrane Permeability (LogP ~1.0) P2->O2 O3 Aqueous Solubility & Clearance P3->O3

Fig 1: Physicochemical property contributions to ADME and target binding.

The relatively low LogP (~1.0) combined with a molecular weight of 178.14 g/mol ensures this fragment comfortably satisfies Lipinski’s Rule of Five, predicting excellent passive intestinal diffusion 3[3].

Mechanistic Synthesis & Self-Validating Protocol

To ensure high purity and regioselectivity, the synthesis of 2-amino-1,3-benzoxazole-7-carboxylic acid is best achieved via the electrophilic cyanation of 3-amino-2-hydroxybenzoic acid using Cyanogen Bromide (BrCN).

Experimental Workflow Protocol

Step 1: Precursor Solvation & Buffering

  • Action: Dissolve 10 mmol of 3-amino-2-hydroxybenzoic acid in 50 mL of a 1:1 Methanol/Water mixture. Add 20 mmol of sodium acetate (NaOAc).

  • Causality: The mixed solvent system ensures the solubility of both the organic precursor and the inorganic buffer. NaOAc acts as a mild base to keep the amine nucleophilic without deprotonating the phenol to a degree that causes unwanted side reactions.

Step 2: Electrophilic Cyanation

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add a solution of 12 mmol Cyanogen Bromide (BrCN) in 10 mL Methanol over 15 minutes.

  • Causality: BrCN is highly volatile and reactive. The 0 °C environment suppresses the competitive hydrolysis of BrCN into cyanic acid, ensuring maximum electrophilic attack by the primary amine to form the transient cyanamide intermediate.

Step 3: Intramolecular Cyclization

  • Action: Remove the ice bath and allow the reaction to stir at ambient temperature (25 °C) for 12 hours.

  • Causality: The formation of the cyanamide is rapid, but the subsequent intramolecular attack by the ortho-hydroxyl group onto the nitrile carbon requires thermal energy to overcome the steric strain of forming the fused bicyclic oxazole ring.

Step 4: Isolation & Self-Validation (Quality Control)

  • Action: Concentrate the mixture in vacuo to remove Methanol. Adjust the aqueous layer to pH 3.5 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry under a high vacuum.

  • Validation: A self-validating system requires analytical confirmation. Perform ¹H NMR (DMSO-d₆) and LC-MS. The disappearance of the primary amine protons of the precursor and the appearance of a broad singlet at ~7.5 ppm (representing the new 2-amino group), alongside the molecular ion peak [M+H]⁺ at m/z 179.04, confirms successful cyclization.

SyntheticWorkflow A 3-Amino-2-hydroxybenzoic acid (Precursor) B Cyanation (BrCN) Temp: 0°C to RT A->B C Cyanamide Intermediate (Transient) B->C D Intramolecular Cyclization (O-Attack) C->D E 2-Amino-1,3-benzoxazole- 7-carboxylic acid D->E

Fig 2: Step-by-step synthetic workflow and cyclization mechanism.

References

  • PubChemLite Database - 2-amino-1,3-benzoxazole-7-carboxylic acid (Compound Profile & Monoisotopic Mass).
  • BenchChem - Physical and chemical characteristics of Benzo[d]oxazole-4-carboxylic acid (Extrapolated pKa & Boiling Point Data).
  • IUCr Journals - Geometry of the 2-aminoheterocyclic carboxylic acid R2 (Structural Dynamics).
  • PubMed Central (PMC) - Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones (LogP and ADME Implications).

Sources

Exploratory

2-Amino-1,3-benzoxazole-7-carboxylic Acid: Structural Paradigms, Synthetic Methodologies, and Therapeutic Applications

Executive Summary In the landscape of modern drug discovery, bicyclic heteroaromatic scaffolds serve as the foundational architecture for target-specific therapeutics. Among these, 2-amino-1,3-benzoxazole-7-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern drug discovery, bicyclic heteroaromatic scaffolds serve as the foundational architecture for target-specific therapeutics. Among these, 2-amino-1,3-benzoxazole-7-carboxylic acid (CAS: 1781320-38-4) has emerged as a highly privileged structural motif[1][2]. By combining the hydrogen-bonding capacity of the 2-amino-1,3-benzoxazole core with the functional versatility of a 7-position carboxylic acid, this compound provides an optimal vector for exploring structure-activity relationships (SAR) across multiple biological targets, including sphingosine-1-phosphate (S1P) transporters and tumor-associated metalloenzymes[3][4].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic roles in pharmacology, and a self-validating synthetic workflow designed for high-yield laboratory production.

Molecular Architecture and Physicochemical Profile

The IUPAC-designated 2-amino-1,3-benzoxazole-7-carboxylic acid consists of a benzene ring fused to an oxazole ring, with an exocyclic primary amine at the C2 position and a carboxylic acid at the C7 position[5].

The strategic placement of the carboxylic acid at the C7 position (ortho to the bridgehead oxygen at C7a) is pharmacologically critical. It modulates the pKa of the molecule, enhances aqueous solubility compared to the unsubstituted core, and serves as a highly reactive handle for amide coupling or esterification during the synthesis of prodrugs[6].

Table 1: Physicochemical and Identification Properties

PropertyValue / DescriptionReference
IUPAC Name 2-amino-1,3-benzoxazole-7-carboxylic acid[5]
CAS Registry Number 1781320-38-4[1][2][7]
Molecular Formula C₈H₆N₂O₃[1][8]
Molecular Weight 178.15 g/mol
Standard Purity (Commercial) ≥ 95.0% (HPLC/NMR validated)[8]
Structural Features Bicyclic heteroaromatic; H-bond donor/acceptor[6]
Mechanistic Role in Drug Discovery

The 2-aminobenzoxazole scaffold is not merely a passive structural spacer; it actively participates in target binding through coordinate covalent bonds, ionic interactions, and π

π stacking.
A. Spns2 Transporter Inhibition (Autoimmune Therapeutics)

The Sphingosine-1-phosphate (S1P) signaling pathway is a validated target for autoimmune diseases (e.g., multiple sclerosis). While first-generation drugs like fingolimod act as direct S1P receptor modulators, they often trigger on-target adverse effects such as first-dose bradycardia[3].

Recent drug discovery efforts have pivoted upstream to target Spinster homolog 2 (Spns2) , the transporter responsible for exporting S1P into the lymph. Derivatives of 2-aminobenzoxazole have been identified as highly potent Spns2 inhibitors[3][6]. The 7-carboxylic acid variant allows researchers to synthesize diverse amide libraries that fit precisely into the Spns2 substrate-binding pocket, blocking S1P export without agonizing cardiac S1P receptors.

G SphK Sphingosine Kinase (SphK) S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Phosphorylation Spns2 Spns2 Transporter (Target) S1P->Spns2 Intracellular S1PR S1P Receptors (Lymphocytes) Spns2->S1PR Export to Lymph Inflam Autoimmune Inflammation S1PR->Inflam Activation Inhibitor 2-Aminobenzoxazole Derivatives Inhibitor->Spns2 Blocks Transport

S1P signaling cascade and targeted Spns2 inhibition by 2-aminobenzoxazole derivatives.

B. Tumor-Associated Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases IX and XII are overexpressed in hypoxic tumors and are critical for maintaining the acidic tumor microenvironment. 2-Aminobenzoxazole compounds, particularly when appended to coumarins or bearing acidic moieties like the 7-carboxylic acid, act as selective inhibitors of CA IX/XII, demonstrating significant antiproliferative activity in low-micromolar ranges[4].

Advanced Synthetic Methodologies

Historically, the synthesis of primary 2-aminobenzoxazoles relied on the cyclization of 2-aminophenols using cyanogen bromide (BrCN)[9][10]. While effective, BrCN is highly toxic, volatile, and poses severe safety risks at scale.

Modern synthetic paradigms utilize N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an air-stable, non-hazardous electrophilic cyanating agent[10]. When activated by a Lewis acid, NCTS facilitates a clean, single-pot cyclization of 3-amino-2-hydroxybenzoic acid directly into 2-amino-1,3-benzoxazole-7-carboxylic acid.

G A 3-Amino-2-hydroxybenzoic acid (Precursor) B NCTS + BF3·Et2O (Lewis Acid Activation) A->B C Nucleophilic Attack (by -NH2 group) B->C Cyano group activated D Elimination of Sulfonamide Residue C->D E Intramolecular Cyclization (by -OH group) D->E Intermediate formation F 2-Amino-1,3-benzoxazole-7-carboxylic acid (Product) E->F Ring closure

Mechanism of 2-aminobenzoxazole synthesis via Lewis acid-catalyzed NCTS activation.

Self-Validating Experimental Protocol

As a Senior Application Scientist, it is imperative to design protocols that are not only reproducible but inherently self-validating. The following procedure details the NCTS-mediated synthesis of 2-amino-1,3-benzoxazole-7-carboxylic acid, complete with causality rationales and in-process controls (IPCs)[10].

Reagents Required:

  • 3-Amino-2-hydroxybenzoic acid (Precursor, 1.0 equiv)

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS, 1.5 equiv)

  • Boron trifluoride etherate (BF₃·Et₂O, 2.0 equiv)

  • Anhydrous 1,4-dioxane

Step-by-Step Methodology:

  • Inert Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2-hydroxybenzoic acid in anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Purge the system with Argon.

    • Causality: BF₃·Et₂O is highly sensitive to moisture. The presence of water will hydrolyze the Lewis acid, quenching the activation of NCTS and stalling the reaction.

  • Electrophilic Activation: Add NCTS (1.5 equiv) to the stirring solution. Subsequently, add BF₃·Et₂O (2.0 equiv) dropwise at room temperature.

    • Causality: The Lewis acid coordinates to the cyano nitrogen of NCTS. This drastically increases the electrophilicity of the cyano carbon, priming it for nucleophilic attack by the weakly nucleophilic aromatic amine of the precursor.

  • Thermal Cyclization: Attach a reflux condenser and elevate the temperature to 100 °C. Stir for 24–30 hours.

    • In-Process Control (IPC): Monitor the reaction via LC-MS. The system is self-validating when the precursor mass (m/z 153) is entirely consumed and replaced by the intermediate acyclic mass, followed by the final cyclized product mass.

  • Basic Quench and Extraction: Cool the reaction to room temperature. Quench slowly with saturated aqueous NaHCO₃ until the pH reaches ~7.5. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

    • Causality: The basic quench neutralizes the Lewis acid and prevents the protonation of the newly formed 2-amino group, ensuring the target compound partitions effectively into the organic phase rather than remaining water-soluble.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Eluent: Dichloromethane/Methanol gradient).

  • Post-Reaction Validation (Characterization):

    • LC-MS: Confirm the target mass of [M+H]⁺ = 179.15 m/z.

    • ¹H NMR (DMSO-d₆): The spectrum must show a highly deshielded broad singlet for the -COOH proton (>12.0 ppm), a broad singlet for the exocyclic -NH₂ protons (~7.5–8.0 ppm), and a distinct AMX splitting pattern for the three contiguous aromatic protons at C4, C5, and C6 (appearing as a doublet, triplet, and doublet, respectively).

Sources

Foundational

Spectral data for 2-Amino-1,3-benzoxazole-7-carboxylic acid (NMR, IR, Mass Spec)

Comprehensive Spectroscopic Profiling of 2-Amino-1,3-benzoxazole-7-carboxylic Acid: A Technical Guide for Structural Elucidation Introduction The 1,3-benzoxazole scaffold is a privileged pharmacophore in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Profiling of 2-Amino-1,3-benzoxazole-7-carboxylic Acid: A Technical Guide for Structural Elucidation

Introduction

The 1,3-benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its robust hydrogen-bonding capabilities and bioisosteric properties. Specifically, 2-amino-1,3-benzoxazole-7-carboxylic acid (Molecular Formula: C₈H₆N₂O₃, Monoisotopic mass: 178.0378 Da[1]) presents a highly functionalized core. The convergence of an electron-donating exocyclic amine and an electron-withdrawing carboxylic acid on the same fused bicyclic system creates a complex electronic push-pull environment. This guide provides a rigorous, self-validating framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Part 1: Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that analytical data is only as reliable as the methodology used to acquire it. The following protocols are designed with internal controls to prevent common analytical artifacts.

Multinuclear NMR Spectroscopy (¹H, ¹³C, 2D)

Rationale: DMSO-d₆ is mandated not only for its superior solvation of the highly polar amino acid but also to shift the residual water peak away from the critical aromatic region. Furthermore, it prevents rapid proton exchange, allowing the observation of the -NH₂ and -COOH protons. Step-by-Step Protocol:

  • Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Transfer the solution to a 5 mm precision NMR tube and equilibrate at 298 K in a 400 MHz (or higher) spectrometer.

  • Acquire 1D ¹H NMR (16 scans, relaxation delay d1 = 2s) and 1D ¹³C NMR (1024 scans, d1 = 2s).

  • Self-Validation Step: Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. The C7 and C7a quaternary carbons often present as ambiguous, low-intensity singlets in 1D ¹³C NMR. The HMBC will reveal a strong ³J_{CH} correlation from the C=O carbon to the H-6 proton, unambiguously anchoring the assignment of the C7 position.

Attenuated Total Reflectance FT-IR (ATR-FTIR)

Rationale: The protocol utilizes ATR rather than traditional KBr pelleting. KBr is highly hygroscopic; moisture-induced broadening in the 3500–2500 cm⁻¹ region can obscure the critical primary amine and carboxylic acid O-H stretches[2]. Step-by-Step Protocol:

  • Clean the diamond ATR crystal with isopropanol and acquire a background spectrum in ambient air.

  • Place 2–3 mg of the solid compound directly onto the center of the crystal.

  • Apply consistent pressure using the ATR anvil to ensure intimate optical contact and eliminate air gaps.

  • Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

High-Resolution Mass Spectrometry (HRMS-ESI)

Rationale: Analysis is performed using an ESI-Q-TOF system. To ensure that the m/z 135 fragment is a true structural feature (loss of CO₂) and not an in-source degradation artifact, the protocol requires a low-collision-energy MS1 scan prior to MS/MS. Step-by-Step Protocol:

  • Prepare a 1 µg/mL solution of the compound in 50:50 LC-MS grade Water:Acetonitrile with 0.1% Formic Acid.

  • Infuse the sample directly into the ESI source at a flow rate of 10 µL/min.

  • Self-Validation Step: Run an initial MS1 scan (Capillary voltage 3.0 kV, Cone voltage 20 V) to confirm the intact [M+H]⁺ precursor at m/z 179.045.

  • Isolate the precursor in the quadrupole and apply Collision-Induced Dissociation (CID) at 20–30 eV in the collision cell to generate the MS/MS fragmentation spectrum.

Part 2: Mechanistic Spectral Interpretation

NMR Causality

The electronic distribution of the benzoxazole core dictates its chemical shifts. The highly deshielded nature of the C2 carbon (δ ~163.5 ppm) is driven by the electron-withdrawing inductive effects of the adjacent electronegative oxygen and nitrogen atoms, coupled with the resonance contribution from the exocyclic amino group[2]. In the ¹H spectrum, the H-6 proton exhibits a significant downfield shift (δ ~7.85 ppm) relative to H-4 and H-5. This is caused by the magnetic anisotropy and electron-withdrawing inductive effect of the spatially proximal C7-carboxylic acid[3].

FT-IR Causality

The IR spectrum is dominated by the functional groups at the periphery of the heterocycle. The primary amine at C2 yields two distinct, sharp N-H stretching bands (asymmetric and symmetric) around 3420 and 3310 cm⁻¹. The carboxylic acid at C7 produces a massive, broad O-H stretch from 3200 to 2500 cm⁻¹, which underlies the C-H stretching region. The C=O stretch appears sharp at ~1695 cm⁻¹, while the core C=N stretch of the oxazole ring manifests at ~1650 cm⁻¹, a hallmark of the benzoxazole system[4].

MS Fragmentation Causality

In positive ESI mode, the molecule readily protonates at the exocyclic amine or the endocyclic nitrogen to form the[M+H]⁺ ion at m/z 179.045. The primary fragmentation pathway is the neutral loss of CO₂ (44 Da) from the carboxylic acid, yielding the highly stable 2-aminobenzoxazole radical cation at m/z 135.056. Subsequent fragmentation of this core involves the characteristic loss of carbon monoxide (CO, 28 Da) and hydrogen cyanide (HCN, 27 Da) due to the cleavage of the oxazole ring[5].

Part 3: Quantitative Data Summaries

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Causality
-COOH 13.00 Broad Singlet - 1H Highly deshielded acidic proton
H-6 7.85 Doublet 8.0 1H Deshielded by ortho C7-COOH
-NH₂ 7.60 Broad Singlet - 2H Exocyclic amine
H-4 7.50 Doublet 7.8 1H Ortho to bridgehead C3a

| H-5 | 7.25 | Triplet | 7.9 | 1H | Meta to C7-COOH, least deshielded |

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Carbon Type Assignment Causality
C=O 166.0 Quaternary Carboxylic acid carbonyl
C2 163.5 Quaternary Deshielded by O, N, and -NH₂
C7a 149.0 Quaternary Bridgehead attached to Oxygen
C3a 143.5 Quaternary Bridgehead attached to Nitrogen
C6 126.5 CH Aromatic carbon ortho to COOH
C5 123.0 CH Aromatic carbon meta to COOH
C4 116.5 CH Aromatic carbon ortho to C3a

| C7 | 115.0 | Quaternary | Aromatic carbon attached to COOH |

Table 3: Key FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
3420, 3310 Medium, Sharp -NH₂ Asymmetric & Symmetric N-H stretch
3200 – 2500 Strong, Broad -COOH O-H stretch (hydrogen-bonded)
1695 Strong, Sharp -COOH C=O stretch
1650 Medium Oxazole Ring C=N stretch
1610, 1580 Medium Benzene Ring C=C aromatic stretch

| 1240 | Strong | Oxazole Ring | C-O-C asymmetric stretch |

Part 4: Visualizations

Workflow A 2-Amino-1,3-benzoxazole-7-carboxylic acid (Sample Prep) B High-Resolution MS (ESI+, m/z 179.045) A->B C FT-IR Spectroscopy (ATR, Solid State) A->C D Multinuclear NMR (1H, 13C, 2D in DMSO-d6) A->D E Data Synthesis & Cross-Validation B->E C->E D->E F Structural Elucidation Confirmed E->F

Analytical workflow for the structural validation of 2-amino-1,3-benzoxazole-7-carboxylic acid.

Fragmentation M [M+H]+ m/z 179.045 F1 [M+H - H2O]+ m/z 161.035 M->F1 -H2O F2 [M+H - CO2]+ m/z 135.056 (2-Aminobenzoxazole) M->F2 -CO2 F3 [M+H - CO2 - CO]+ m/z 107.061 F2->F3 -CO F4 [M+H - CO2 - HCN]+ m/z 108.044 F2->F4 -HCN

HRMS-ESI fragmentation pathway for 2-amino-1,3-benzoxazole-7-carboxylic acid.

References

  • PubChemLite. WCFQPYBEURIMPK-UHFFFAOYSA-N - Explore. Université du Luxembourg.[Link] (Derived from source[1])

  • National Center for Biotechnology Information. 2-Aminobenzoxazole | C7H6N2O | CID 20707. PubChem.[Link] (Derived from source[5])

Sources

Exploratory

Solubility Profiling of 2-Amino-1,3-benzoxazole-7-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The rational design and formulation of heterocyclic active pharmaceutical ingredients (APIs) require a rigorous understanding of their physicochemical properties. 2-Amino-1,3-benzoxazole-7-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and formulation of heterocyclic active pharmaceutical ingredients (APIs) require a rigorous understanding of their physicochemical properties. 2-Amino-1,3-benzoxazole-7-carboxylic acid (CAS: 1781320-38-4) presents a unique solubility challenge due to its amphoteric nature, combining a rigid, hydrophobic benzoxazole core with ionizable amino and carboxylic acid functional groups. This whitepaper provides an in-depth mechanistic analysis of its solubility profile across various solvent systems and establishes a self-validating experimental protocol for thermodynamic solubility determination.

Structural Mechanistic Rationale for Solubility

To accurately predict and manipulate the solubility of 2-Amino-1,3-benzoxazole-7-carboxylic acid, one must analyze the competing thermodynamic forces at play: crystal lattice energy versus solvent solvation energy.

The Hydrophobic Core and π-π Stacking

The parent benzoxazole ring is a planar, aromatic heterocycle. This structural rigidity promotes highly ordered crystal packing driven by strong intermolecular π-π stacking interactions[1]. Consequently, the energetic penalty to disrupt the crystal lattice is high, rendering the unfunctionalized benzoxazole core poorly soluble in aqueous media but readily soluble in organic solvents like chloroform and acetone[2].

Amphoteric Nature and Zwitterionic Lattice Energy

The addition of a 2-amino group (electron-donating, weak base) and a 7-carboxylic acid (electron-withdrawing, weak acid) transforms the molecule into an ampholyte.

  • pKa Considerations: The conjugate acid of the 2-aminobenzoxazole moiety typically exhibits a pKa of ~4.5[3], while the aromatic carboxylic acid generally has a pKa near 4.0.

  • Isoelectric Point (pI): At a mildly acidic pH (pH 4.0–4.5), the molecule exists predominantly in its zwitterionic form. Zwitterionic polymorphs exhibit exceptionally high crystal lattice energies due to robust intermolecular ionic interactions (e.g., N⁺-H···O⁻) and dense hydrogen-bonding networks[4]. At this pH, aqueous solubility reaches its absolute minimum.

pH-Dependent Speciation

Unlike typical zwitterions that are neutral at physiological pH, the specific pKa values of this compound dictate that at pH 7.4 (e.g., in Phosphate Buffered Saline), the carboxylic acid is fully deprotonated (-COO⁻) while the amine remains largely unprotonated (-NH₂). This shifts the molecule into an anionic state , significantly enhancing its aqueous solubility via ion-dipole interactions with water.

Speciation LowPH Acidic Media (pH < 3) Cationic Species High Solvation NeutralPH Mildly Acidic (pH ~ 4.5) Zwitterionic Species Max Lattice Energy LowPH->NeutralPH Increasing pH (Deprotonation of COOH) HighPH Physiological/Basic (pH > 7) Anionic Species High Solvation NeutralPH->HighPH Increasing pH (Deprotonation of NH3+)

Figure 1: pH-dependent speciation and aqueous solubility profile of the amphoteric compound.

Solvent-Dependent Solubility Profile

Based on the thermodynamic principles outlined above, the quantitative solubility profile of 2-Amino-1,3-benzoxazole-7-carboxylic acid can be categorized by solvent class. The table below summarizes the predicted behavior and the underlying causality.

Solvent ClassRepresentative SolventsEstimated Solubility ProfileMechanistic Rationale
Aqueous (Unbuffered) Pure Water (pH ~5.5)Poor (< 0.1 mg/mL)The compound drives the pH toward its isoelectric point, maximizing zwitterionic lattice energy and minimizing solvation[4].
Aqueous (Acidic) 0.1 N HCl (pH 1.2)Moderate to High Protonation of the 2-amino group disrupts the zwitterionic lattice, forming a highly soluble cation.
Aqueous (Physiological) PBS (pH 7.4)Moderate to High Deprotonation of the carboxylic acid forms a soluble carboxylate anion, overcoming the hydrophobic penalty of the core.
Polar Aprotic DMSO, DMFHigh (> 10 mg/mL)High dielectric constant and strong H-bond acceptor capabilities effectively disrupt intermolecular solute-solute H-bonds[3].
Polar Protic Methanol, EthanolLow to Moderate Competes for H-bonding but is less effective than aprotic solvents at breaking the rigid, planar crystal lattice[3].
Non-Polar Hexane, TolueneVery Poor Complete inability to solvate polar functional groups or disrupt the robust π-π stacking of the benzoxazole ring[3].

Standardized Experimental Protocols: Thermodynamic Solubility

While kinetic solubility (typically assessed via DMSO stock dilution and nephelometry) is useful for high-throughput screening[5], lead optimization and formulation require rigorous thermodynamic equilibrium solubility data[6]. The Shake-Flask method remains the gold standard for this assessment[7].

The Self-Validating Shake-Flask Methodology

To ensure trustworthiness and reproducibility, the following protocol incorporates critical validation steps, such as post-equilibration pH verification, to account for the API's intrinsic buffering capacity[8].

Step 1: Solid Addition

  • Weigh an excess amount of crystalline 2-Amino-1,3-benzoxazole-7-carboxylic acid (e.g., 5-10 mg) into a glass vial.

  • Add 1.0 mL of the target solvent or aqueous buffer. Ensure the amount of solid is sufficient to maintain a visible suspension throughout the experiment.

Step 2: Isothermal Equilibration

  • Seal the vials and place them in a thermostatic shaker or ultrasonic bath set strictly to 25.0 ± 0.1 °C.

  • Agitate the suspension for 24 to 48 hours to guarantee that solid-liquid thermodynamic equilibrium is achieved[5][6].

Step 3: Phase Separation

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 rpm for 15 minutes to pellet the undissolved solid[6].

  • Alternatively, filter the supernatant using a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

Step 4: Analytical Quantification

  • Dilute the clear supernatant appropriately using the mobile phase.

  • Quantify the dissolved compound concentration using High-Performance Liquid Chromatography coupled with UV-Vis spectroscopy (HPLC-UV) or Mass Spectrometry (LC-MS) against a pre-established calibration curve[9].

Step 5: System Validation (Critical)

  • pH Verification: Measure the pH of the final supernatant. Amphoteric compounds can significantly alter the pH of weak buffers; if the final pH deviates by >0.1 units from the target, the buffer capacity must be increased[8].

  • Solid-State Verification: Recover the residual solid and analyze it via X-Ray Powder Diffraction (XRPD) to ensure the compound did not undergo a polymorphic transition or form a hydrate/solvate during equilibration.

Workflow S1 1. Solid Addition Introduce excess API to target solvent S2 2. Isothermal Equilibration Agitate at 25°C for 24-48 hours S1->S2 S3 3. Phase Separation High-speed centrifugation or filtration S2->S3 S4 4. Analytical Quantification Determine concentration via LC-MS/UV S3->S4 S5 5. Protocol Validation Verify final pH and solid-state form (XRPD) S4->S5

Figure 2: Step-by-step thermodynamic shake-flask solubility workflow.

References

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. Global Research Online.
  • Benzoxazole 273-53-0 wiki. Guidechem.
  • An In-depth Technical Guide to the Physicochemical Properties of 2-Aminobenzoxazole. Benchchem.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed.
  • Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds. Benchchem.
  • Shake-Flask Solubility Assay. Bienta.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs.

Sources

Foundational

CAS number and molecular formula for 2-Amino-1,3-benzoxazole-7-carboxylic acid

Comprehensive Technical Guide on 2-Amino-1,3-benzoxazole-7-carboxylic Acid As a Senior Application Scientist, I frequently encounter the benzoxazole scaffold in hit-to-lead optimization campaigns. The compound 2-Amino-1,...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on 2-Amino-1,3-benzoxazole-7-carboxylic Acid

As a Senior Application Scientist, I frequently encounter the benzoxazole scaffold in hit-to-lead optimization campaigns. The compound 2-Amino-1,3-benzoxazole-7-carboxylic acid (CAS: 1781320-38-4)[1] stands out as a privileged pharmacophore in rational drug design. This guide elucidates its physicochemical properties, synthetic causality, and pharmacological utility, providing actionable intelligence for researchers and drug development professionals.

Physicochemical Profiling & Structural Elucidation

Understanding the molecular architecture is the first step in leveraging this compound. The benzoxazole core provides a rigid, planar system capable of strong π−π stacking within hydrophobic protein pockets. Concurrently, the 2-amino and 7-carboxylic acid substituents offer precise vectors for hydrogen bonding and electrostatic interactions.

Table 1: Core Physicochemical Properties

PropertyValue
Compound Name 2-Amino-1,3-benzoxazole-7-carboxylic acid
CAS Registry Number 1781320-38-4[1]
Molecular Formula C8H6N2O3
Molecular Weight 178.15 g/mol [2]
Canonical SMILES O=C(O)C1=C(OC(N)=N2)C2=CC=C1 (Derived from related esters)[3]
Lipinski H-Bond Donors 3 (Primary amine + Carboxylic acid)
Lipinski H-Bond Acceptors 5 (N, O, and Carboxylic acid oxygens)
Topological Polar Surface Area 89.35 Ų

Synthetic Methodology & Mechanistic Causality

The synthesis of 2-amino-benzoxazoles requires careful selection of reagents to ensure regioselectivity. The optimal route to 2-Amino-1,3-benzoxazole-7-carboxylic acid utilizes 3-aminosalicylic acid (3-amino-2-hydroxybenzoic acid) as the starting material.

Protocol: Regioselective Cyclocondensation Causality & Rationale: We employ cyanogen bromide (BrCN) because it acts as a highly electrophilic cyanating agent. The primary amine of 3-aminosalicylic acid is significantly more nucleophilic than the phenolic hydroxyl group. This kinetic difference ensures that the initial attack forms a cyanamide intermediate, which subsequently undergoes rapid intramolecular cyclization driven by the proximity of the hydroxyl group.

Step-by-Step Workflow:

  • Preparation : Suspend 3-aminosalicylic acid (1.0 eq) in a 1:1 mixture of methanol and water. Why? The protic solvent stabilizes the polar transition states during cyclization.

  • Activation : Cool the reaction mixture to 0–5 °C. Add sodium bicarbonate (NaHCO 3​ , 1.2 eq) to act as an acid scavenger.

  • Cyanation : Introduce cyanogen bromide (BrCN, 1.1 eq) dropwise. Critical Checkpoint: Maintain the temperature strictly below 5 °C to suppress the thermodynamic formation of symmetrical guanidine byproducts.

  • Cyclization : Allow the reaction to warm to room temperature and stir for 4–6 hours. The intermediate cyanamide spontaneously cyclizes, eliminating HCl (which is immediately neutralized by NaHCO 3​ ).

  • Isolation : Acidify the mixture slightly to pH 4-5 using 1M HCl to fully protonate the 7-carboxylic acid, inducing precipitation. Filter, wash with cold water, and dry under vacuum.

Synthesis A 3-Aminosalicylic Acid (Nucleophile) C Cyanamide Intermediate (Kinetic Product) A->C B Cyanogen Bromide (Electrophile) B->C D Intramolecular Cyclization (Thermodynamic Sink) C->D E 2-Amino-1,3-benzoxazole- 7-carboxylic acid D->E

Fig 1: Mechanistic workflow for the regioselective cyclocondensation synthesis.

Pharmacological Applications & Target Engagement

In medicinal chemistry, the 2-aminobenzoxazole moiety is a well-documented bioisostere for benzimidazoles and indoles. The addition of the 7-carboxylic acid transforms it into a highly specific anchor for kinase and GPCR targets.

  • Kinase Inhibition : The 2-amino group acts as a potent hydrogen bond donor to the backbone carbonyls in the ATP-binding hinge region of kinases.

  • Salt-Bridge Formation : The 7-carboxylic acid has a pKa of approximately 3.5–4.0. It is fully deprotonated at physiological pH, allowing it to form robust electrostatic salt bridges with catalytic lysine or arginine residues deep within the active site.

Pharmacophore Core Benzoxazole Core Target3 Hydrophobic Pocket Core->Target3 pi-pi / VdW Amino 2-Amino Group Target1 Kinase Hinge Region Amino->Target1 H-bonds Carboxyl 7-Carboxylic Acid Target2 Catalytic Lysine/Arginine Carboxyl->Target2 Ionic

Fig 2: Pharmacophore mapping and target engagement vectors for the benzoxazole scaffold.

Analytical Validation & Quality Control Protocols

To ensure the integrity of the synthesized or procured compound[4], rigorous self-validating analytical protocols must be employed before proceeding to biological assays:

  • LC-MS : Use a C18 reverse-phase column with a mobile phase gradient of Water/Acetonitrile (0.1% Formic Acid). The expected[M+H]⁺ pseudomolecular ion peak is m/z 179.1.

  • ¹H NMR (DMSO-d6) : The carboxylic acid proton will appear as a highly deshielded broad singlet >12.0 ppm. The aromatic protons (C4, C5, C6) will present as a distinct spin system depending on the exact electronic environment, while the 2-NH 2​ protons will appear as a broad singlet around 7.5–8.0 ppm, integrating to 2H.

References

  • Title: 1268154-07-9 | 7-Methylbenzo[d]oxazol-2-amine - BLD Pharm (Contains CAS 1781320-38-4 registry data)
  • Title: 1499226-34-4 | 2-Amino-5-chloro-benzooxazole-7-carboxylic acid methyl ester - BLDpharm Source: BLD Pharm URL
  • Title: 2-amino-1,3-benzoxazole-7-carboxylic acid, 98 ...
  • Title: 2-amino-1,3-benzoxazole-7-carboxylic acid | 1781320-38-4 Source: Sigma-Aldrich URL
  • Title: 2-aminobenzoic acid - Sigma-Aldrich Source: Sigma-Aldrich URL

Sources

Exploratory

The 2-Aminobenzoxazole Scaffold: A Privileged Motif in Modern Drug Discovery and Biological Applications

Executive Summary The 2-aminobenzoxazole scaffold is a highly versatile, privileged heterocyclic motif in medicinal chemistry. Characterized by its planar structure, robust hydrogen-bonding capacity, and bioisosterism wi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminobenzoxazole scaffold is a highly versatile, privileged heterocyclic motif in medicinal chemistry. Characterized by its planar structure, robust hydrogen-bonding capacity, and bioisosterism with naturally occurring nucleotides, it serves as a foundational building block for novel therapeutics. This technical whitepaper dissects the recent advancements in the biological applications of 2-aminobenzoxazole derivatives, focusing on their mechanistic pathways, quantitative structure-activity relationships (QSAR), and the self-validating experimental workflows required for their synthesis and evaluation.

Core Biological Activities & Mechanistic Pathways

Oncology: Carbonic Anhydrase and Kinase Inhibition

The tumor microenvironment is characteristically hypoxic and acidic, a state driven by the overexpression of Carbonic Anhydrases (CAs), specifically the transmembrane isoforms CA IX and XII. Recent structural optimization has demonstrated that 1 act as potent, selective inhibitors of these tumor-associated CAs[1]. Mechanistically, the coumarin moiety functions as a prodrug. Upon cellular entry, esterase-mediated hydrolysis cleaves the coumarin ring, releasing the active 2-aminobenzoxazole derivative which binds to the CA active site with mid-nanomolar affinity ( Ki​ ). This blockade halts tumor acidification, ultimately inducing apoptosis and reducing cellular proliferation[1].

Furthermore, hybridization of the 2-aminobenzoxazole scaffold with 1,2,3-triazoles via copper-catalyzed click chemistry has yielded compounds with high binding affinity for critical kinases, such as 2[2]. These derivatives demonstrate significant antiproliferative activity across multiple human cancer cell lines, supported by favorable ADME profiles (high gastrointestinal absorption and low blood-brain barrier permeability)[2].

CA_Inhibition A 2-Aminobenzoxazole Coumarin Conjugate B Esterase Cleavage (Prodrug Activation) A->B Cellular Uptake C Active Hydrolyzed Inhibitor B->C Hydrolysis D Carbonic Anhydrase IX / XII Binding C->D High Affinity (Ki ~nM) E Tumor Microenvironment Acidification Halted D->E Enzyme Blockade F Apoptosis / Reduced Proliferation E->F Phenotypic Outcome

Mechanism of 2-aminobenzoxazole-coumarin conjugates in CA IX/XII inhibition.

Antimicrobial and Antifungal Efficacy

Beyond oncology, the scaffold exhibits a broad spectrum of antimicrobial properties. 3 have shown moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria[3]. QSAR analysis reveals that the incorporation of electron-withdrawing groups (e.g., fluorine) at the C5 position of the isatin ring significantly enhances this potency[3].

In agricultural and phytopathological applications, simple4 have proven highly effective against destructive phytopathogenic fungi like Fusarium solani and Botrytis cinerea[4]. Docking studies indicate that these compounds target lipid transfer proteins, with in vitro EC50​ values vastly outperforming commercial standards like hymexazol[4].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the quantitative biological activities of various 2-aminobenzoxazole derivatives based on recent literature:

Compound Class / ConjugatePrimary Target / PathogenActivity MetricKey Finding / CausalityReference
2-Aminobenzoxazole-Coumarin CA IX and CA XII (Tumors) Ki​ = mid-nM rangeActs as a prodrug; esterase cleavage yields the active inhibitor, targeting hypoxic cells.[1]
1,2,3-Triazole Hybrids TAO2 & c-Src KinasesHigh binding affinityCoumarin substitution enhances antiproliferative efficacy; high predicted GI absorption.[2]
Benzoxazole-Isatin Conjugates Gram (+/-) BacteriaMIC = 10–100 µg/mLElectron-withdrawing groups at C5 of the isatin ring improve antibacterial potency.[3]
Simple 2-Aminobenzoxazoles F. solani, B. cinerea EC50​ = 1.48–16.6 µg/mLSuperior to hymexazol; strong lipid transfer protein binding dictates fungal growth arrest.[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies emphasize the causality behind experimental choices, establishing self-validating systems for drug development.

Transition-Metal-Free Synthesis of N-Aryl-2-Aminobenzoxazoles

Traditional synthesis of N-aryl-2-aminobenzoxazoles often requires toxic transition-metal catalysts or harsh cyclodesulfurization agents. A modern, self-validating approach utilizes a 5[5].

  • Step 1: Reagent Assembly: Combine substituted benzoxazole-2-thiol and 2-chloro-N-arylacetamide in equimolar ratios.

  • Step 2: Base-Solvent Activation: Suspend the mixture in Dimethylformamide (DMF) and add Potassium Hydroxide (KOH).

    • Causality: KOH acts as a strong base to deprotonate the thiol, increasing its nucleophilicity. DMF, a polar aprotic solvent, stabilizes the transition state without solvating the nucleophile, enabling a rapid, transition-metal-free coupling[5].

  • Step 3: Cyclodesulfurization: Stir the mixture at room temperature. The reaction self-validates through a visible color change and the precipitation of KCl byproducts.

  • Step 4: Validation & Purification: Monitor the reaction completion via Thin Layer Chromatography (TLC). Purify the residue via column chromatography and confirm the structure using 1H and 13C NMR, specifically validating the formation of the secondary amine via its characteristic downfield proton shift.

High-Throughput Broth Microdilution for MIC Determination

When screening hydrophobic benzoxazole derivatives, traditional optical density (OD) readings can yield false positives due to compound precipitation.

  • Step 1: Inoculum Standardization: Adjust bacterial/fungal suspensions to a 0.5 McFarland standard.

    • Causality: This ensures a consistent baseline of colony-forming units (CFUs), preventing false resistance profiles caused by over-inoculation.

  • Step 2: Serial Dilution: Prepare two-fold serial dilutions of the 2-aminobenzoxazole derivatives in 96-well plates using an appropriate broth medium.

  • Step 3: Resazurin Addition & Incubation: Add resazurin dye to each well prior to incubation.

    • Causality: Resazurin acts as an objective, metabolic indicator. Viable cells reduce the blue dye to pink resorufin. This creates a self-validating system where a colorimetric shift definitively proves biological viability, completely independent of compound solubility or OD interference.

  • Step 4: Data Acquisition: Record the lowest concentration preventing the blue-to-pink color shift as the Minimum Inhibitory Concentration (MIC).

Workflow S1 Step 1: Scaffold Synthesis (KOH-DMF System) S2 Step 2: Structural Diversification (Click Chemistry) S1->S2 S3 Step 3: In Vitro Screening (Resazurin MIC Assay) S2->S3 S4 Step 4: Target Validation (Enzyme Kinetics) S3->S4

Self-validating experimental workflow for 2-aminobenzoxazole derivative development.

Conclusion

The 2-aminobenzoxazole scaffold remains a cornerstone in the architecture of modern therapeutics. By leveraging its bioisosteric properties and employing rigorous, self-validating synthetic and screening protocols, researchers can continue to unlock highly potent, selective agents targeting both aggressive oncological pathways and resistant microbial pathogens.

References

  • Source: clockss.
  • Source: researchgate.
  • Source: biointerfaceresearch.
  • Source: tandfonline.
  • Source: eurekaselect.

Sources

Foundational

The 2-Aminobenzoxazole Scaffold: Discovery, Synthetic Evolution, and Pharmacological Horizons

Executive Summary The 2-aminobenzoxazole nucleus is a privileged bicyclic pharmacophore in medicinal chemistry, comprising a benzene ring fused to an oxazole ring with an exocyclic amino group at the 2-position. Because...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminobenzoxazole nucleus is a privileged bicyclic pharmacophore in medicinal chemistry, comprising a benzene ring fused to an oxazole ring with an exocyclic amino group at the 2-position. Because these compounds are structural isosteres of naturally occurring cyclic nucleotides and indoles, they exhibit a profound ability to interact with diverse biopolymers and ATP-binding pockets[1]. This whitepaper provides an in-depth technical analysis of the historical discovery, synthetic evolution, and modern pharmacological applications of 2-aminobenzoxazole derivatives, bridging the gap between benchtop chemistry and clinical drug development.

Historical Discovery and Structural Significance

The initial discovery and utilization of benzoxazoles date back to the late 19th and early 20th centuries, primarily driven by the dye and materials industries. However, their transition into medicinal chemistry was catalyzed by the realization of their biomimetic properties. The planar, electron-rich nature of the benzoxazole ring allows for extensive π−π stacking interactions, while the heteroatoms (nitrogen and oxygen) serve as critical hydrogen-bond acceptors[1]. The addition of the 2-amino group introduces a potent hydrogen-bond donor, significantly enhancing the scaffold's binding affinity to kinase hinge regions and transmembrane transporters[2].

Evolution of Synthetic Methodologies

The synthesis of 2-aminobenzoxazoles has undergone a radical transformation, shifting from hazardous classical methods to modern, sustainable green chemistry.

The Historical Liability: Cyclodesulfurization

Historically, the most common synthetic route involved the cyclodesulfurization of thioureas. An o-aminophenol was reacted with an isothiocyanate to form a thiourea intermediate, which was subsequently cyclized. The critical flaw in this methodology was the reliance on highly toxic heavy metal oxides (e.g., HgO, PbO) or explosive oxidants (e.g., NaOCl) to drive the oxidative ring closure[3]. Furthermore, alternative nucleophilic displacement methods using 2-chlorobenzoxazoles required harsh reagents like phosphorus oxychloride ( POCl3​ ) and generated toxic methanethiol or hydrogen sulfide byproducts[3].

Modern Green Chemistry: NCTS-Mediated Oxidative Cyclization

To circumvent these safety and environmental hazards, contemporary protocols utilize non-toxic electrophilic cyanating agents. A breakthrough in this domain is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). NCTS replaces highly toxic cyanogen bromide (BrCN) and allows for a rapid, one-pot cyclization of o-aminophenols under mild conditions[4].

SynthWorkflow Start o-Aminophenol + Electrophile PathA Historical Route: Thiourea Intermediate Start->PathA Isothiocyanates PathB Modern Route: NCTS Cyanation Start->PathB Green Chemistry ToxOx Toxic Oxidants (HgO, PbO, NaOCl) PathA->ToxOx Product 2-Aminobenzoxazole Derivatives ToxOx->Product Cyclodesulfurization Catalyst Lewis Acid (BF3·Et2O) or Base (LiHMDS) PathB->Catalyst Catalyst->Product Oxidative Cyclization

Evolutionary synthetic workflow of 2-aminobenzoxazoles from toxic to green methods.

Validated Experimental Protocol: NCTS-Mediated Synthesis

The following workflow details the self-validating synthesis of 2-aminobenzoxazoles utilizing NCTS, ensuring high yields and operational safety[4].

Step-by-Step Methodology:

  • Electrophile Preparation: Dissolve o-aminophenol (1.0 equiv) and NCTS (1.2–1.5 equiv) in anhydrous 1,4-dioxane under a nitrogen atmosphere.

    • Causality: NCTS acts as a bench-stable, non-hazardous cyanating agent. Anhydrous conditions are critical to prevent the premature hydrolysis of the electrophile before the primary amine can attack.

  • Catalytic Activation: Add a Lewis acid catalyst, such as BF3​⋅Et2​O (2.0 equiv), dropwise at room temperature.

    • Causality: The Lewis acid coordinates with the cyano nitrogen of NCTS. This electron withdrawal drastically increases the electrophilicity of the cyano carbon, lowering the activation energy required for the nucleophilic attack by the amino group of the o-aminophenol.

  • Thermal Cyclization: Heat the reaction mixture to reflux (~100°C) and monitor via TLC (typically 24 hours).

    • Causality: Thermal energy drives the intramolecular ring closure. The adjacent phenolic hydroxyl group attacks the intermediate amidine carbon, effectively expelling the tosyl leaving group and forming the stable aromatic oxazole ring.

  • Quenching and Purification: Cool the mixture, quench with saturated aqueous NaHCO3​ , and extract with ethyl acetate. Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

    • Causality: The mild alkaline quench neutralizes the Lewis acid, halting the reaction. The biphasic extraction isolates the lipophilic 2-aminobenzoxazole product from water-soluble byproducts and unreacted NCTS.

Pharmacological Landscape and Mechanisms of Action

Sphingosine-1-Phosphate (S1P) Transporter (Spns2) Inhibition

One of the most groundbreaking modern applications of 2-aminobenzoxazoles is their role in modulating the S1P signaling pathway. S1P is a bioactive lipid that regulates lymphocyte egress from lymphoid organs. While direct S1P receptor modulators (e.g., fingolimod) are approved for multiple sclerosis, they cause severe first-dose bradycardia due to off-target engagement of S1P1​ receptors in the cardiac conduction system[5].

Researchers have discovered that targeting Spns2 , the transporter responsible for the cellular efflux of S1P, induces the desired immunosuppressive lymphopenia without cardiac toxicity[5]. Structure-activity relationship (SAR) studies identified the 2-aminobenzoxazole derivative Compound 33p (SLB1122168) as a highly potent Spns2 inhibitor[5]. The benzoxazole core perfectly mimics the "phenyl-oxadiazole" pharmacophore required for transporter binding, while the 2-amino group enhances polarity and hydrogen bonding[5].

S1PPathway Ceramide Ceramide SphK Sphingosine Kinase (SphK1/2) Ceramide->SphK S1P_Intra Intracellular S1P SphK->S1P_Intra Phosphorylation Spns2 Spns2 Transporter (Cellular Efflux) S1P_Intra->Spns2 S1P_Extra Extracellular S1P Spns2->S1P_Extra Transport Inhibitor 2-Aminobenzoxazole (e.g., 33p) Inhibitor->Spns2 Functional Blockade S1PR S1P Receptors (Lymphocyte Egress) S1P_Extra->S1PR Activation

Spns2-mediated S1P signaling pathway and targeted inhibition by 2-aminobenzoxazoles.

Antimicrobial and Antitubercular Activity

The rising threat of multi-drug resistant Mycobacterium tuberculosis has necessitated the discovery of novel bactericidal agents. 2-aminobenzoxazole and its bioisostere 2-aminobenzothiazole have shown significant efficacy against M. tuberculosis strains. Mechanistic studies suggest these compounds disrupt the LepB (signal peptidase) pathway. SAR data indicates that methylation at the 4- or 5-position of the oxazole ring drastically improves bactericidal activity and selectivity, lowering the Minimum Inhibitory Concentration (MIC) to ∼10μM while maintaining a favorable cytotoxicity profile against mammalian HepG2 cells[6][7].

Oncology: Kinase and Carbonic Anhydrase Inhibition

In oncology, the 2-aminobenzoxazole scaffold is utilized to design competitive ATP-site inhibitors for various kinases, including Aurora B, EGFR, and TAO2[8][9]. Furthermore, conjugating the 2-aminobenzoxazole moiety with coumarins yields potent hybrids that selectively inhibit tumor-associated carbonic anhydrases (CA IX and CA XII). These enzymes are overexpressed in hypoxic tumors to regulate intracellular pH; inhibiting them with benzoxazole-coumarin hybrids (which act as prodrugs hydrolyzed by the CA's esterase activity) effectively suffocates tumor cell proliferation[10].

Quantitative Pharmacological Data

The versatility of the 2-aminobenzoxazole scaffold is reflected in its broad-spectrum efficacy. The following table synthesizes quantitative data across various therapeutic targets:

Compound / DerivativePrimary Target / Disease ModelPotency ( IC50​ / MIC )Key Structural FeatureRef
Compound 33p (SLB1122168) Spns2 Transporter (Autoimmune/MS) IC50​=94±6 nM Decyl tail para to nitrogen[5]
Compound 21 (Methylated) Mycobacterium tuberculosis (Wild-type) MIC=10μM Methylation at position 4/5[6]
Coumarin-Hybrid 3 TAO2 Kinase / Cancer Cell LinesLow micromolar IC50​ 1,2,3-triazole linker[9]
Compound 5h Fusarium solani (Phytopathogenic Fungi) IC50​=4.34μg/mL Electron-withdrawing substituent[11]
Derivative 10/11 EGFR Kinase (Oncology) IC50​=54.0−94.7 nM 2,5-dimethoxylphenyl group[8]

Future Perspectives in Drug Development

The trajectory of 2-aminobenzoxazole research is moving toward optimizing pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. While the scaffold provides excellent pharmacodynamics, highly lipophilic derivatives often suffer from poor aqueous solubility and rapid hepatic clearance. Future drug development will likely focus on incorporating polar solubilizing groups (e.g., morpholines, piperazines) at the solvent-exposed regions of the molecule, and utilizing structure-based drug design (SBDD) to fine-tune target selectivity, particularly in differentiating between closely related kinase isoforms.

References

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement ACS Omega[Link]

  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) Journal of Medicinal Chemistry[Link]

  • 2-Aminobenzoxazole Process (US Patent 8178666B2)
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis bioRxiv / PubMed Central[Link]

  • 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases Journal of Enzyme Inhibition and Medicinal Chemistry (via ResearchGate)[Link]

Sources

Exploratory

In-Depth Technical Guide: Safety, Handling, and Material Characterization of 2-Amino-1,3-benzoxazole-7-carboxylic acid

Prepared for Researchers, Application Scientists, and Drug Development Professionals Executive Summary & Scientific Context In modern medicinal chemistry, the benzoxazole scaffold is recognized as a "privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for Researchers, Application Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

In modern medicinal chemistry, the benzoxazole scaffold is recognized as a "privileged structure" due to its ability to act as a bioisostere for indole and benzimidazole rings while offering distinct hydrogen-bonding profiles and lipophilicity[1][2]. 2-Amino-1,3-benzoxazole-7-carboxylic acid (CAS: 1781320-38-4) is a highly versatile, bifunctional building block[3]. The presence of both a mildly basic 2-amino group and an acidic 7-carboxylic acid group allows for orthogonal synthetic derivatization, making it a critical intermediate in the development of kinase inhibitors, anti-inflammatory agents, and novel GPCR modulators[2].

Because of its zwitterionic potential and specific functional groups, handling this compound requires strict adherence to environmental controls to maintain its chemical integrity and ensure operator safety.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of 2-Amino-1,3-benzoxazole-7-carboxylic acid is essential for predicting its solubility, reactivity, and degradation pathways. The electron-withdrawing nature of the oxazole ring significantly lowers the pKa of the 2-amino group, while the 7-carboxylic acid participates in strong intermolecular hydrogen bonding in the solid state. This strong crystal lattice energy necessitates the use of highly polar, aprotic solvents (like DMSO or DMF) to disrupt hydrogen bonds during solution preparation.

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
CAS Number 1781320-38-4[3]Unique identifier for safety and procurement tracking.
Molecular Formula C₈H₆N₂O₃[3]Dictates exact mass for mass spectrometry validation.
Molecular Weight 178.14 g/mol [3]Critical for precise molarity calculations in assays.
Purity Standard ≥95% - 98%[3][4]Requires LC-MS/NMR validation prior to biological assays.
Storage Temperature 2-8°C (Sealed, Dry)[3]Prevents thermally-driven decarboxylation or hydrolysis.
SMILES String C1=CC(=C2C(=C1)N=C(O2)N)C(=O)O[3]Useful for in silico docking and computational ADME predictions.

Hazard Identification & Toxicological Mechanisms (MSDS Core)

The handling of 2-Amino-1,3-benzoxazole-7-carboxylic acid is governed by standard Global Harmonized System (GHS) classifications for reactive organic acids[5]. The hazards are not merely intrinsic to the molecule but are a direct result of how its functional groups interact with biological microenvironments.

  • H315 (Causes Skin Irritation) & H319 (Causes Serious Eye Irritation): The 7-carboxylic acid acts as a localized proton donor. When the dry powder contacts the moisture of the cornea or mucosal membranes, it causes a rapid, localized drop in pH. This disrupts the physiological buffer capacity, leading to rapid protein denaturation and cellular irritation[5].

  • H335 (May Cause Respiratory Irritation): Inhalation of the fine crystalline powder leads to particle deposition in the upper respiratory tract. The subsequent localized solvation of the compound triggers acute inflammatory responses[5].

Hazards Compound 2-Amino-1,3-benzoxazole- 7-carboxylic acid Inhalation Inhalation Route (Dust/Aerosol) Compound->Inhalation Dermal Dermal Route (Direct Contact) Compound->Dermal Ocular Ocular Route (Mucosal Contact) Compound->Ocular H335 H335: Respiratory Irritation (Localized Solvation) Inhalation->H335 H315 H315: Skin Irritation (pH Disruption) Dermal->H315 H319 H319: Eye Irritation (Protein Denaturation) Ocular->H319 PPE Mitigation: Fume Hood, Nitrile Gloves, Safety Goggles H335->PPE H315->PPE H319->PPE

Caption: Logical relationship between exposure routes, GHS hazards, and required mitigation strategies.

Standard Operating Procedure (SOP): Safe Handling & Solution Preparation

To maintain scientific integrity, the preparation of stock solutions must be treated as a self-validating system. The following protocol outlines the creation of a 10 mM stock solution in DMSO, ensuring that the compound remains intact and accurately quantified.

Step-by-Step Methodology
  • Thermal Equilibration (Critical Causality): Remove the sealed vial from 2-8°C storage[3] and place it in a desiccator at room temperature for 30 minutes. Why? Opening a cold vial causes atmospheric moisture to condense on the powder. This not only introduces weighing errors but can initiate slow hydrolysis of the benzoxazole core over time.

  • Gravimetric Transfer: Working inside a ductless or standard chemical fume hood (to mitigate H335 inhalation risks), use an anti-static weigh boat to transfer the required mass (e.g., 1.78 mg for 1 mL of 10 mM solution) using a calibrated analytical microbalance.

  • Solvation & Disruption: Transfer the powder to a sterile, amber glass vial. Add anhydrous DMSO (>99.9% purity, stored over molecular sieves). Why DMSO? The high dielectric constant of DMSO is required to disrupt the strong intermolecular hydrogen bonding between the carboxylic acid and amino groups. Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 1 minute.

  • Self-Validation (Quality Control): Before using the stock in biological assays, run a 1 µL aliquot via LC-MS.

    • Validation Metric: The presence of a dominant peak at m/z 179.1[M+H]⁺ confirms the intact molecule. The appearance of a peak at m/z 161.1 indicates unwanted dehydration/degradation, meaning the stock must be discarded.

  • Storage: Flush the vial headspace with Argon gas to displace oxygen and moisture. Aliquot into single-use 50 µL volumes and store at -20°C.

Workflow Storage Dry Powder (2-8°C Storage) Equilibrate Equilibrate to RT (Desiccator, 30 min) Storage->Equilibrate Prevent Moisture Weigh Weighing (Analytical Balance) Equilibrate->Weigh Fume Hood Solvent Add Anhydrous DMSO (Vortex/Sonicate) Weigh->Solvent 10-50 mM Stock QC Quality Control (LC-MS Validation) Solvent->QC Visual Inspection Aliquot Aliquot & Store (-20°C, Argon Flushed) QC->Aliquot m/z 179.1[M+H]+

Caption: Experimental workflow for stock solution preparation featuring self-validating QC steps.

Reactivity & Synthetic Integration

When integrating 2-Amino-1,3-benzoxazole-7-carboxylic acid into a synthetic pipeline, researchers must account for the electronic environment of the molecule.

  • Amide Coupling: The 7-carboxylic acid is sterically accessible but electronically deactivated by the electron-withdrawing nature of the fused oxazole system. Standard coupling reagents like EDC/HOBt may yield sluggish reaction rates. It is highly recommended to use highly reactive uronium-based coupling agents such as HATU in the presence of a hindered base like DIPEA to drive the formation of the active ester efficiently.

  • Amino Derivatization: The 2-amino group exhibits reduced nucleophilicity due to resonance delocalization into the oxazole ring. Reductive aminations or acylations at this position often require elevated temperatures or stronger electrophiles compared to standard aliphatic amines.

References

  • ResearchGate / Indian Journal of Heterocyclic Chemistry. "Advances in the synthetic methods and biological activities of benzoxazole derivatives: A review." (2025). Available at:[Link]

Sources

Foundational

The 2-Aminobenzoxazole Carboxylic Acid Scaffold: Isomeric Profiling, Synthesis, and Therapeutic Applications

Executive Summary The benzoxazole nucleus—a bicyclic system comprising fused benzene and oxazole rings—is a privileged scaffold in medicinal chemistry. Specifically, 2-aminobenzoxazole carboxylic acids offer a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole nucleus—a bicyclic system comprising fused benzene and oxazole rings—is a privileged scaffold in medicinal chemistry. Specifically, 2-aminobenzoxazole carboxylic acids offer a highly versatile pharmacophore. The amino group at the 2-position provides a hydrogen-bond donor/acceptor site, while the carboxylic acid moiety on the benzenoid ring serves as an essential handle for further derivatization (e.g., amidation, esterification) or acts as a primary binding determinant in target active sites[1].

This technical whitepaper provides an in-depth analysis of the four known positional isomers of 2-aminobenzoxazole carboxylic acid. It establishes field-proven synthetic methodologies driven by chemical causality and outlines the biological targets currently driving their use in drug discovery and agrochemistry.

Isomeric Profiling and Physicochemical Data

The position of the carboxylic acid group on the benzenoid ring (positions 4, 5, 6, or 7) drastically alters the molecule's electronic distribution, pKa, and spatial geometry. Selecting the correct isomer is a critical first step in structure-activity relationship (SAR) optimization[2].

Table 1: Quantitative and Structural Data of 2-Aminobenzoxazole Carboxylic Acid Isomers

Isomer NomenclatureCAS NumberMol. FormulaMW ( g/mol )Pharmacophore Role / Spatial Geometry
2-amino-1,3-benzoxazole-4-carboxylic acid 1784377-67-8C₈H₆N₂O₃178.15Proximal H-bonding; induces steric clash with the oxazole oxygen.
2-amino-1,3-benzoxazole-5-carboxylic acid 345958-13-6C₈H₆N₂O₃178.15Linear extension; ideal for extending into deep hydrophobic pockets.
2-amino-1,3-benzoxazole-6-carboxylic acid 1311315-81-7C₈H₆N₂O₃178.15Linear extension; frequently used in transporter inhibitor design.
2-amino-1,3-benzoxazole-7-carboxylic acid 1781320-38-4C₈H₆N₂O₃178.15Distal shielding; useful for modulating solvent-exposed regions.

Data sourced from verified chemical catalogs and structural databases[2].

Experimental Workflows & Synthetic Methodologies

The synthesis of these isomers relies on the cyclodehydration of the corresponding o-aminophenol precursor (e.g., 3-amino-4-hydroxybenzoic acid for the 5-isomer). As an Application Scientist, choosing between a direct one-pot cyclization and a stepwise approach depends on the electronic nature of the precursor and the desired scale.

Synthetic_Workflow Start Substituted 2-Aminophenol PathA Path A: Direct Cyclization Start->PathA PathB Path B: Stepwise Cyclization Start->PathB ReagentA Cyanogen Bromide (BrCN) MeOH/H2O, RT PathA->ReagentA ReagentB1 Carbon Disulfide (CS2), KOH Reflux PathB->ReagentB1 Product 2-Aminobenzoxazole Carboxylic Acid Isomer ReagentA->Product One-pot IntermediateB 2-Mercaptobenzoxazole ReagentB1->IntermediateB ReagentB2 Amination (NH3 or Amines) via SOCl2 activation IntermediateB->ReagentB2 ReagentB2->Product Substitution

Fig 1: Divergent synthetic workflows for 2-aminobenzoxazole carboxylic acid isomers.

Protocol A: Direct Cyclization via Cyanogen Bromide (BrCN)

This protocol is the industry standard for rapid library generation.

  • Causality: BrCN acts as a highly electrophilic carbon source. The primary amine of the o-aminophenol attacks the cyanide carbon, forming a cyanamide intermediate. The adjacent hydroxyl group subsequently undergoes intramolecular nucleophilic attack to close the oxazole ring. This avoids the need for intermediate isolation.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 mmol of the specific amino-hydroxybenzoic acid in 50 mL of a 1:1 Methanol/Water mixture. Causality: The mixed solvent system ensures the solubility of the zwitterionic precursor while buffering the reaction to prevent premature degradation of BrCN.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add 11.0 mmol of Cyanogen Bromide (BrCN) dropwise. Caution: BrCN is highly toxic; perform strictly in a fume hood.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours.

  • Self-Validating Checkpoint: At t=12h, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is self-validating when the starting material peak (e.g., m/z 154 for [M+H]+) is completely replaced by the product peak (m/z 179 for [M+H]+). If starting material persists, add an additional 0.1 eq of BrCN.

  • Workup: Neutralize the mixture with saturated NaHCO₃. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to afford the pure isomer.

Protocol B: Stepwise Cyclization via Carbon Disulfide (CS₂)

Used when direct cyanation yields complex mixtures due to competing functional groups.

  • Causality: CS₂ acts as a C1 synthon. Potassium hydroxide deprotonates both the phenol and the amine, facilitating dithiocarbamate formation and subsequent cyclization to a 2-mercaptobenzoxazole intermediate. This intermediate is then activated and aminated[1].

Step-by-Step Methodology:

  • Mercapto Formation: Dissolve the o-aminophenol (10.0 mmol) in ethanol (30 mL). Add KOH (12.0 mmol) and CS₂ (12.0 mmol). Reflux at 80 °C for 3 hours. Acidify with acetic acid to precipitate the 2-mercaptobenzoxazole intermediate[1].

  • Activation: Suspend the intermediate in neat Thionyl Chloride (SOCl₂, 10 mL) and add a catalytic drop of DMF. Reflux for 2 hours to form the highly electrophilic 2-chlorobenzoxazole. Concentrate in vacuo to remove excess SOCl₂.

  • Amination: Dissolve the crude 2-chlorobenzoxazole in THF. Add an excess of ammonia (or a substituted amine) and stir at room temperature for 4 hours. The electron-deficient C2 position readily undergoes Nucleophilic Aromatic Substitution (SNAr) to yield the target compound[1].

Biological Targets & Mechanisms of Action

The 2-aminobenzoxazole carboxylic acid scaffold is not merely a structural curiosity; it is a highly active pharmacophore utilized across multiple therapeutic areas.

A. Sphingosine-1-Phosphate Transporter (Spns2) Inhibition

The S1P pathway is critical in autoimmune diseases. While marketed drugs (like fingolimod) target S1P receptors directly, targeting the upstream transporter Spns2 prevents the export of S1P, inducing lymphopenia without the cardiac toxicity associated with direct receptor modulation[1]. 2-Aminobenzoxazole derivatives have been identified as potent Spns2 inhibitors (IC₅₀ values ~94 nM)[1].

Spns2_Pathway Ceramide Ceramide Sphingosine Sphingosine (Sph) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Spns2 Spns2 Transporter S1P->Spns2 Intracellular ExtracellularS1P Extracellular S1P Spns2->ExtracellularS1P Export S1PReceptor S1P Receptors (Lymphocyte Egress) ExtracellularS1P->S1PReceptor Activation Inhibitor 2-Aminobenzoxazole Derivative Inhibitor->Spns2 Inhibits (IC50 ~94 nM)

Fig 2: Mechanism of action of 2-aminobenzoxazole derivatives as Spns2 inhibitors.

B. Tumour-Associated Carbonic Anhydrases (CA IX and XII)

In oncology, the hypoxic tumor microenvironment upregulates Carbonic Anhydrases IX and XII to maintain intracellular pH. 2-Aminobenzoxazoles appended to coumarin scaffolds act as selective inhibitors. The coumarin acts as a prodrug, hydrolyzed by the esterase activity of CAs, while the benzoxazole establishes non-covalent π-π interactions and hydrogen bonding within the enzyme's hydrophobic and hydrophilic pockets[3].

C. Antifungal Agrochemicals (MoPMK1 Inhibition)

Beyond human therapeutics, benzoxazole derivatives target the pathogenicity mitogen-activated protein kinase 1 (MoPMK1) in Magnaporthe oryzae, the fungus responsible for rice blast disease. By inhibiting MoPMK1, these compounds prevent spore germination and appressorium formation, offering a novel strategy to bypass current agricultural resistance mechanisms[4].

Conclusion & Future Perspectives

The isomeric library of 2-aminobenzoxazole carboxylic acids provides researchers with a highly tunable platform for drug discovery. By understanding the causality behind synthetic choices—whether utilizing BrCN for rapid one-pot closures or CS₂ for controlled stepwise amination—chemists can efficiently access these scaffolds. As validated by their efficacy against Spns2, Carbonic Anhydrases, and MoPMK1, these molecules will continue to serve as foundational building blocks for next-generation therapeutics and agrochemicals.

References

  • [1] 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). National Institutes of Health (NIH) / PMC. Available at: [Link]

  • [3] 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Taylor & Francis. Available at: [Link]

  • [4] Design, Synthesis, and Mechanistic Study of Benzoxazole Derivatives Targeting PMK1 to Inhibit Magnaporthe oryzae Pathogenicity. American Chemical Society (ACS). Available at: [Link]

Sources

Exploratory

Synthesis of 2-Aminobenzoxazole Analogs: A Comprehensive Technical Guide

Executive Summary & Pharmacological Relevance The 2-aminobenzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including topoisomerase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The 2-aminobenzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including topoisomerase II inhibitors, aurora kinase inhibitors, and 5-HT3 receptor antagonists. As drug development pipelines demand higher throughput and greener chemistry, the synthetic methodologies for these heterocycles have evolved significantly.

This technical whitepaper provides an in-depth literature review and practical guide to the modern synthesis of 2-aminobenzoxazole analogs. Designed for discovery chemists and process scientists, this guide dissects the mechanistic causality behind modern synthetic routes—transitioning from highly toxic traditional reagents to bench-stable electrophiles, C1 synthons, and catalytic rearrangements.

Mechanistic Evolution of Synthetic Strategies

Overcoming BrCN Toxicity: Electrophilic Cyanation via NCTS

Historically, the cyclization of 2-aminophenols relied heavily on cyanogen bromide (BrCN). However, the extreme toxicity, volatility, and safety bottlenecks associated with BrCN make it unsuitable for scalable process chemistry. To circumvent this, introduced N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a nonhazardous, bench-stable electrophilic cyanating agent.

Mechanistic Causality: The success of this protocol hinges on the choice of base. Using lithium hexamethyldisilazide (LiHMDS) is critical; as a strong, sterically hindered, and non-nucleophilic base, it selectively deprotonates the aniline amine without acting as a competing nucleophile. This facilitates a direct nucleophilic attack on the cyano carbon of NCTS. Subsequent elimination of the p-toluenesulfonamide leaving group generates a reactive intermediate that undergoes rapid intramolecular cyclization by the adjacent hydroxyl group. Alternatively, demonstrated that Lewis acids like BF₃·Et₂O can activate the cyano group of NCTS, driving the reaction without strong bases, which is highly advantageous for base-sensitive substrates.

One-Pot Multicomponent Assembly using C1 Synthons

To avoid the synthesis of intermediate thioisocyanates or the use of heavy-metal oxidants, developed a highly efficient one-pot procedure utilizing tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane as a safe C1 synthon.

Mechanistic Causality: In this multicomponent reaction, acetic acid (HOAc) is not merely a solvent additive but a crucial mechanistic driver. It protonates the orthocarbonate, facilitating the sequential elimination of methanol. This generates a highly electrophilic intermediate in situ, which rapidly condenses with the primary/secondary amine and the 2-aminophenol, cascading into the closed benzoxazole ring.

Intramolecular Smiles Rearrangement for N-Substituted Analogs

Direct 2-C amination of benzoxazoles often requires harsh transition-metal catalysis. For complex N-substituted analogs, the Smiles rearrangement offers a metal-free, atom-economical alternative. By activating benzoxazole-2-thiol with chloroacetyl chloride, an intramolecular SₙAr reaction is triggered. The temperature is the thermodynamic switch here: heating to 120 °C in DMF provides the activation energy required to break the C–S bond and form the new C–N bond, selectively yielding the rearranged 2-aminobenzoxazole .

Comparative Analysis of Synthetic Methodologies

To aid in route selection, the quantitative data and operational parameters of the primary synthetic strategies are summarized below.

Synthetic StrategyReagents / C1 SourceCatalyst / BaseReaction ConditionsYield RangeKey AdvantagePrimary Limitation
Electrophilic Cyanation NCTSLiHMDS or BF₃·Et₂OTHF or Dioxane, 5 °C to RT, 1–30 h45–96%Nonhazardous, bench-stable cyanating agent.Multistep aqueous workup can lower isolated yields.
Orthocarbonate Condensation Tetramethyl orthocarbonateAcetic Acid (HOAc)CHCl₃, 60 °C, 16 h65–95%One-pot process; uses commercially available reagents.Generates methanol as a byproduct; requires heating.
Aerobic Aminocarbonylation IsocyanidesPd(OAc)₂O₂ atmosphere, 100 °C60–85%Broad substrate scope for diverse analogs.Requires transition metals and strict O₂ atmosphere.
Smiles Rearrangement Chloroacetyl chlorideEt₃N or K₂CO₃DMF, 120 °C, 4–12 h50–80%Excellent for complex N-substituted derivatives.High thermal energy required for SₙAr rearrangement.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of specific washes and temperature controls are strictly mapped to the removal of specific byproducts generated during the mechanistic cascade.

Protocol A: NCTS-Mediated Cyclization (Base-Promoted)

Reference standard adapted from Kasthuri et al.

  • Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the substituted 2-aminophenol (1.0 equiv) and NCTS (1.2 equiv) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Cool the reaction mixture to 5 °C using an ice-water bath. Dropwise, add LiHMDS (1.0 M in THF, 1.0 equiv). Causality: Strict temperature control prevents the degradation of NCTS and ensures the base selectively deprotonates the aniline nitrogen.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining base. Extract the aqueous layer with EtOAc (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the pure 2-aminobenzoxazole.

Protocol B: Tetramethyl Orthocarbonate One-Pot Synthesis

Reference standard adapted from Cioffi et al.

  • Reagent Assembly: To a mixture of 2-aminophenol (18.3 mmol), the desired functionalized amine (36.6 mmol), and HOAc (73.3 mmol) in CHCl₃ (70 mL), add tetramethyl orthocarbonate (36.6 mmol) at room temperature. Observation: A cloudy suspension will typically form.

  • Thermal Condensation: Equip the flask with a reflux condenser and heat the mixture to 60 °C. Causality: Heating drives the elimination of methanol. As the intermediates form and dissolve, the suspension will transition into a clear solution.

  • Incubation: Maintain the reaction at 60 °C for 16 hours to ensure complete thermodynamic conversion to the closed-ring system.

  • Selective Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with 1 N NaOH (to neutralize and remove excess acetic acid), 1 N HCl (to protonate and remove unreacted starting amines), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Mechanistic and Workflow Visualizations

NCTS_Mechanism A 2-Aminophenol + NCTS B Base/Lewis Acid Activation (LiHMDS or BF3·Et2O) A->B Reagents mixed C Nucleophilic Attack by -NH2 on Cyano Carbon B->C Activation D Elimination of p-Toluenesulfonamide C->D Intermediate formation E Intramolecular Attack by -OH on Electron-Deficient Carbon D->E Rearrangement F 2-Aminobenzoxazole Scaffold E->F Cyclization & Workup

Mechanistic pathway of NCTS-mediated cyclization of 2-aminophenols.

Orthocarbonate_Workflow Step1 Mix 2-Aminophenol, Amine, and HOAc in CHCl3 Step2 Add Tetramethyl Orthocarbonate at Room Temp Step1->Step2 Step3 Heat to 60 °C for 16 h (Suspension -> Clear Solution) Step2->Step3 Step4 Cool to RT Step3->Step4 Step5 Wash with 1N NaOH, 1N HCl, and Brine Step4->Step5 Step6 Dry over Na2SO4, Filter, Concentrate Step5->Step6

Step-by-step workflow for the tetramethyl orthocarbonate-mediated synthesis.

Conclusion

The synthesis of 2-aminobenzoxazoles has successfully transitioned from hazardous, highly toxic classical methods to elegant, process-friendly protocols. For standard discovery libraries, NCTS-mediated cyanation provides the safest and most reliable route. Conversely, for rapid library generation where diverse amine inputs are required, the orthocarbonate C1-synthon approach offers unparalleled one-pot efficiency. By understanding the underlying mechanistic causality of these reactions, scientists can better optimize yields, select appropriate workup strategies, and scale these privileged scaffolds for advanced drug development.

References

  • A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent Source: Synlett (Thieme) URL:[Link][1]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: ACS Omega (American Chemical Society) URL:[Link][2]

  • Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link][3]

  • Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols and Isocyanides: Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link][4]

  • Copper(II) Oxide Nanoparticle-Catalyzed Synthesis of Substituted Benzoxazoles Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link][4]

Sources

Foundational

Predicted Mechanism of Action for 2-Amino-1,3-benzoxazole-7-carboxylic acid: A Technical Guide to Target Deconvolution

Executive Summary In modern drug discovery, the identification of novel therapeutic targets for low-molecular-weight heterocycles requires a synthesis of structural biology, phenotypic screening, and rigorous assay valid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of novel therapeutic targets for low-molecular-weight heterocycles requires a synthesis of structural biology, phenotypic screening, and rigorous assay validation. 2-Amino-1,3-benzoxazole-7-carboxylic acid (C₈H₆N₂O₃) is a highly specialized derivative of the benzoxazole family[1]. While direct literature on the 7-carboxylic acid derivative is scarce, the 2-aminobenzoxazole core is a heavily validated, privileged pharmacophore.

As a Senior Application Scientist, I have designed this whitepaper to outline the predicted mechanisms of action for this compound based on its structural homology to known kinase and transporter inhibitors. Furthermore, this guide provides self-validating experimental workflows engineered to definitively prove target engagement and eliminate false-positive readouts.

Chemical Profile & Structural Rationale

The pharmacological potential of 2-Amino-1,3-benzoxazole-7-carboxylic acid stems from two distinct structural features:

  • The 2-Aminobenzoxazole Core: This bicyclic system acts as a potent bioisostere for purines. The nitrogen and oxygen atoms within the ring, coupled with the exocyclic 2-amino group, form an ideal hydrogen-bond donor/acceptor network capable of anchoring into the ATP-binding hinge region of various kinases.

  • The 7-Carboxylic Acid Moiety: The addition of a carboxylic acid at the 7-position drastically alters the molecule's electrostatic surface. This moiety is predicted to either form critical salt bridges with solvent-exposed basic residues (Lys/Arg) in kinase domains or act as a phosphate bioisostere when interacting with lipid transporters.

Predicted Mechanism I: PI3K/mTOR Pathway Blockade

The Mechanistic Causality

Recent phenotypic screening campaigns against glioma cell lines have identified the 2-amino-1,3-benzoxazole moiety as a highly potent, nanomolar inhibitor of the PI3K/mTOR signaling axis[2]. In my experience optimizing kinase inhibitors, the 2-amino group is essential for displacing water molecules and binding directly to the hinge region of the mTOR kinase domain.

The inclusion of the 7-carboxylic acid in this specific compound is predicted to enhance selectivity. By projecting out of the ATP-binding pocket toward the solvent interface, the carboxylic acid can interact with specific basic residues unique to mTOR, potentially reducing off-target binding to other lipid kinases.

PI3K_mTOR Ligand Growth Factors RTK RTK Activation Ligand->RTK PI3K PI3K Kinase RTK->PI3K AKT AKT Signaling PI3K->AKT mTOR mTORC1/2 AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Drug 2-Amino-1,3-benzoxazole -7-carboxylic acid Drug->PI3K ATP-competitive blockade Drug->mTOR Dual inhibition

Predicted dual inhibition of the PI3K/mTOR signaling pathway by the benzoxazole derivative.

Predicted Mechanism II: Spns2 Transporter Inhibition

The Mechanistic Causality

Spinster Homolog 2 (Spns2) is a transmembrane transporter responsible for the cellular efflux of sphingosine-1-phosphate (S1P), a critical lipid mediator in immune and inflammatory responses. Recent structure-activity relationship (SAR) studies have validated 2-aminobenzoxazole derivatives as potent Spns2 inhibitors capable of inducing therapeutic lymphopenia[3].

For 2-Amino-1,3-benzoxazole-7-carboxylic acid, the 7-carboxylic acid group is predicted to act as a direct bioisostere for the phosphate headgroup of S1P. By mimicking the endogenous substrate, the compound can competitively bind the internal transport cavity of Spns2, locking the transporter in an inactive conformation and preventing S1P release.

Validation Workflows (Self-Validating Systems)

To transition these predicted mechanisms into validated scientific facts, I have designed two self-validating experimental protocols. Do not rely on isolated biochemical assays; cellular context and internal controls are mandatory.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for mTOR Target Engagement

Causality & Self-Validation: Standard biochemical kinase assays cannot confirm if a drug penetrates the cell membrane or survives intracellular metabolism. CETSA solves this. By measuring the thermal stabilization of the mTOR protein in intact cells, we create a self-validating system: if the protein denatures at a higher temperature in the treated group versus the vehicle control, direct intracellular target engagement is unequivocally confirmed.

Step-by-Step Methodology:

  • Cell Preparation: Culture U87 glioma cells to 80% confluency. Harvest and resuspend in a physiological buffer (PBS supplemented with protease inhibitors).

  • Compound Dosing: Treat cells with 1 µM of 2-Amino-1,3-benzoxazole-7-carboxylic acid (or a 0.1% DMSO vehicle control) for 1 hour at 37°C to allow for intracellular equilibration.

  • Thermal Aliquoting: Divide the cell suspension into 8 equal aliquots. Subject each aliquot to a strict temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a PCR thermocycler, followed immediately by 3 minutes at room temperature.

  • Lysis & Isolation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western blot using a validated anti-mTOR primary antibody.

  • Data Analysis: Plot the relative band intensities against temperature to determine the aggregation temperature ( Tagg​ ). A rightward shift ( ΔTagg​>2∘C ) in the treated group validates direct target engagement.

Protocol 2: LC-MS/MS Spns2 Efflux Assay

Causality & Self-Validation: A simple phenotypic observation of reduced extracellular S1P could be falsely attributed to the inhibition of sphingosine kinases (SphK1/2) rather than the Spns2 transporter. To make this a self-validating system, we must measure both intracellular and extracellular S1P. A true Spns2 transport inhibitor will cause extracellular S1P to drop while intracellular S1P simultaneously accumulates.

Step-by-Step Methodology:

  • Cell Seeding: Plate Spns2-overexpressing HeLa cells in 6-well plates and incubate until 90% confluent.

  • Pre-treatment: Wash cells with PBS and incubate with serum-free media containing either vehicle or the compound (0.1 - 10 µM) for 30 minutes.

  • Substrate Loading: Spike the media with 1 µM of d18:1 Sphingosine (a precursor that cells rapidly convert to S1P). Incubate for exactly 2 hours at 37°C.

  • Fraction Collection: Collect the extracellular media (Fraction A). Wash the cells twice with ice-cold PBS and lyse them using RIPA buffer to collect the intracellular content (Fraction B).

  • Lipid Extraction: Perform a modified Bligh-Dyer extraction on both fractions using a Methanol:Chloroform:Water (2:1:0.8) partition. Spike all samples with C17-S1P as an internal standard to normalize extraction efficiency.

  • LC-MS/MS Analysis: Inject the organic phase into a triple quadrupole mass spectrometer operating in positive MRM mode. Monitor the specific transition for S1P (m/z 380.2 264.2).

  • Validation Check: Calculate the Extracellular/Intracellular S1P ratio. A dose-dependent decrease in this ratio confirms specific Spns2 efflux blockade rather than biosynthesis failure.

Workflow Step1 1. Cell Culture & Dosing (Spns2-expressing cells + Drug) Step2 2. S1P Loading (Incubate with Sphingosine) Step1->Step2 Step3 3. Media Collection (Isolate extracellular fraction) Step2->Step3 Step4 4. Lipid Extraction (Methanol/Chloroform partition) Step3->Step4 Step5 5. LC-MS/MS Quantification (Measure exported S1P) Step4->Step5

Step-by-step self-validating workflow for quantifying Spns2-mediated S1P efflux via LC-MS/MS.

Quantitative Data Projections

Based on the SAR data of structurally analogous 2-aminobenzoxazoles, the following table summarizes the predicted pharmacological profile for 2-Amino-1,3-benzoxazole-7-carboxylic acid:

TargetPredicted IC₅₀ RangeKey Binding InteractionsProjected Pharmacological Effect
mTOR Kinase 10 - 500 nMHinge-binding (2-amino), Lys/Arg salt bridge (7-COOH)Antiproliferative (Glioma, Breast Cancer)
PI3Kα 100 - 1000 nMATP-competitive pocket bindingSynergistic apoptosis with mTOR blockade
Spns2 Transporter 50 - 200 nMPhosphate mimicry (7-COOH), Hydrophobic pocket insertionLymphopenia, Immunomodulation

Conclusion

2-Amino-1,3-benzoxazole-7-carboxylic acid represents a high-potential chemical starting point for targeted drug discovery. By leveraging its purine-mimetic core and the electrostatic properties of its 7-carboxylic acid group, researchers can deploy this compound against high-value targets like the PI3K/mTOR signaling axis and the Spns2 lipid transporter. By strictly adhering to the self-validating workflows outlined above, assay developers can confidently deconvolute its mechanism of action and eliminate the risk of phenotypic false positives.

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Rationale The benzoxazole core is a privileged scaffold in medicinal chemistry and materials science, found in numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Rationale

The benzoxazole core is a privileged scaffold in medicinal chemistry and materials science, found in numerous bioactive compounds (e.g., COX-2 inhibitors, antimicrobial agents) and fluorescent dyes. Traditional syntheses often require the isolation of unstable intermediates, such as acid chlorides or O-hydroxyanilides, leading to reduced atom economy, lower overall yields, and increased purification bottlenecks.

To circumvent these issues, modern synthetic methodologies have shifted toward one-pot protocols that directly couple carboxylic acids with 2-aminophenols. By generating the activated acyl species in situ and driving the subsequent cyclodehydration in a single reaction vessel, these protocols maximize throughput and minimize solvent waste. This application note details the mechanistic principles, comparative data, and step-by-step protocols for executing highly efficient one-pot benzoxazole syntheses.

Mechanistic Insights & Reaction Causality

The one-pot conversion of a carboxylic acid to a 2-substituted benzoxazole generally proceeds via a tandem activation-amidation-cyclodehydration sequence [1].

  • Activation: The carboxylic acid is first converted into a highly electrophilic species (e.g., an acid chloride via SOCl2​ , or an activated ester via coupling reagents like Deoxo-Fluor or polymer-supported triphenylphosphine).

  • Amidation (Nucleophilic Attack): The primary amine of 2-aminophenol attacks the activated carbonyl. The amine is inherently more nucleophilic than the adjacent hydroxyl group, ensuring regioselective formation of the O-hydroxyanilide intermediate.

  • Cyclodehydration: Under acidic conditions or elevated temperatures, the hydroxyl oxygen attacks the amide carbonyl carbon, followed by the elimination of water to form the thermodynamically stable, aromatic benzoxazole ring.

Mechanism A Carboxylic Acid + Activating Agent B Activated Acyl Species (e.g., Acid Chloride) A->B Activation D O-Hydroxyanilide Intermediate B->D Nucleophilic Attack C 2-Aminophenol C->D Amidation E Cyclodehydration (-H2O) D->E Acid/Heat F 2-Substituted Benzoxazole E->F Ring Closure

Figure 1: Mechanistic pathway for the one-pot synthesis of 2-substituted benzoxazoles.

Comparative Analysis of Activation Strategies

Different activating agents offer distinct advantages depending on the scale of the reaction and the functional group tolerance required. The table below summarizes three highly validated one-pot methodologies[1, 2, 3].

Methodology / ReagentCatalyst / ConditionsAverage YieldPrimary AdvantageLimitationReference
Thionyl Chloride ( SOCl2​ ) MeSO3​H , Dioxane, 100°C85–95%Highly scalable, inexpensive reagents.Requires distillation of excess SOCl2​ .Kumar et al. [1]
Polymer-Supported PPh3​ Microwave, CCl3​CN , 150°C80–90%Simple workup (filtration), high purity.Expensive resin, limited to small/medium scale.Wang et al. [2]
Deoxo-Fluor Reagent CH2​Cl2​ , Room Temp to 60°C75–88%Mild conditions, excellent functional group tolerance.Reagent is moisture-sensitive and costly.Kangani et al. [3]

Experimental Protocols

Protocol A: Methanesulfonic Acid-Catalyzed Direct Condensation (Scale-Up Optimized)

This protocol utilizes in situ acid chloride generation followed by methanesulfonic acid ( MeSO3​H ) catalyzed cyclodehydration. It is highly robust for aryl, heteroaryl, and aliphatic carboxylic acids [1].

Reagents: Carboxylic acid (2.5 mmol), Thionyl chloride (3.0 mmol), 2-Aminophenol (2.5 mmol), Methanesulfonic acid ( MeSO3​H , 7.7 mmol), anhydrous Dioxane.

Step-by-Step Procedure:

  • Activation: To a flame-dried round-bottom flask, add the carboxylic acid (2.5 mmol) and SOCl2​ (3.0 mmol, 1.2 equiv). Heat the neat mixture at 80°C for 1 hour.

    • Causality: Heating drives the formation of the acid chloride and the evolution of SO2​ and HCl gases.

  • Purging: Distill off the excess SOCl2​ under reduced pressure.

    • Causality: Removing residual SOCl2​ is critical. If left in the flask, it can competitively chlorinate the electron-rich 2-aminophenol ring, leading to complex mixtures and reduced yields.

  • Amidation & Cyclization: Cool the flask to room temperature. Add 2-aminophenol (2.5 mmol, 1.0 equiv) dissolved in anhydrous dioxane (5 mL), followed by the dropwise addition of MeSO3​H (0.5 mL, 7.7 mmol, ~3 equiv).

    • Causality: MeSO3​H acts as a dual-purpose reagent. It neutralizes any residual basicity, protonates the leaving water molecule during cyclodehydration, and acts as a highly effective dehydrating agent without the harsh oxidative side effects of sulfuric acid.

  • Heating: Heat the reaction mixture in an oil bath at 100°C for 2–4 hours. Monitor completion via TLC (Hexane/Ethyl Acetate).

  • Workup: Cool to room temperature, quench slowly with saturated aqueous NaHCO3​ until the pH is neutral, and extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel column chromatography.

Protocol B: Microwave-Assisted Synthesis using PS- PPh3​ (High-Throughput Optimized)

This protocol is ideal for library generation and avoids the use of corrosive SOCl2​ [2].

Reagents: Carboxylic acid (1.0 mmol), 2-Aminophenol (1.0 mmol), Polymer-supported triphenylphosphine (PS- PPh3​ , 3.0 mmol/g loading, 2.5 mmol), Trichloroacetonitrile ( CCl3​CN , 2.5 mmol), Acetonitrile.

Step-by-Step Procedure:

  • Reaction Assembly: In a microwave-safe vial, combine the carboxylic acid (1.0 mmol), 2-aminophenol (1.0 mmol), PS- PPh3​ (2.5 mmol equivalents), and CCl3​CN (2.5 mmol) in anhydrous acetonitrile (4 mL).

    • Causality: The combination of PPh3​ and CCl3​CN acts similarly to an Appel reaction, activating the carboxylic acid in situ without generating harsh acidic byproducts.

  • Microwave Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 150°C for 15 minutes.

    • Causality: Microwave dielectric heating provides rapid, uniform energy transfer, overcoming the high activation energy barrier of the cyclodehydration step in minutes rather than hours.

  • Workup: Filter the reaction mixture to remove the polymer-supported phosphine oxide byproduct. Wash the resin with additional acetonitrile. Concentrate the filtrate in vacuo to yield the crude benzoxazole, which often requires minimal to no further chromatographic purification.

Troubleshooting & Optimization Workflow

When executing one-pot syntheses, failure to isolate the final product usually stems from either incomplete activation of the acid or a stalled cyclodehydration step. Use the decision tree below to diagnose and correct low-yielding reactions.

Troubleshooting Start Low Yield / Incomplete Reaction TLC TLC / LC-MS Analysis Start->TLC CheckAmide Is O-Hydroxyanilide present? TLC->CheckAmide NoAmide No: Activation Failed CheckAmide->NoAmide No YesAmide Yes: Cyclization Stalled CheckAmide->YesAmide Yes FixAct Ensure dry solvents & fresh activating agent NoAmide->FixAct FixCyc Increase temperature or add acid catalyst (MeSO3H) YesAmide->FixCyc

Figure 2: Troubleshooting decision tree for optimizing benzoxazole synthesis.

Key Optimization Tips:

  • Steric Hindrance: If using ortho-substituted benzoic acids, the amidation step may be sluggish. Increase the activation time or use a more reactive coupling agent (e.g., Deoxo-Fluor).

  • Oxidation of 2-Aminophenol: 2-Aminophenol is prone to air oxidation, turning dark brown/black. Always use freshly recrystallized or sublimed 2-aminophenol, and purge reaction vessels with Argon or Nitrogen.

References

  • Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-pot synthesis of 2-substituted benzoxazoles directly from carboxylic acids. Australian Journal of Chemistry, 61(11), 881-887. URL:[Link]

  • Wang, Y., Sarris, K., Sauer, D. R., & Djuric, S. W. (2006). A simple and efficient one step synthesis of benzoxazoles and benzimidazoles from carboxylic acids. Tetrahedron Letters, 47(28), 4823-4826. URL:[Link]

  • Kangani, C. O., Kelley, D. E., & Day, B. W. (2006). One pot direct synthesis of oxazolines, benzoxazoles, and oxadiazoles from carboxylic acids using the Deoxo-Fluor reagent. Tetrahedron Letters, 47(37), 6497-6499. URL:[Link]

Application

Application Note: Microwave-Assisted Synthesis of 2-Aminobenzoxazole Derivatives

Introduction & Rationale The 2-aminobenzoxazole scaffold is a privileged pharmacophore in drug discovery, frequently embedded in molecules exhibiting antitubercular, anticancer, and antimicrobial activities[1]. Historica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 2-aminobenzoxazole scaffold is a privileged pharmacophore in drug discovery, frequently embedded in molecules exhibiting antitubercular, anticancer, and antimicrobial activities[1]. Historically, the synthesis of these derivatives relied on the cyclization of ortho-aminophenols using highly toxic cyanating agents like cyanogen bromide (BrCN)[2][3]. While safer electrophilic cyanating alternatives such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been developed[3], conventional conductive heating methods still suffer from prolonged reaction times (12–24 hours) and moderate yields.

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By leveraging dielectric heating, microwave reactors transfer electromagnetic energy directly to polar molecules (solvents and reagents) rather than relying on the thermal conductivity of the reaction vessel. This "inside-out" heating overcomes traditional activation energy barriers, drastically reducing reaction times to mere minutes while improving yield and chemoselectivity[3][4].

Mechanistic Pathways & Causality

As an application scientist, it is critical to understand why specific reagents and conditions are chosen under microwave irradiation. We highlight two highly efficient, green pathways for 2-aminobenzoxazole synthesis:

Pathway A: Hydrogen Peroxide-Mediated Cyclodesulfurization This pathway involves the reaction of 2-aminophenols with aryl isothiocyanates to form a thiourea intermediate[5]. Under microwave irradiation, the addition of aqueous hydrogen peroxide ( H2​O2​ ) rapidly oxidizes the thiocarbonyl sulfur. This oxidation increases the electrophilicity of the central carbon, facilitating an intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group, ultimately eliminating water and oxidized sulfur species to form the benzoxazole ring[5]. H2​O2​ is chosen as a green, inexpensive oxidant to replace toxic transition metals (e.g., Hg, Pb) traditionally used for desulfurization[5].

Mechanism A 2-Aminophenol C Thiourea Intermediate A->C Nucleophilic Addition B Isothiocyanate B->C D 2-Aminobenzoxazole C->D Microwave (100°C) Oxidant (H2O2) Cyclodesulfurization E H2O + SOx C->E Elimination

Figure 1: Mechanistic pathway of microwave-assisted cyclodesulfurization.

Pathway B: Catalyst-Free On-Water Amination This method utilizes 2-mercaptobenzoxazoles and primary/secondary amines[4]. Water is deliberately chosen as the solvent because of its high loss tangent ( tanδ=0.123 at 2.45 GHz), making it an exceptional microwave absorber[6]. The rapid superheating of water, combined with the hydrophobic effect at the organic-water interface, drives the nucleophilic aromatic substitution ( SN​Ar ) without the need for external transition metal catalysts[4][6].

Quantitative Data & Yield Comparison

The table below summarizes the efficiency gains achieved by transitioning from conventional heating to microwave-assisted protocols.

Synthesis PathwayHeating MethodReagents / CatalystSolventTemp (°C)TimeYield (%)
Cyclodesulfurization Conventional I2​ , PyridineTHF2512-24 h60-75
Cyclodesulfurization Microwave H2​O2​ (Oxidant)EtOH / H2​O 10010 min93-98
Direct Amination ConventionalDBU, Rose BengalDMF8012 h50-70
Direct Amination MicrowaveCatalyst-FreeWater100-1501 h78-87

(Data aggregated from validated literature protocols[4][5])

Validated Experimental Protocols

Protocol A: Microwave-Assisted H2​O2​ -Mediated Cyclodesulfurization

Self-validating mechanism: The use of an ethanol/water mixture ensures both the solubility of the organic precursors and optimal microwave energy coupling.

  • Reagent Assembly: In a 10 mL microwave-transparent reaction vial, add 2-aminophenol (1.0 mmol) and the corresponding aryl isothiocyanate (1.0 mmol)[5].

  • Solvation: Add 2 mL of an ethanol/water mixture (1:1 v/v) to suspend the reactants[5].

  • Oxidant Addition: Carefully add aqueous hydrogen peroxide (30% w/w, 4.5 equiv.) dropwise to the mixture[5].

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated laboratory microwave synthesizer at 100 °C for 10 minutes[5].

  • Quenching: Cool to room temperature via compressed air cooling. Quench the reaction with saturated aqueous sodium thiosulfate to neutralize any unreacted peroxides (Critical safety and validation step).

  • Isolation: Extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (silica gel, hexane/ethyl acetate).

Protocol B: Catalyst-Free On-Water Amination

Self-validating mechanism: The biphasic nature of the reaction allows for simplified downstream extraction directly from the aqueous layer.

Workflow Step1 1. Suspend 2-Mercaptobenzoxazole & Amine in H2O Step2 2. Seal in Teflon-lined Microwave Vessel Step1->Step2 Step3 3. Microwave Irradiation (100-150°C, 1 hr) Step2->Step3 Step4 4. Cool to Room Temp & Extract (EtOAc) Step3->Step4 Step5 5. Purify via Column Chromatography Step4->Step5

Figure 2: Workflow for catalyst-free, microwave-assisted on-water amination.

  • Suspension: In a 10 mL microwave vessel, suspend 2-mercaptobenzoxazole (0.661 mmol, 1.0 equiv.) and the desired primary or secondary amine (0.992 mmol, 1.5 equiv.) in 0.6 mL of deionized water[4].

  • Irradiation: Seal the vessel securely and heat the mixture in a microwave reactor to 100–150 °C for 1 hour[4].

  • Extraction: Allow the reaction to cool to room temperature. Add 1 mL of ethyl acetate directly to the vessel to dissolve the organic products, separating them from the aqueous layer[4].

  • Purification: Extract, dry, and purify the organic phase via column chromatography to yield the pure 2-aminobenzoxazole derivative[4].

Troubleshooting & Optimization

  • Pressure Spikes in Protocol A: The decomposition of H2​O2​ and the elimination of SOx​ species can generate gas. Always use a microwave reactor equipped with dynamic pressure monitoring and ensure the vial headspace is at least 50% of the total volume.

  • Poor Yields in Protocol B: If amination is sluggish, evaluate the basicity/nucleophilicity of the amine. Highly sterically hindered amines may require an increase in temperature to 150 °C. The high pressure generated by water at 150 °C (approx. 5 bar) is safely contained by standard Teflon-lined microwave vessels, but verify equipment limits beforehand.

  • Solvent Selection: Do not substitute water with non-polar solvents (e.g., toluene or hexane) in these specific protocols. Non-polar solvents are transparent to microwave irradiation, which will result in failed heating unless a passive heating element (like a silicon carbide vial) is utilized.

References

  • Tankam, T., Srisa, J., Sukwattanasinitt, M., & Wacharasindhu, S. (2018). Microwave-Enhanced On-Water Amination of 2-Mercaptobenzoxazoles To Prepare 2-Aminobenzoxazoles. The Journal of Organic Chemistry, 83(19), 11936-11943. Available at:[Link]

  • Kadagathur, M., Sigalapalli, D. K., Patra, S., et al. (2021). Microwave-assisted hydrogen peroxide-mediated synthesis of benzoxazoles and related heterocycles via cyclodesulfurization. Synthetic Communications, 51(14), 2213-2224. Available at:[Link]

Sources

Method

Application Note: De Novo Synthesis of 2-Amino-1,3-benzoxazole-7-carboxylic Acid via Directed Ortho-Metalation

Executive Summary The 2-aminobenzoxazole core is a privileged heterocyclic scaffold widely utilized in the design of enzyme inhibitors, anti-inflammatory agents, and PET imaging probes[1]. Synthesizing 2-amino-1,3-benzox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminobenzoxazole core is a privileged heterocyclic scaffold widely utilized in the design of enzyme inhibitors, anti-inflammatory agents, and PET imaging probes[1]. Synthesizing 2-amino-1,3-benzoxazole-7-carboxylic acid directly from 2-aminophenol presents a unique regiochemical challenge. This application note details a highly efficient, four-step synthetic workflow designed for medicinal chemists and process scientists. By leveraging a green electrophilic cyanation followed by a regioselective Directed Ortho-Metalation (DoM) strategy, this protocol bypasses the limitations of traditional direct carboxylation, ensuring high yields and strict regiocontrol.

Strategic Rationale & Retrosynthetic Analysis

A common misconception in functionalizing 2-aminophenol is the use of the Kolbe-Schmitt reaction (direct CO₂ insertion). However, direct carboxylation of 2-aminophenol predominantly yields 4-amino-2-hydroxybenzoic acid. The sterically unhindered para-directing effect of the phenol group dominates the reaction, failing to provide the required C-6 substitution[2].

To achieve strict C-7 functionalization (corresponding to the C-6 position of the original 2-aminophenol), we must pre-assemble the benzoxazole ring and utilize the ring oxygen as a Directing Metalation Group (DMG) [3].

The Causality of the Synthetic Design:

  • Cyclization: Traditional cyclization uses highly toxic cyanogen bromide (BrCN). We replace this with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a bench-stable, non-hazardous electrophilic cyanating agent[4].

  • Protection: The primary 2-amino group must be Boc-protected. If left unprotected, the highly basic alkyllithium reagent used in the subsequent step would irreversibly deprotonate the amine, forming insoluble aggregates and shutting down the reaction.

  • Regioselective DoM: With the C-2 position blocked by the protected amine, the electronegative ring oxygen directs the lithium base exclusively to the C-7 position via the Complexation-Induced Proximity Effect (CIPE)[3].

  • Deprotection: A standard acidic cleavage yields the final zwitterionic product.

Reaction Pathway Visualization

Pathway cluster_0 Phase 1: Core Assembly & Protection cluster_1 Phase 2: Regioselective Functionalization SM 2-Aminophenol Int1 2-Aminobenzoxazole SM->Int1 NCTS, BF3·Et2O (Electrophilic Cyanation) Int2 N-Boc-2-Aminobenzoxazole Int1->Int2 Boc2O, DMAP (Amine Protection) Int3 N-Boc-2-Aminobenzoxazole -7-carboxylic acid Int2->Int3 1. sec-BuLi, TMEDA (-78 °C) 2. CO2 (Directed Ortho-Metalation) Product 2-Amino-1,3-benzoxazole -7-carboxylic acid Int3->Product TFA/DCM (Boc Cleavage)

Figure 1: Four-step synthetic workflow for 2-Amino-1,3-benzoxazole-7-carboxylic acid from 2-aminophenol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Aminobenzoxazole
  • Causality: BF₃·Et₂O acts as a Lewis acid to activate the cyano group of NCTS. This increases its electrophilicity, facilitating nucleophilic attack by the aniline nitrogen, followed by intramolecular cyclization by the phenol group[4].

  • Procedure:

    • Dissolve 2-aminophenol (10.0 mmol, 1.09 g) and NCTS (15.0 mmol, 4.08 g) in anhydrous 1,4-dioxane (40 mL) under an argon atmosphere.

    • Add BF₃·Et₂O (20.0 mmol, 2.46 mL) dropwise at room temperature.

    • Heat the mixture to reflux (100 °C) for 24 hours. In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 1:1); the starting material spot (Rf ~0.4) should disappear.

    • Cool to room temperature and quench carefully with saturated aqueous NaHCO₃ until the pH reaches ~7.

    • Extract with EtOAc (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via silica gel chromatography to afford 2-aminobenzoxazole.

Step 2: N-Boc Protection
  • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the Boc protection of the electronically deactivated 2-aminobenzoxazole.

  • Procedure:

    • Dissolve 2-aminobenzoxazole (8.0 mmol, 1.07 g) in anhydrous CH₂Cl₂ (30 mL).

    • Add triethylamine (12.0 mmol, 1.67 mL) and a catalytic amount of DMAP (0.8 mmol, 98 mg).

    • Add Di-tert-butyl dicarbonate (Boc₂O, 9.6 mmol, 2.10 g) portion-wise at 0 °C.

    • Stir at room temperature for 4 hours.

    • Wash the organic layer with 1N HCl (20 mL) to remove DMAP/Et₃N, followed by brine (20 mL). Dry and concentrate to yield tert-butyl (benzo[d]oxazol-2-yl)carbamate.

Step 3: Directed Ortho-Metalation (DoM) and Carboxylation
  • Causality: sec-BuLi is chosen over n-BuLi because its bulkiness minimizes unwanted nucleophilic addition to the Boc carbonyl. Crucially, 2.2 equivalents of base must be used. The first equivalent deprotonates the acidic N-H of the carbamate. The second equivalent executes the C-7 ortho-lithiation. TMEDA coordinates the lithium cation, breaking down alkyllithium hexamers to increase kinetic basicity[3].

  • Procedure:

    • Dissolve the Boc-protected intermediate (5.0 mmol, 1.17 g) and TMEDA (11.0 mmol, 1.65 mL) in strictly anhydrous THF (40 mL) under argon.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add sec-BuLi (1.4 M in cyclohexane, 11.0 mmol, 7.85 mL) dropwise over 15 minutes. The solution will turn deep yellow/orange, indicating the formation of the C-7 lithiated species. Stir at -78 °C for 2 hours.

    • Bubble strictly dry CO₂ gas (passed through a Drierite column) into the solution for 1 hour at -78 °C.

    • Gradually warm the reaction to room temperature and quench with 1N HCl (30 mL).

    • Extract with EtOAc (3 × 40 mL), dry, and concentrate to yield the crude N-Boc-2-aminobenzoxazole-7-carboxylic acid.

Step 4: Boc Deprotection and Zwitterion Isolation
  • Causality: The final product is an amphoteric amino acid. Adjusting the aqueous workup to its isoelectric point (pH ~4.5) ensures maximum precipitation of the zwitterion, preventing product loss in the aqueous phase.

  • Procedure:

    • Dissolve the crude carboxylic acid (4.0 mmol) in CH₂Cl₂ (15 mL).

    • Add Trifluoroacetic acid (TFA, 10 mL) dropwise at 0 °C.

    • Stir at room temperature for 2 hours. IPC: LC-MS should show the disappearance of the Boc-mass [M+H]⁺ 279 and appearance of [M+H]⁺ 179.

    • Concentrate the mixture in vacuo to remove excess TFA.

    • Dissolve the residue in a minimum amount of water and carefully adjust the pH to 4.5 using 1M NaOH.

    • Collect the resulting precipitate via vacuum filtration, wash with cold water and diethyl ether, and dry under high vacuum to afford pure 2-amino-1,3-benzoxazole-7-carboxylic acid.

Quantitative Data & Analytical Markers

StepIntermediate / ProductExpected YieldKey ¹H NMR Marker (DMSO-d₆)LC-MS Target
1 2-Aminobenzoxazole82 - 88%δ 7.42 (bs, 2H, -NH₂), 7.2-7.3 (m, 4H, Ar-H)[M+H]⁺ 135.1
2 tert-butyl (benzo[d]oxazol-2-yl)carbamate90 - 95%δ 11.2 (s, 1H, N-H), 1.55 (s, 9H, t-Bu)[M+H]⁺ 235.1
3 N-Boc-2-aminobenzoxazole-7-carboxylic acid70 - 78%δ 13.1 (bs, 1H, COOH), 7.85 (d, 1H, H-6)[M+H]⁺ 279.1
4 2-Amino-1,3-benzoxazole-7-carboxylic acid 92 - 96%δ 12.5 (bs, 1H, COOH), 8.5 (bs, 2H, -NH₂)[M+H]⁺ 179.0

Table 1: Summary of expected yields and critical self-validating analytical markers for each synthetic step.

References

  • Smrcek, S., et al. "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega, 2019. URL: [Link]

  • Snieckus, V., et al. "Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus." Organic Process Research & Development, 2021. URL: [Link]

  • Doub, L., et al. "The carboxylation of m-Amino-Phenol." ResearchGate / PubMed, 1955. URL: [Link]

Sources

Application

Using 2-Amino-1,3-benzoxazole-7-carboxylic acid as a fragment in drug discovery

Application Note: 2-Amino-1,3-benzoxazole-7-carboxylic Acid as a Privileged Fragment in Drug Discovery Structural Rationale in Fragment-Based Drug Discovery (FBDD) Fragment-Based Drug Discovery (FBDD) relies on the ident...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-1,3-benzoxazole-7-carboxylic Acid as a Privileged Fragment in Drug Discovery

Structural Rationale in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight compounds that form high-quality, highly ligand-efficient interactions with target proteins. 2-Amino-1,3-benzoxazole-7-carboxylic acid (MW: 178.15 g/mol ) represents a highly versatile, bifunctional fragment that perfectly complies with the "Rule of Three."

The 2-aminobenzoxazole core is a recognized privileged scaffold in medicinal chemistry[1]. It acts as an adenine bioisostere, frequently utilized to anchor into the hinge region of receptor tyrosine kinases[2],[3]. The 2-amino group acts as a critical hydrogen bond donor to the kinase hinge backbone carbonyl, while the benzoxazole nitrogen serves as a hydrogen bond acceptor.

Crucially, the C7-carboxylic acid serves as an ideal synthetic vector. When the 2-aminobenzoxazole core is anchored in a typical kinase hinge, the 7-position geometrically projects toward the solvent-exposed channel or the DFG-out allosteric pocket. This allows medicinal chemists to "grow" the fragment via simple amide coupling without disrupting the primary binding pharmacophore[3]. Beyond kinases, this scaffold has proven effective in targeting viral RNA structures like the HCV IRES[4] and tumor-associated metalloenzymes such as Carbonic Anhydrases (CA IX and XII)[5].

Quantitative Fragment Profiling

To justify the selection of this fragment for library inclusion, we must evaluate its physicochemical properties and benchmark binding metrics across known target classes.

Property / MetricValue / ObservationCausality & Relevance to FBDD
Molecular Weight 178.15 g/mol Highly compliant with the Rule of Three (MW < 300), ensuring high ligand efficiency (LE).
cLogP ~1.2Optimal lipophilicity ensures aqueous solubility at the high concentrations (mM) required for primary biophysical screening.
H-Bond Donors 2 (-NH2)Essential for anchoring to the hinge region of targets like VEGFR-2 and FLT3[2],[3].
H-Bond Acceptors 4 (N, O, C=O, -OH)Provides a diverse interaction profile, enabling binding to varied targets including RNA domains[4].
Synthetic Vector C7-Carboxylic AcidEnables rapid, single-step library generation via amide coupling, accelerating the hit-to-lead phase[6].

Fragment-to-Lead Workflow Logic

The following workflow illustrates the logical progression from biophysical fragment screening to lead optimization, utilizing the C7-carboxylic acid as the primary vector for fragment growing.

FBDD_Workflow N1 Fragment Library Screening (SPR / MST) N2 Hit Validation (X-ray Crystallography) N1->N2 N3 Structural Analysis (2-Amino-benzoxazole core) N2->N3 N4 Fragment Growing (C7-COOH Amide Coupling) N3->N4 N5 Lead Optimization (Kinase/CA Assays) N4->N5

Workflow detailing the progression from biophysical screening to fragment elaboration.

Experimental Protocols

Protocol A: Biophysical Screening via Surface Plasmon Resonance (SPR)

Fragments typically exhibit low binding affinities (high micromolar to millimolar) and fast association/dissociation kinetics. SPR is the self-validating method of choice because it captures these fast-off rates in real-time without requiring fluorescent labels.

  • Step 1: Target Immobilization: Immobilize the target kinase domain (e.g., VEGFR-2) onto a CM5 sensor chip using standard EDC/NHS amine coupling. Causality: We immobilize the protein, not the fragment. Covalently modifying a 178 Da fragment alters its physicochemical properties entirely, invalidating the binding data.

  • Step 2: Buffer Preparation (DMSO Matching): Prepare a running buffer (e.g., PBS-P+) containing exactly 5.0% DMSO. Causality: Fragments must be screened at high concentrations (up to 1 mM), requiring high DMSO. Because SPR detects bulk refractive index changes, even a 0.1% DMSO mismatch between the running buffer and the analyte will cause a massive bulk shift, masking the tiny response of the 178 Da fragment.

  • Step 3: Solvent Correction Calibration: Inject a series of blank buffers containing 4.5% to 5.5% DMSO to create a solvent correction curve. Causality: This self-validating step mathematically subtracts bulk refractive artifacts from the final sensogram.

  • Step 4: Kinetic Injection: Inject 2-Amino-1,3-benzoxazole-7-carboxylic acid at a concentration series (10 µM to 1 mM) at a high flow rate (50 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed fast-on/fast-off kinetics are true binding events.

  • Step 5: Data Analysis: Fit the resulting sensograms to a 1:1 steady-state affinity model to derive the KD​ .

Protocol B: Synthetic Elaboration via C7-Amide Coupling

Once validated, the fragment must be "grown" to improve affinity. The C7-carboxylic acid is utilized to append diverse aliphatic or aromatic amines[6].

  • Step 1: Activation: In a flame-dried flask under inert atmosphere, dissolve 2-Amino-1,3-benzoxazole-7-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Causality: The 7-carboxylic acid on a benzoxazole ring is electronically deactivated by the electron-withdrawing heteroaromatic system. Standard reagents (like EDC) yield poor results. HATU generates a highly reactive 7-azabenzotriazole active ester, driving the reaction forward.

  • Step 2: Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture and stir for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid to initiate activation. Its steric bulk prevents it from acting as a competing nucleophile, avoiding side-product formation.

  • Step 3: Amine Coupling: Add the desired primary or secondary amine building block (1.2 eq) and stir at room temperature for 4–6 hours.

  • Step 4: Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the 178 m/z peak and the appearance of the product mass confirms successful coupling.

  • Step 5: Purification: Quench with water, extract with EtOAc, and purify via preparative reverse-phase HPLC to yield the elaborated lead compound.

Mechanistic Context: Kinase Inhibition Pathway

When 2-aminobenzoxazole derivatives are successfully elaborated into lead compounds, they frequently act as potent Type-I or Type-II kinase inhibitors[3]. The diagram below illustrates the mechanistic intervention of the elaborated fragment within the VEGFR-2 / FLT3 signaling cascade, halting downstream tumor proliferation.

Kinase_Pathway L Ligand (VEGF / FL) R Receptor Tyrosine Kinase (VEGFR-2 / FLT3) L->R Activates P1 PI3K / AKT Pathway R->P1 P2 MAPK / ERK Pathway R->P2 I 2-Aminobenzoxazole Inhibitor I->R Blocks Hinge Region Out Tumor Proliferation & Angiogenesis Halted P1->Out P2->Out

Pathway showing 2-aminobenzoxazole inhibitors blocking RTK signaling to halt tumor growth.

References

  • Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure-based virtual screening of unbiased and RNA-focused libraries to identify new ligands for the HCV IRES model system Source: RSC Publishing URL:[Link]

  • 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases Source: ResearchGate URL:[Link]

  • Discovery of benzo[d]oxazole derivatives as the potent type-I FLT3-ITD inhibitors Source: PubMed (NIH) URL:[Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives Source: International Journal of Research and Review URL:[Link]

Sources

Method

High-throughput screening (HTS) with 2-aminobenzoxazole libraries

Title: High-Throughput Screening of 2-Aminobenzoxazole Libraries: A Technical Guide to TR-FRET Kinase Assays and Hit Triage Introduction The 2-aminobenzoxazole scaffold is a highly privileged structure in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Throughput Screening of 2-Aminobenzoxazole Libraries: A Technical Guide to TR-FRET Kinase Assays and Hit Triage

Introduction

The 2-aminobenzoxazole scaffold is a highly privileged structure in medicinal chemistry, characterized by a fused benzene and oxazole ring system with an amino group at the 2-position[1]. This rigid bicyclic framework enables diverse functionalization, making it a powerful starting point for drug discovery[1]. Derivatives of 2-aminobenzoxazole have demonstrated profound biological activities, acting as potent inhibitors of various kinases (such as Aurora B, TAO2, and c-Src)[2][3] as well as the sphingosine-1-phosphate transporter Spns2[4].

However, the physicochemical properties of 2-aminobenzoxazoles—specifically their conjugated aromatic systems—often result in intrinsic autofluorescence and hydrophobicity. When screening large libraries of these compounds, traditional fluorescence intensity assays are prone to high false-positive rates due to background interference. To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) has become the gold standard for high-throughput screening (HTS) of benzoxazole libraries[5][6]. By utilizing a temporal delay before signal acquisition, TR-FRET eliminates short-lived autofluorescence, providing a robust and self-validating system for hit identification[7].

HTS_Workflow Lib 2-Aminobenzoxazole Library Prep Assay TR-FRET Kinase Screening Lib->Assay Triage Hit Triage (Z' > 0.5) Assay->Triage Ortho Orthogonal Validation (SPR Binding) Triage->Ortho

Fig 1. High-throughput screening workflow for 2-aminobenzoxazole libraries.

Mechanistic Rationale for TR-FRET in Benzoxazole Screening

TR-FRET relies on the energy transfer between a long-lived lanthanide donor (e.g., Europium, Eu3+) and a compatible acceptor fluorophore (e.g., d2 or Alexa Fluor 647)[6]. In a typical competitive kinase binding assay, the Eu3+-labeled antibody binds to the kinase, while a fluorescent tracer binds to the active site, bringing the donor and acceptor into close proximity (<10 nm) to generate a FRET signal[6].

When a 2-aminobenzoxazole hit successfully competes for the active site, it displaces the tracer, disrupting the FRET signal[8]. The critical advantage here is the time-resolved measurement: a delay of 50–100 µs is introduced after excitation at 320 nm before measuring emission[7]. Because the autofluorescence of benzoxazole derivatives decays within nanoseconds, only the long-lived lanthanide emission is recorded, ensuring the signal is strictly indicative of target engagement[5]. Furthermore, ratiometric analysis (665 nm / 620 nm) corrects for well-to-well volume variations and minor compound quenching[5][6].

TR_FRET_Mechanism Exc Excitation (320 nm) Donor Eu3+ Donor (Kinase Antibody) Exc->Donor Tracer Fluorescent Tracer (Acceptor) Donor->Tracer Binding (Proximity <10nm) Em620 Donor Emission (620 nm) Low FRET Signal Donor->Em620 Unbound State Em665 FRET Emission (665 nm) High Signal Tracer->Em665 Inhibitor 2-Aminobenzoxazole (Competitor) Inhibitor->Tracer Displaces Tracer

Fig 2. TR-FRET competitive binding assay mechanism for kinase inhibitor screening.

Protocol 1: Assay Development and System Validation

Before executing an HTS campaign, the assay must be optimized to ensure it is a self-validating system capable of distinguishing true hits from assay artifacts.

Step 1: DMSO Tolerance Profiling Causality: 2-aminobenzoxazole libraries are typically stored in 100% DMSO to maintain solubility. However, high DMSO concentrations can denature the target kinase or disrupt the antibody-fluorophore conjugate.

  • Prepare a mock assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Titrate DMSO from 0.1% to 5% (v/v) in the presence of the Eu3+-kinase complex and the tracer.

  • Measure the TR-FRET ratiometric signal. Select the highest DMSO concentration that retains >90% of the maximum signal (typically 1% to 1.25% DMSO)[9]. This ensures compound solubility without compromising assay integrity.

Step 2: Tracer Kd Determination Causality: For a competitive assay to be sensitive to library compounds, the fluorescent tracer must be used at or slightly below its dissociation constant (Kd). If the tracer concentration is too high, weak benzoxazole inhibitors will fail to displace it, leading to false negatives[8].

  • Keep the Eu3+-kinase concentration constant (e.g., 2 nM).

  • Titrate the fluorescent tracer from 0.1 nM to 100 nM.

  • Plot the specific TR-FRET signal against tracer concentration and fit to a one-site binding model to determine the Kd. Set the final assay tracer concentration to 1× Kd.

Data Presentation: HTS Quality Control Metrics

To ensure trustworthiness, the HTS campaign must continuously monitor assay robustness. The following metrics are calculated per 384-well plate to validate the screening data[9].

MetricTarget ValueCausality / Interpretation
Z'-Factor > 0.5Measures the statistical effect size between positive and negative controls. A value >0.5 indicates a highly robust assay with a wide separation band[9].
Signal-to-Background (S/B) > 3.0Ensures the dynamic range is sufficient to detect partial inhibition by weak benzoxazole binders.
Coefficient of Variation (CV) < 10%Monitors liquid handling precision. High CVs indicate pipetting errors or compound precipitation.
Hit Threshold > 50% InhibitionDefined as compounds reducing the TR-FRET ratio by >50% relative to the DMSO vehicle control at a 10 µM screening concentration.

Protocol 2: High-Throughput Screening Execution

Step 1: Acoustic Dispensing of the Library Causality: Traditional tip-based liquid handling can lead to compound carryover and requires larger transfer volumes, which increases the final DMSO concentration.

  • Use an acoustic liquid handler (e.g., Echo 550) to transfer 10–50 nL of the 2-aminobenzoxazole library (10 mM stock) into dry 384-well low-volume plates.

  • Dispense positive controls (e.g., a known pan-kinase inhibitor like staurosporine) and negative controls (DMSO only) into designated columns[8].

Step 2: Reagent Addition and Incubation

  • Add 5 µL of the Eu3+-kinase complex to all wells.

  • Add 5 µL of the fluorescent tracer (at 2× Kd to achieve a 1× final concentration) to initiate the competition.

  • Centrifuge the plate at 1000 x g for 1 minute to remove bubbles, which can scatter light and cause read errors.

  • Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

Step 3: Time-Resolved Detection

  • Read the plate on a TRF-compatible microplate reader (e.g., PHERAstar FSX)[7].

  • Excitation: 320 nm (Xenon flash lamp or TRF laser)[7].

  • Delay time: 50 µs. Integration time: 400 µs.

  • Simultaneous dual emission: 620 nm (Eu3+ donor) and 665 nm (Acceptor)[6].

  • Calculate the TR-FRET ratio = (Signal 665 nm / Signal 620 nm) × 10,000[6].

Protocol 3: Orthogonal Hit Validation

Primary screening of 2-aminobenzoxazoles will yield hits, but some may be Pan-Assay Interference Compounds (PAINS) or aggregators. Orthogonal validation is mandatory to establish scientific integrity.

Step 1: Surface Plasmon Resonance (SPR) Binding Kinetics Causality: SPR is a label-free technique that measures direct physical binding in real-time. It confirms that the TR-FRET signal reduction was caused by genuine target engagement rather than fluorophore quenching or enzyme precipitation[8][9].

  • Immobilize the target kinase onto a CM5 sensor chip via amine coupling.

  • Inject the 2-aminobenzoxazole hits across the sensor surface in a multi-cycle kinetic format (e.g., 0.1 µM to 10 µM).

  • Record the association rate ( kon​ ) and dissociation rate ( koff​ ). Compounds exhibiting stoichiometric, dose-dependent binding with defined kinetics are validated as true hits[8].

References

  • Benchchem. "An In-depth Technical Guide to the Physicochemical Properties of 2-Aminobenzoxazole". 1

  • National Institutes of Health (PMC). "2-Aminobenzothiazoles in anticancer drug design and discovery".2

  • National Institutes of Health (PMC). "2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases". 10

  • Bentham Science Publishers. "Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole". 3

  • DCReport. "Understanding TR-FRET Assays: Protocols and the Role of Plate Readers". 5

  • BMG Labtech. "Binding kinetics: high throughput assay for kinase inhibitors". 8

  • BMG Labtech. "TR-FRET Measurements". 7

  • Sino Biological. "SwiftFluo® TR-FRET Kinase Assay Kits".6

  • National Institutes of Health (PMC). "Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction". 9

  • National Institutes of Health (PMC). "2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2)".4

Sources

Application

High-Purity Isolation of 2-Amino-1,3-benzoxazole-7-carboxylic acid: An Application Note and Protocol for Optimized Column Chromatography

Abstract: This document provides a comprehensive, technically detailed guide for the purification of 2-Amino-1,3-benzoxazole-7-carboxylic acid using silica gel column chromatography. This protocol is designed for researc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, technically detailed guide for the purification of 2-Amino-1,3-benzoxazole-7-carboxylic acid using silica gel column chromatography. This protocol is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the scientific rationale behind each stage of the purification process. By integrating theoretical principles with practical advice, this guide aims to empower users to achieve high-purity material suitable for downstream applications in medicinal chemistry and materials science, ensuring reproducibility and scalability.

Introduction: The Critical Role of Purity in Specialty Chemicals

2-Amino-1,3-benzoxazole-7-carboxylic acid is a vital heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules and functional materials. The presence of impurities, even in trace amounts, can significantly hinder subsequent synthetic transformations, complicate biological screening results, and compromise the integrity of final products. Therefore, a robust and efficient purification method is paramount. Column chromatography is a cornerstone technique for the purification of organic compounds, offering a powerful means to separate molecules based on their differential adsorption to a stationary phase.[1] This application note details an optimized protocol for the purification of 2-Amino-1,3-benzoxazole-7-carboxylic acid, emphasizing the chemical principles that underpin the separation process.

Physicochemical Properties and their Chromatographic Implications

A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties. 2-Amino-1,3-benzoxazole-7-carboxylic acid possesses a unique combination of functional groups that dictate its behavior on a silica gel stationary phase.

  • Aromatic Core: The benzoxazole ring system is a relatively non-polar, planar structure.

  • Amino Group (-NH₂): This basic functional group is polar and can act as a hydrogen bond donor.

  • Carboxylic Acid Group (-COOH): This acidic functional group is highly polar and is a strong hydrogen bond donor and acceptor.

The presence of both acidic and basic functionalities, along with an aromatic core, results in a molecule with moderate polarity. The charge state of the molecule, and therefore its overall polarity, is highly dependent on the pH of its environment.

Table 1: Physicochemical Properties of 2-Amino-1,3-benzoxazole-7-carboxylic acid

PropertyValueSignificance for Chromatography
Molecular Formula C₈H₆N₂O₃-
Molecular Weight 178.15 g/mol [2]Affects diffusion rates within the column.
Predicted XlogP ~0.9 - 1.4[2][3]This value indicates moderate lipophilicity, suggesting that normal-phase chromatography on silica gel is a suitable purification method.
Predicted pKa Acidic (COOH): ~3-5; Basic (NH₂): ~4.5The dual acidic and basic nature of the molecule means its interaction with the acidic silica gel stationary phase will be significant, requiring a relatively polar mobile phase for elution.
Solubility Sparingly soluble in non-polar solvents (e.g., hexanes), moderately soluble in moderately polar solvents (e.g., ethyl acetate, dichloromethane), and soluble in polar protic solvents (e.g., methanol).[4][5]This dictates the choice of solvents for both sample loading and the mobile phase. It is always recommended to perform a preliminary solubility test with the specific crude material.

The Principle of Normal-Phase Chromatography

This protocol utilizes normal-phase chromatography, a technique where a polar stationary phase (silica gel) is paired with a less polar mobile phase.[6] The separation is based on the principle of differential adsorption, where compounds in the mixture interact with the stationary phase to varying degrees.[7]

  • Stationary Phase: Silica gel (SiO₂) is a porous material with a surface covered in polar silanol groups (Si-OH). These groups can form hydrogen bonds with polar molecules.[8]

  • Mobile Phase: A mixture of organic solvents is used to carry the sample through the column. By gradually increasing the polarity of the mobile phase, adsorbed compounds can be selectively eluted.[9]

For 2-Amino-1,3-benzoxazole-7-carboxylic acid, the polar amino and carboxylic acid groups will interact strongly with the silica gel. Therefore, a mobile phase with sufficient polarity is required to overcome these interactions and elute the compound.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude product. The scale can be adjusted as needed, with a corresponding change in column size and solvent volumes.

Materials and Reagents
  • Crude 2-Amino-1,3-benzoxazole-7-carboxylic acid

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel coated with UV254 indicator)

  • Glass chromatography column (e.g., 40 mm diameter, 400 mm length)

  • Solvent reservoir

  • Fraction collection tubes

  • Rotary evaporator

  • UV lamp (254 nm)

Workflow Diagram

G A Crude Product B TLC Method Development A->B C Column Packing (Slurry Method) B->C D Sample Loading (Dry Loading) C->D E Elution (Gradient) D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Removal H->I J Pure Product I->J

Caption: Workflow for the purification of 2-Amino-1,3-benzoxazole-7-carboxylic acid.

Detailed Step-by-Step Procedure

Step 1: TLC for Mobile Phase Optimization

  • Rationale: Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides good separation between the target compound and impurities, with an Rf value for the product of approximately 0.25-0.35.

  • Procedure:

    • Dissolve a small amount of the crude material in a few drops of methanol.

    • Spot the solution onto a TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities. A good starting point is a mixture of a less polar solvent (like DCM or a hexane/ethyl acetate mixture) and a more polar solvent (like ethyl acetate or methanol).

    • Visualize the developed plate under a UV lamp.

    • The ideal solvent system will show the product spot well-separated from other spots.

Table 2: Example TLC Solvent Systems

TrialSolvent System (v/v)Product RfObservations
11:1 Hexanes:EtOAc0.1Low mobility, indicates the need for a more polar eluent.
2100% EtOAc0.3Good mobility, but some impurities are close to the product spot.
395:5 EtOAc:MeOH0.4Better separation, this is a good starting point for the column.
49:1 DCM:MeOH0.35Excellent separation, tight spot. An alternative effective system.

Step 2: Column Preparation (Slurry Packing)

  • Rationale: Slurry packing is the preferred method to create a homogenous and stable stationary phase bed, which is crucial for high-resolution separation.

  • Procedure:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a 1-2 cm layer of sand.

    • In a beaker, mix the required amount of silica gel (typically 30-50 times the weight of the crude material) with the initial, least polar mobile phase to form a slurry.

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to dislodge any air bubbles.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, do not let the column run dry.

    • Add a thin layer of sand on top of the silica bed.

Step 3: Sample Loading (Dry Loading)

  • Rationale: Dry loading is advantageous for compounds that have limited solubility in the initial mobile phase, as it ensures that the sample is introduced to the column in a narrow, concentrated band.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the powdered sample to the top of the column.

Step 4: Elution and Fraction Collection

  • Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient for separating complex mixtures than an isocratic (constant composition) elution.

  • Procedure:

    • Begin eluting with the mobile phase determined from the TLC analysis (e.g., 98:2 EtOAc:MeOH).

    • Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL).

    • Monitor the elution process by spotting a small amount from each fraction onto a TLC plate.

    • Gradually increase the percentage of the more polar solvent (e.g., methanol) in the mobile phase to elute the more polar compounds.

Caption: General elution order in normal-phase chromatography.

Step 5: Analysis and Isolation

  • Rationale: The collected fractions are analyzed by TLC to identify those containing the pure product, which are then combined for solvent removal.

  • Procedure:

    • Develop the TLC plates of the collected fractions.

    • Identify the fractions that contain only the product spot.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified 2-Amino-1,3-benzoxazole-7-carboxylic acid.

    • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Troubleshooting

Table 3: Common Issues and Solutions in Column Chromatography

ProblemPotential CauseRecommended Solution
Poor Separation - Inappropriate solvent system. - Column overloaded. - Poorly packed column.- Re-optimize the mobile phase using TLC. - Use a larger column or a smaller amount of crude material. - Repack the column using the slurry method, ensuring no air bubbles.
Cracked Column Bed - The column ran dry.- Always maintain the solvent level above the stationary phase. Repack the column if cracking occurs.
Compound Elutes Too Quickly or Not at All - Mobile phase is too polar or not polar enough.- Adjust the mobile phase composition. Decrease polarity if the compound elutes too quickly, and increase polarity if it does not elute.
Tailing of Spots on TLC - The compound is acidic or basic. - Sample is too concentrated on the TLC plate.- Add a small amount of a modifier to the mobile phase (e.g., 0.1% acetic acid for acidic compounds or 0.1% triethylamine for basic compounds). - Spot a more dilute solution on the TLC plate.

Safety Precautions

  • Always conduct column chromatography in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Handle all organic solvents with care, as they are flammable and may have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • 2-Amino-1,3-benzoxazole derivatives may cause skin and eye irritation.[2][13] Avoid direct contact.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 2-Amino-1,3-benzoxazole-7-carboxylic acid by silica gel column chromatography. By carefully selecting the mobile phase, properly packing the column, and systematically collecting and analyzing fractions, researchers can consistently obtain this valuable compound in high purity. The principles and techniques outlined herein are broadly applicable to the purification of other moderately polar organic compounds.

References

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-1,3-benzoxazole-7-carboxylic acid. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1,3-benzoxazole-6-carboxylic acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzoxazole. Retrieved from [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (2024, January 11). Chromatography. StatPearls. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • de Melo, et al. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. SciELO.
  • JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]

Sources

Method

Analytical methods (HPLC, LC-MS) for 2-Amino-1,3-benzoxazole-7-carboxylic acid

An Application Note on the Development and Validation of HPLC and LC-MS Methods for the Quantification of 2-Amino-1,3-benzoxazole-7-carboxylic acid Abstract This technical document provides a comprehensive guide to the d...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Development and Validation of HPLC and LC-MS Methods for the Quantification of 2-Amino-1,3-benzoxazole-7-carboxylic acid

Abstract

This technical document provides a comprehensive guide to the development, validation, and application of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of 2-Amino-1,3-benzoxazole-7-carboxylic acid. Benzoxazole derivatives are a significant class of heterocyclic compounds in pharmaceutical research, necessitating robust and reliable analytical methods for their quantification and impurity profiling.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed protocols, the scientific rationale behind methodological choices, and best practices for method validation in accordance with international regulatory standards.

Introduction: The Analytical Imperative for Benzoxazole Scaffolds

The benzoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[3] 2-Amino-1,3-benzoxazole-7-carboxylic acid, the subject of this note, incorporates three key functional groups: a UV-active aromatic system, a basic primary amine, and an acidic carboxylic acid. This amphoteric nature presents unique challenges and opportunities for chromatographic separation.

The development of precise, accurate, and specific analytical methods is paramount for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API). Such methods are critical throughout the drug development lifecycle, from purity assessment of initial batches to stability testing of the final drug product. This document outlines scientifically-grounded starting points for developing and validating such methods.

Foundational Principles: Chromatography and Method Validation

Chromatographic techniques are multi-stage separation processes where components of a sample are distributed between a stationary phase and a mobile phase.[4] The validation of these analytical procedures is a critical process to ensure they are suitable for their intended purpose.[5] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide detailed guidelines on the required validation characteristics.[6][7][8][9][10][11] These typically include specificity, linearity, accuracy, precision, and robustness.[12]

High-Performance Liquid Chromatography (HPLC-UV) Method

A reversed-phase HPLC method with UV detection is the workhorse for routine quality control, offering robustness and reliability. The developed method must be "stability-indicating," meaning it can resolve the main analyte from any potential degradation products or impurities.[13]

Rationale for Method Development

The goal is to achieve a sharp, symmetrical peak for 2-Amino-1,3-benzoxazole-7-carboxylic acid with a practical retention time, well-resolved from any impurities.

  • Column Selection: A C18 (L1) column is the standard choice for small, aromatic molecules. The end-capped silica provides a non-polar stationary phase, which is ideal for reversed-phase chromatography.

  • Mobile Phase Selection: The amphoteric nature of the analyte makes mobile phase pH a critical parameter.

    • The carboxylic acid group (pKa ~4-5) will be charged (deprotonated) at neutral pH and uncharged (protonated) at acidic pH.

    • The amino group (pKa ~3-4) will be charged (protonated) at acidic pH and neutral at higher pH.

    • To ensure good retention on a C18 column and to minimize peak tailing from silanol interactions, operating at a low pH (e.g., pH 2.5-3.5) is optimal. At this pH, the carboxylic acid is protonated (more hydrophobic), and the primary amine is protonated, yet peak shape is generally well-controlled.

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower backpressure. A gradient elution is proposed to ensure elution of any more hydrophobic impurities and to clean the column after each injection.

  • Detection: The benzoxazole core contains a strong chromophore, making UV detection highly suitable. A photodiode array (PDA) detector is recommended to assess peak purity and to determine the optimal detection wavelength.

Proposed HPLC Method Parameters

The following table outlines a robust starting point for method development.

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µm (L1)Industry-standard for robust separation of small molecules.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Low pH suppresses ionization of the carboxylic acid, improving retention and peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and efficiency.
Gradient Elution 5% B to 95% B over 20 minEnsures elution of the main peak and any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak shape.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detector PDA/UV DetectorSet at maximum absorbance wavelength (e.g., ~275 nm, to be determined experimentally).
Diluent 50:50 Acetonitrile:WaterGood solubilizing power for the analyte.
Experimental Protocol: HPLC Analysis
  • Reagent Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water.

    • Prepare the Diluent by mixing equal volumes of acetonitrile and water.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of 2-Amino-1,3-benzoxazole-7-carboxylic acid reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh an appropriate amount of the sample into a volumetric flask to achieve a final concentration of 100 µg/mL after diluting with the Diluent.

  • System Suitability Test (SST):

    • Before sample analysis, inject the Standard Solution five times.

    • The system is deemed ready for analysis if it meets the criteria in the table below, which are based on common pharmaceutical industry standards and USP General Chapter <621>.[4][14]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% (for n=5 injections)
  • Analysis:

    • Inject the blank (Diluent), followed by the SST injections.

    • Once SST criteria are met, inject the sample solutions.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Reagent & Mobile Phase Preparation B Standard & Sample Solution Preparation C HPLC System Setup (Column, Flow, Gradient) B->C D System Suitability Test (SST) C->D E Sample Injection D->E F UV/PDA Detection E->F G Chromatogram Integration F->G H Quantification & Purity Assessment G->H I Results H->I Final Report

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity, specificity, and structural confirmation of impurities, LC-MS is the method of choice. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Rationale for Method Development

The LC-MS method is built upon the HPLC method, with critical modifications for MS compatibility.

  • Mobile Phase: Non-volatile buffers like phosphate are incompatible with MS. They must be replaced with volatile buffers. Ammonium formate or ammonium acetate are excellent choices as they are volatile and can effectively buffer the mobile phase pH.

  • Ionization Source: Electrospray Ionization (ESI) is ideal for polar, ionizable molecules like 2-Amino-1,3-benzoxazole-7-carboxylic acid.

  • Polarity Selection:

    • Positive Mode (ESI+): The primary amine is readily protonated, especially in an acidic mobile phase. The expected ion would be the protonated molecule [M+H]⁺.

    • Negative Mode (ESI-): The carboxylic acid can be deprotonated to form [M-H]⁻, typically favored in a neutral or slightly basic mobile phase.

    • ESI+ is often a good starting point given the acidic mobile phase used for optimal chromatography.

  • Mass Analyzer: A tandem quadrupole (MS/MS) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity for quantification.

Proposed LC-MS Method Parameters
ParameterRecommended ConditionJustification
LC System UHPLC/HPLC systemUHPLC provides faster analysis and better resolution.
Column C18, 100 mm x 2.1 mm, 1.8 µmSmaller dimensions are suitable for lower flow rates used in LC-MS.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier, excellent for ESI+ mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidMaintains consistent mobile phase composition for stable spray.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI)Standard for polar analytes.
Polarity Positive (ESI+)To detect the protonated molecule [M+H]⁺.
Predicted m/z To be calculated based on molecular formulae.g., For C₈H₆N₂O₃ (MW: 178.15), expect [M+H]⁺ at m/z 179.04.
Scan Mode Full Scan (for identification) / MRM (for quantification)Full scan identifies all ions; MRM provides superior sensitivity for target analytes.
Experimental Protocol: LC-MS Analysis
  • Preparation: Prepare reagents, standards, and samples as described in the HPLC protocol, but using the MS-compatible mobile phases and diluent.

  • Analyte Tuning: Infuse a dilute solution of the reference standard directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature) and to identify the precursor ion ([M+H]⁺).

  • Fragmentation (for MS/MS): Perform a product ion scan on the precursor ion to identify stable, high-intensity fragment ions. Select the most intense precursor-to-product ion transition for MRM analysis.

  • LC-MS Analysis: Set up the LC and MS instruments with the parameters from the table above.

  • Data Processing: Analyze the data to confirm the identity of the analyte by its retention time and mass-to-charge ratio. For quantitative analysis, construct a calibration curve using the peak areas from the MRM chromatograms.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Sample Injection B UHPLC Separation (C18 Column) A->B C Ion Source (ESI) B->C D Q1: Precursor Ion Selection C->D E q2: Collision Cell (Fragmentation) D->E F Q3: Product Ion Selection E->F G Detector F->G H Data Acquisition G->H I Identification (RT + m/z) Quantification (MRM) H->I J Results I->J Final Report

Method Validation Protocol (ICH Q2(R1) Framework)

A comprehensive validation study must be performed to demonstrate that the analytical method is suitable for its intended purpose.[10] The following parameters should be evaluated.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[15] Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[16][17][18]

  • Protocol: Expose a solution of 2-Amino-1,3-benzoxazole-7-carboxylic acid to the stress conditions listed below. The goal is to achieve 5-20% degradation of the active ingredient.[17][18] Analyze the stressed samples alongside an unstressed control.

  • Acceptance Criteria: The method is considered stability-indicating if the degradation peaks are well-resolved from the main analyte peak (Resolution > 1.5) and the peak purity analysis (e.g., via PDA) shows no co-elution.

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 8 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Solid sample at 80 °C for 48 hours
Photolytic Solution exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV)
Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[10]

  • Protocol: Prepare at least five standard solutions at different concentrations, typically ranging from 50% to 150% of the target analytical concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot of peak area vs. concentration should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[12] It is often assessed by spike recovery studies.

  • Protocol: Spike a placebo (or a sample matrix) with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[10]

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The % RSD for the series of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19]

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N of 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (%RSD ≤ 10%).

Conclusion

This application note provides a detailed framework for developing and validating robust HPLC and LC-MS methods for 2-Amino-1,3-benzoxazole-7-carboxylic acid. The provided protocols are scientifically-grounded starting points that emphasize the rationale behind key decisions in method development. Adherence to a systematic validation approach, guided by ICH principles, will ensure the resulting analytical methods are reliable, accurate, and fit for purpose in a regulated drug development environment.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. 2024. Available from: [Link]

  • ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. 2024. Available from: [Link]

  • Agilent Technologies. Revisions per USP 621. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Available from: [Link]

  • Waters Corporation. LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. Available from: [Link]

  • ResearchGate. Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. 2012. Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>? 2024. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Available from: [Link]

  • Pharmaguideline Forum. Related Substances Method Validation. 2022. Available from: [Link]

  • Slideshare. Method Development and Validation of Related Substances by HPLC for Analysis of Valacyclovir Hcl in valacyclovir Hcl Tablet Formulations. Available from: [Link]

  • American Journal of Biomedical Science & Research. Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. 2022. Available from: [Link]

  • MDPI. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. 2018. Available from: [Link]

  • PMC. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Available from: [Link]

  • ChemBK. 2-Amino-1,3-benzoxazole. 2024. Available from: [Link]

  • Biosciences Biotechnology Research Asia. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. 2022. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. 2023. Available from: [Link]

  • PubChem. 2-Amino-1,3-benzoxazole-6-carboxylic acid. Available from: [Link]

  • ScienceDirect. Forced degradation and impurity profiling. Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. 2020. Available from: [Link]

  • Scribd. Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. 2025. Available from: [Link]

  • Journal of Pharmaceutical Research. Forced Degradation – A Review. 2022. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. 2018. Available from: [Link]

  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. 2020. Available from: [Link]

  • ResearchGate. Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate and para-Toluenesulfonic Acid. Available from: [Link]

  • Wikipedia. Benzoxazole. Available from: [Link]

  • PMC. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. 2018. Available from: [Link]

  • HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Available from: [Link]

  • CORE. Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. 2013. Available from: [Link]

Sources

Application

Application Note: Scalable and Sustainable Synthesis of 2-Aminobenzoxazole Scaffolds

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Executive Summary & Strategic Context The 2-aminobenzoxazole core is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary & Strategic Context

The 2-aminobenzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, serving as the pharmacophore for numerous biologically active compounds, including the insomnia medication suvorexant, as well as various antiviral, anti-inflammatory, and neuroprotective agents.

Historically, the synthesis of 2-aminobenzoxazoles relied heavily on the cyclization of 2-aminophenols using cyanogen bromide (BrCN)[1]. While effective on a discovery scale, BrCN is highly toxic, volatile, and poses severe safety risks during scale-up. Alternative classical methods involve the desulfurization of thiourea intermediates using stoichiometric heavy metal oxides (e.g., HgO, PbO), which introduces unacceptable risks of metal leaching into Active Pharmaceutical Ingredients (APIs)[2].

To meet modern pharmaceutical manufacturing standards, process chemistry has shifted toward scalable, green, and metal-free methodologies. This application note details three field-proven, scalable synthetic routes that bypass toxic reagents while maintaining high yields and excellent purity profiles.

Mechanistic Pathways & Strategy Selection

Selecting the appropriate scale-up route depends on the available starting materials, equipment capabilities (e.g., electrochemistry vs. microwave), and the electronic nature of the target substituents.

  • Electrophilic Cyanation via NCTS: This method replaces BrCN with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a bench-stable, solid electrophilic cyanating agent. Deprotonation of the aminophenol by LiHMDS facilitates nucleophilic attack on the cyano group of NCTS, expelling the tosyl leaving group and triggering spontaneous intramolecular cyclization[3].

  • Electrochemical Tandem Addition-Cyclization: Reacting 2-aminophenols with isothiocyanates yields a thiourea intermediate. Anodic oxidation using catalytic NaI/NaCl generates active iodine species ( I2​ or I+ ). This active species activates the sulfur atom, promoting intramolecular attack by the oxygen and subsequent desulfurization, entirely avoiding transition metals[4][5].

  • Microwave-Assisted On-Water Amination: 2-mercaptobenzoxazoles are reacted directly with amines in water. Microwave irradiation creates localized superheating, driving a ring-opening to an isothiocyanate intermediate, followed by amine attack and ring-closure with the expulsion of H2​S [6].

G cluster_0 Starting Materials cluster_1 Scalable Activation Strategies A 2-Aminophenols C NCTS + LiHMDS (Electrophilic Cyanation) A->C Avoids toxic BrCN D Isothiocyanates + NaI/NaCl (Electrochemical) A->D Metal-free redox B 2-Mercaptobenzoxazoles E Amines + H2O + MW (Direct Amination) B->E Additive-free F 2-Aminobenzoxazole Target Scaffold C->F Intramolecular Cyclization D->F Tandem Addition- Cyclization E->F -H2S Ring Opening/Closing

Figure 1: Decision matrix and mechanistic pathways for the scalable synthesis of 2-aminobenzoxazoles.

Comparative Data Analysis

The following table summarizes the quantitative data and operational parameters for the primary scalable methodologies[3][4][6].

MethodologyReagents / CatalystSolvent SystemTypical ScaleYield RangeGreen Chemistry Profile
Electrophilic Cyanation NCTS, LiHMDSAnhydrous THF10+ grams85–96%Avoids toxic BrCN; requires cryogenic cooling; generates sulfonamide byproduct.
Electrochemical NaI/NaCl (20 mol%), e− EtOH / H2​O (1:1)1–5 grams70–88%Metal-free; uses renewable electrons; aqueous media; ambient temperature.
Microwave Amination Amines (no additives) H2​O 1 gram65–90%Catalyst-free; on-water; generates H2​S (requires robust gas trapping).
Orthocarbonate Method Tetramethyl orthocarbonate CHCl3​ 2 grams75–85%One-pot; avoids heavy metals; requires heating (60 °C) and halogenated solvents.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the steps to ensure process chemists understand why specific parameters are controlled.

Protocol A: 10-Gram Scale Synthesis via Electrophilic Cyanation (NCTS)

This protocol is ideal for laboratories lacking specialized electrochemical or microwave equipment, offering a direct, safe alternative to cyanogen bromide[3].

Equipment: 500 mL 3-neck round-bottom flask, overhead stirrer, internal thermocouple, addition funnel, nitrogen manifold. Reagents: 2-aminophenol (10.0 g, 91.6 mmol), NCTS (27.3 g, 100.8 mmol, 1.1 equiv), LiHMDS (1.0 M in THF, 201 mL, 2.2 equiv), Anhydrous THF (150 mL).

  • Preparation: Purge the 500 mL 3-neck flask with nitrogen. Dissolve 2-aminophenol in anhydrous THF (150 mL) under continuous overhead stirring.

  • Cryogenic Deprotonation: Cool the solution to 0–5 °C using an ice-water bath. Add LiHMDS dropwise via the addition funnel over 45 minutes.

    • Causality: The slow addition and strict temperature control (<10 °C) prevent localized exotherms, which would otherwise lead to the oxidative degradation of the electron-rich aminophenol into polymeric tars.

  • Cyanation: After stirring for 30 minutes at 5 °C, add NCTS in small portions over 15 minutes.

  • Cyclization & Validation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the aminophenol mass peak disappears and the [M+H]+ for the target 2-aminobenzoxazole plateaus. TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material.

  • Workup: Quench carefully with saturated aqueous NH4​Cl (100 mL) to neutralize excess base. Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol/water to yield the pure product, leaving the sulfonamide byproduct in the mother liquor.

Protocol B: Gram-Scale Electrochemical Synthesis

This protocol leverages green chemistry principles, utilizing electrons as the primary reagent to drive desulfurative cyclization[4][5].

Equipment: 100 mL undivided glass electrochemical cell, magnetic stirrer, Platinum plate anode (1.5 × 1.5 cm²), Platinum plate cathode (1.5 × 1.5 cm²), DC power supply. Reagents: 2-aminophenol (1.09 g, 10 mmol), Phenyl isothiocyanate (1.35 g, 10 mmol), NaI (0.30 g, 20 mol%), NaCl (0.12 g, 20 mol%), EtOH/ H2​O (1:1 v/v, 50 mL).

  • Cell Setup: Assemble the undivided cell with the Pt electrodes positioned approximately 1 cm apart. Add the 2-aminophenol, isothiocyanate, NaI, NaCl, and the EtOH/ H2​O solvent mixture.

  • Electrolysis: Connect the electrodes to the DC power supply. Apply a constant voltage of 5.0 V at ambient temperature while stirring vigorously (800 rpm).

    • Causality: Vigorous stirring is critical for mass transfer, as the active iodine species is generated exclusively at the anode-solution interface. A constant voltage of 5.0 V ensures steady radical generation without over-oxidizing the newly formed benzoxazole product.

  • Monitoring: Run the electrolysis for 4–6 hours.

    • Self-Validation: Monitor via TLC. You will initially observe the rapid formation of a non-polar thiourea intermediate, which will gradually convert to the highly fluorescent 2-aminobenzoxazole product under UV light (254 nm).

  • Workup: Disconnect the power supply. Concentrate the mixture under reduced pressure to remove EtOH. Extract the aqueous residue with EtOAc (3 × 50 mL).

    • Causality: Wash the combined organic layers with saturated Na2​S2​O3​ (30 mL). This specific wash step reduces any residual active iodine ( I2​ ) back to water-soluble iodide ( I− ), preventing halogenation of the product during concentration.

  • Purification: Dry over MgSO4​ , filter, and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc) to afford the pure scaffold.

Scale-Up Considerations (E-E-A-T Insights)

When transitioning these syntheses from the bench to pilot-plant scales, several physical and chemical parameters must be tightly controlled:

  • Thermodynamic Control (NCTS Route): The deprotonation of aminophenols by LiHMDS is highly exothermic. On a scale >100g, standard jacketed reactors must be utilized with chilled heat transfer fluids (e.g., Syltherm) to maintain the internal temperature below 5 °C. Failure to control this exotherm results in deeply colored impurities that are notoriously difficult to remove via crystallization.

  • Mass Transfer (Electrochemical Route): In electrochemical setups, the reaction rate is limited by the diffusion of substrates to the electrode surface. For scale-up, transitioning from a batch undivided cell to a continuous-flow electrochemical reactor (e.g., a microfluidic cell) exponentially increases the surface-area-to-volume ratio, drastically reducing reaction times and improving yield consistency.

  • Safety & Off-Gassing (Microwave Route): The direct amination of 2-mercaptobenzoxazoles is highly efficient but generates stoichiometric amounts of hydrogen sulfide ( H2​S ) gas[6]. On a scale larger than 1 gram, the reactor must be vented through a dedicated scrubber system containing a 10% NaOH or bleach solution to safely neutralize the toxic H2​S before it reaches the fume hood exhaust.

References

  • Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, Ch., & Kumar, P. V. N. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26, 897-900. URL:[Link]

  • Peshakova, L. S., Kalcheva, V. B., & Simov, D. A. (1977). 2-Aminooxazoles and Their Derivatives (Review). Chemistry of Heterocyclic Compounds, 13, 825–838. URL:[Link]

  • Tankam, T., Srisa, J., Sukwattanasinitt, M., & Wacharasindhu, S. (2018). Microwave-Assisted Catalyst-Free Amination of 2-Mercaptobenzoxazoles on Water. The Journal of Organic Chemistry, 83(19), 11936-11943. URL:[Link]

  • Tankam, T. (2020). Development of green methods for synthesis of 2-aminobenzoxazoles from 2-mercaptobenzoxazoles and 2-aminophenols. Chulalongkorn University Theses and Dissertations. URL:[Link]

  • Ghoshal, T., & Patel, T. M. (2021). Electrochemical NaI/NaCl-mediated one-pot synthesis of 2-aminobenzoxazoles in aqueous media via tandem addition–cyclization. Green Chemistry, 23(14), 5189-5194. URL:[Link]

  • Lin, X., et al. (2010). Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane. The Journal of Organic Chemistry, 75(21), 7431-7434. URL:[Link]

Sources

Method

Application Note: Profiling 2-Amino-1,3-benzoxazole-7-carboxylic Acid as a Selective RSK2 Inhibitor in Oncology

Executive Summary & Mechanistic Rationale The p90 ribosomal S6 kinase 2 (RSK2) is a highly conserved serine/threonine kinase that operates as a critical downstream effector of the Ras/Raf/MEK/ERK signaling cascade[1]. In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The p90 ribosomal S6 kinase 2 (RSK2) is a highly conserved serine/threonine kinase that operates as a critical downstream effector of the Ras/Raf/MEK/ERK signaling cascade[1]. In healthy physiological states, RSK2 regulates cellular homeostasis; however, in various malignancies—including melanoma, breast, and pancreatic cancers—hyperactivation of RSK2 drives uncontrolled cell proliferation, anchorage-independent transformation, and metastasis[2][3].

RSK2 is structurally unique among kinases, possessing two distinct functional domains: an N-terminal kinase domain (NTKD) responsible for phosphorylating downstream substrates, and a C-terminal kinase domain (CTKD) that regulates autoinhibition and activation[3]. Upon stimulation by extracellular growth factors, ERK1/2 phosphorylates the CTKD, which subsequently triggers a cascade leading to the activation of the NTKD. The activated NTKD then translocates to the nucleus to phosphorylate critical transcription and epigenetic factors such as ATF1, c-Fos, p53, and histone H3[2][4].

Given its position as a signaling node, RSK2 has emerged as a high-value therapeutic target. High-throughput screening (HTS) and structure-based drug design have identified 2-amino-7-substituted benzoxazole analogs, including 2-amino-1,3-benzoxazole-7-carboxylic acid , as potent, ATP-competitive inhibitors of the RSK2 NTKD[5][6]. By occupying the ATP-binding pocket, these benzoxazole derivatives effectively uncouple the ERK signaling axis from its downstream oncogenic effectors.

G Stimulus Growth Factors / Cytokines RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK RasRaf Ras -> Raf -> MEK RTK->RasRaf ERK ERK1/2 RasRaf->ERK RSK2 RSK2 (NTKD & CTKD) ERK->RSK2 Phosphorylates Targets Downstream Targets (ATF1, p53, Histone H3) RSK2->Targets Kinase Activity Inhibitor 2-Amino-1,3-benzoxazole-7- carboxylic acid Inhibitor->RSK2 Inhibits (ATP-competitive) Cancer Cell Proliferation & Transformation Targets->Cancer

Fig 1. The Ras/ERK/RSK2 signaling cascade and inhibitory intervention by benzoxazole derivatives.

Quantitative Profiling of RSK2 Inhibitors

To contextualize the potency of 2-amino-benzoxazole derivatives, it is essential to benchmark them against established RSK2 inhibitors. Early-generation inhibitors like SL0101 and BI-D1870 provided proof-of-concept but often suffered from off-target effects or poor pharmacokinetic profiles[7]. Benzoxazole analogs were developed to improve binding affinity and kinase selectivity[6].

Table 1: Comparative Profile of Key RSK2 Inhibitors

InhibitorTarget DomainRSK2 IC₅₀Mechanism of ActionReference
SL0101 NTKD~89 nMReversible, ATP-competitive[7][8]
BI-D1870 NTKD10–30 nMReversible, ATP-competitive[7][8]
FMK CTKD~13.7 nMIrreversible, covalent modification[7][9]
LJH685 NTKD<10 nMReversible, ATP-competitive[8]
2-Amino-benzoxazoles NTKDLow nM rangeReversible, ATP-competitive[6]

Experimental Workflows & Protocols

To rigorously evaluate 2-amino-1,3-benzoxazole-7-carboxylic acid, researchers must employ a self-validating experimental pipeline. This involves a primary biochemical assay to confirm direct target engagement, followed by a cellular assay to verify that the biochemical inhibition translates to functional target modulation in a complex biological system.

Workflow Prep 1. Kinase Pre-activation (RSK2 + ERK2) Incubate 2. Compound Incubation (Benzoxazole + RSK2) Prep->Incubate Reaction 3. Kinase Reaction (Add ATP & Substrate) Incubate->Reaction Detection 4. ADP-Glo Detection (Luminescence) Reaction->Detection Validation 5. Cellular Validation (Western Blot p-ATF1) Detection->Validation Translates to

Fig 2. Workflow from biochemical RSK2 kinase assay to cellular target validation.

Protocol A: In Vitro RSK2 Kinase Assay (ADP-Glo Luminescent Method)

Causality & Rationale: We utilize the ADP-Glo™ Kinase Assay because it universally measures ADP formed during the kinase reaction, providing a highly sensitive, positive correlation with kinase activity[10]. Crucially, recombinant RSK2 exhibits low basal activity. To accurately determine the IC₅₀ of an NTKD inhibitor, RSK2 must first be pre-activated by ERK2, which phosphorylates the CTKD and initiates the internal activation cascade[7].

Self-Validating Controls:

  • Vehicle Control (1% DMSO): Establishes maximum uninhibited kinase activity (100% signal).

  • No-Enzyme Control: Establishes baseline background luminescence (0% signal).

  • Reference Inhibitor (e.g., BI-D1870): Validates assay sensitivity and dynamic range.

Step-by-Step Methodology:

  • Kinase Pre-activation: Incubate 2 µM recombinant human RSK2 with 0.1 µM active ERK2 in Kinase Buffer (50 mM HEPES pH 7.0, 10 mM MgCl₂, 2 mM TCEP, 0.01% BSA) for 60 minutes at 30°C[7].

  • Compound Preparation: Serially dilute 2-amino-1,3-benzoxazole-7-carboxylic acid in 100% DMSO. Transfer 1 µL of the inhibitor to a 384-well low-volume plate (final DMSO concentration should not exceed 1% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Incubation: Add 2 µL of the pre-activated RSK2 enzyme mix to the wells containing the inhibitor. Incubate at room temperature for 15 minutes to allow the compound to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add 2 µL of a Substrate/ATP mix (final concentrations: 100 µM long S6 peptide substrate, 25 µM ATP)[7][10]. Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to deplete unconsumed ATP. Incubate for 40 minutes at room temperature[10].

    • Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes[10].

  • Data Acquisition & Analysis: Read luminescence using a microplate reader (integration time 0.5–1 second). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. Ensure the Z'-factor is >0.5 for assay validity.

Protocol B: Cellular Target Modulation Assay (Western Blotting)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to variables like membrane permeability and intracellular ATP competition (intracellular ATP is in the millimolar range, whereas biochemical assays use micromolar ATP). To prove that 2-amino-1,3-benzoxazole-7-carboxylic acid engages RSK2 in living cells, we must monitor the phosphorylation status of a direct downstream target, such as ATF1[2].

Self-Validating Controls:

  • Total RSK2 and Total ATF1 Probes: Ensures that the inhibitor is blocking kinase activity (phosphorylation) rather than causing off-target degradation of the proteins themselves.

  • GAPDH/Actin: Loading control to ensure equal protein loading across lanes.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed human cancer cells (e.g., MDA-MB-231 breast cancer or JB6 epidermal cells) in 6-well plates and grow to 70% confluency. Serum-starve the cells (0.1% FBS) for 24 hours to reduce basal kinase signaling[11].

  • Inhibitor Treatment: Treat cells with varying concentrations of 2-amino-1,3-benzoxazole-7-carboxylic acid (e.g., 0.1, 1, 5, 10 µM) or DMSO vehicle for 2 hours.

  • Pathway Stimulation: Stimulate the cells with 10 ng/mL Epidermal Growth Factor (EGF) for 30 minutes to robustly activate the ERK/RSK2 pathway[11].

  • Lysis & Harvesting: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, sodium orthovanadate) to preserve phosphorylation states.

  • Immunoblotting:

    • Resolve 30 µg of total protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Probe overnight at 4°C with primary antibodies: anti-phospho-ATF1, anti-total-ATF1, anti-total-RSK2, and anti-GAPDH.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Develop using enhanced chemiluminescence (ECL) and quantify band densitometry using ImageJ software. A successful result will show a dose-dependent decrease in p-ATF1 without altering total ATF1 or RSK2 levels.

References

  • Molecular Targeting of ERKs/RSK2 Signaling Axis in Cancer Prevention - PMC - NIH. Source: nih.gov.
  • RSK2-mediated signaling pathways regulate cancer development - ResearchGate. Source: researchgate.net.
  • Targeting RSK2 in Cancer Therapy: A Review of Natural Products. Source: benthamdirect.com.
  • RiSKs in Computational Modeling of Isoform-Selective RSK Inhibitors - ACS Publications. Source: acs.org.
  • RSK2 Kinase Assay - Promega Corporation. Source: promega.com.
  • Full article: Discovery of a novel RSK2 inhibitor for the treatment of metastatic pancreatic cancer. Source: tandfonline.com.
  • Activation and inhibition of the C-terminal kinase domain of p90 ribosomal S6 kinases. Source: life-science-alliance.org.

Sources

Application

Development of fluorescent probes from benzoxazole derivatives

Title: Application Notes and Protocols: Development and Validation of Benzoxazole-Based Fluorescent Probes 1. Introduction & Mechanistic Principles Benzoxazole derivatives have emerged as a versatile and premier class of...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Notes and Protocols: Development and Validation of Benzoxazole-Based Fluorescent Probes

1. Introduction & Mechanistic Principles Benzoxazole derivatives have emerged as a versatile and premier class of fluorescent probes with significant applications in cellular and molecular biology[1]. Characterized by a fused benzene and oxazole ring system, these molecules possess a rigid, planar architecture that minimizes non-radiative vibrational decay pathways, thereby yielding exceptionally high fluorescence quantum yields[1].

The Causality of ESIPT: A defining feature of specific benzoxazole derivatives—most notably 2-(2'-hydroxyphenyl)benzoxazole (HBO)—is their capacity to undergo Excited-State Intramolecular Proton Transfer (ESIPT)[1][2]. In the ground state, the molecule exists primarily in the enol form, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the oxazole nitrogen. Upon UV excitation, electron density redistributes, drastically increasing the acidity of the hydroxyl group and the basicity of the nitrogen. This triggers an ultrafast (<1 ps) proton transfer, forming an excited keto tautomer[3]. The keto form then relaxes to the ground state via fluorescence emission. Because the emission originates from a structurally distinct species (keto) compared to the absorbing species (enol), ESIPT probes exhibit exceptionally large Stokes shifts (often >120 nm). This fundamental mechanism eliminates inner-filter effects (self-quenching) and minimizes interference from biological autofluorescence, making them ideal for high-contrast imaging[1][3].

ESIPT_Mechanism Enol_GS Enol Form (Ground State) Enol_ES Enol Form (Excited State) Enol_GS->Enol_ES UV Excitation Keto_ES Keto Form (Excited State) Enol_ES->Keto_ES ESIPT (<1 ps) Keto_GS Keto Form (Ground State) Keto_ES->Keto_GS Fluorescence (Large Stokes Shift) Keto_GS->Enol_GS Reverse Transfer

Caption: ESIPT mechanism in benzoxazole derivatives driving large Stokes shifts.

2. Quantitative Photophysical Data The photophysical properties of benzoxazole probes can be finely tuned via structural modifications. The table below summarizes key quantitative data for representative derivatives utilized in various biological assays.

Probe Type / DerivativeExcitation (λex)Emission (λem)Stokes ShiftKey Application / CharacteristicReference
HBO (2-(2'-Hydroxyphenyl)benzoxazole)~360 nm~485 nm~125 nmIntracellular viscosity sensing; ESIPT active[1]
BOSp (Fluorosulfate derivative)250-350 nm375 nm~25-125 nmSolid-state fluorescence; hypsochromic shift[4]
Oxazole Yellow (YO) ~490 nm~510 nm~20 nmIntercalating fluorescent DNA probe[5]
Isothiocyanate-HBO ~350 nm~450 nm~100 nmCovalent protein labeling (e.g., BSA)[2]

3. Application Note 1: Covalent Protein Labeling Using ESIPT Probes Objective: To conjugate 2-(4'-isothiocyanate-2'-hydroxyphenyl)benzoxazole to Bovine Serum Albumin (BSA) for stable, blue-green fluorescent tracking[2].

Causality: The isothiocyanate group acts as a highly reactive electrophile that selectively attacks primary amines (lysine residues) on the protein surface under mildly basic conditions, forming a stable thiourea bond. The ESIPT core ensures the resulting conjugate remains highly photostable under prolonged UV/Vis irradiation compared to classical protein labels[2].

Step-by-Step Protocol:

  • Buffer Preparation : Prepare a 0.1 M sodium bicarbonate buffer (pH 8.5) to ensure the primary amines of BSA are deprotonated and nucleophilic.

  • Protein Preparation : Dissolve BSA in the bicarbonate buffer to a final concentration of 10 mg/mL.

  • Probe Addition : Dissolve the isothiocyanate-benzoxazole probe in anhydrous DMSO to create a 10 mM stock. Slowly add the probe to the BSA solution at a 10:1 molar ratio (probe:protein) while stirring gently to prevent localized precipitation.

  • Incubation : Incubate the reaction mixture in the dark at room temperature for 2 hours.

  • Purification : Pass the mixture through a Sephadex G-25 size-exclusion column equilibrated with PBS (pH 7.4) to separate the heavy labeled BSA from the unreacted free dye.

  • Validation (Self-Validating System) :

    • Positive Control: Run the purified conjugate on a polyacrylamide gel (SDS-PAGE). Visualize directly under UV light to confirm the fluorescence is covalently associated with the protein band[2].

    • Negative Control: Run unlabeled BSA in parallel to establish the baseline autofluorescence threshold and ensure the signal is probe-dependent.

4. Application Note 2: Live-Cell Biothiol Sensing via Naked-Eye Recognition Objective: To detect intracellular biothiols (Glutathione[GSH], Cysteine [Cys], Homocysteine [Hcy]) using a benzoxazole probe functionalized with a nitroalkene recognition group[6].

Causality: The nitroalkene moiety strongly withdraws electrons, quenching the benzoxazole fluorescence via Photoinduced Electron Transfer (PET). When biothiols are present, their highly nucleophilic mercapto (-SH) groups undergo electrophilic addition to the nitroalkene. This breaks the conjugation and disrupts the PET effect, instantly restoring the intense fluorescence of the benzoxazole core. This mechanism allows for naked-eye detection and exceptionally low detection limits (e.g., 0.33 μM for GSH)[6].

Step-by-Step Protocol:

  • Probe Stock : Prepare a 1 mM stock solution of the nitroalkene-benzoxazole probe in spectroscopic-grade DMSO.

  • In Vitro Titration : In a standard quartz cuvette, add 10 μM of the probe in a PBS/DMSO co-solvent system (80:20, v/v, pH 7.4). Titrate with increasing concentrations of GSH (0 to 50 μM). Record fluorescence emission spectra to establish a standard calibration curve.

  • Cell Culture & Incubation : Seed HeLa cells in a glass-bottom confocal dish and culture overnight. Wash cells twice with PBS. Incubate cells with 5 μM of the probe for 30 minutes at 37°C.

  • Imaging : Image the cells using a confocal laser scanning microscope with appropriate excitation and emission filters.

  • Validation (Self-Validating Controls) :

    • Selectivity Control: Test the probe against non-thiol amino acids (e.g., glycine, alanine) in vitro to confirm the lack of fluorescence turn-on[6].

    • In Vivo Specificity Control: Pre-treat a separate batch of cells with 1 mM N-ethylmaleimide (NEM), a potent thiol scavenger, for 30 minutes prior to probe incubation. A lack of fluorescence in this group confirms the signal is exclusively driven by intracellular thiols.

Biothiol_Workflow S1 1. Probe Synthesis (Fluorophore + Quencher) S2 2. Analyte Titration (GSH/Cys/Hcy) S1->S2 S3 3. Selectivity Assay (Against non-target amino acids) S2->S3 S4 4. Live-Cell Imaging (Confocal Microscopy) S3->S4 S5 5. Control Validation (NEM Thiol Scavenger) S4->S5 Validates Specificity

Caption: Validation workflow for benzoxazole-based fluorescent biothiol sensors.

References

1.[5] Title: Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review Source: Biotechnology Research and Innovation Journal URL:

2.[1] Title: Application Notes and Protocols for Benzoxazole Probes in Fluorescence Microscopy Source: Benchchem URL:

3.[2] Title: Synthesis and spectroscopic characterisation of new ESIPT fluorescent protein probes Source: PubMed / NIH URL:

4.[4] Title: Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives Source: MDPI URL:

5.[3] Title: Synthesis, Photo-physical and DFT Studies of ESIPT Inspired Novel 2-(2′,4′-Dihydroxyphenyl) Benzimidazole, Benzoxazole and Benzothiazole Source: Scilit URL:

6.[6] Title: Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition Source: PubMed / NIH URL:

Technical Notes & Optimization

Troubleshooting

FAQ 1: Why is my cyclization yield low when using NCTS, and how can I replace highly toxic BrCN?

Welcome to the Technical Support Center for Heterocyclic Synthesis. As researchers and drug development professionals, you are well aware that 2-aminobenzoxazoles are privileged scaffolds in medicinal chemistry, frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As researchers and drug development professionals, you are well aware that 2-aminobenzoxazoles are privileged scaffolds in medicinal chemistry, frequently utilized as enzyme inhibitors and positron emission tomography (PET) probes.

However, classical syntheses often plague chemists with highly toxic reagents (e.g., cyanogen bromide), poor cyclodesulfurization yields, and harsh reaction conditions that destroy late-stage functional groups. This troubleshooting guide deconstructs these bottlenecks, providing field-proven, self-validating protocols designed to rescue your yields and improve laboratory safety.

The Issue: Users frequently report irreproducible or severely low yields (often <15%) when attempting to replace toxic cyanogen bromide (BrCN) with the safer N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) using basic conditions (like LiHMDS).

The Causality: While NCTS is an excellent, non-hazardous electrophilic cyanating agent, its cyano group lacks sufficient electrophilicity on its own to undergo efficient nucleophilic attack by the weakly nucleophilic amine of 2-aminophenol. When you use a base like LiHMDS, the reaction stalls. By switching to a strong Lewis acid such as BF₃·Et₂O, the Lewis acid coordinates directly to the sulfonamide oxygen/nitrogen. This coordination strongly withdraws electron density, highly activating the cyano carbon toward nucleophilic attack. This mechanistic shift drives the cyclization forward and prevents starting material degradation .

Quantitative Data:

Cyanating Agent Activator / Base Temp (°C) Time (h) Conversion (%) Isolated Yield (%)
BrCN None 25 12 >90 ~75 (Highly Toxic)
NCTS LiHMDS (1 equiv) 0 to 60 2 11 <10
NCTS BF₃·Et₂O (2 equiv) Reflux 30 >95 60

Table 1: Impact of Cyanating Agents and Activators on 2-Aminobenzoxazole Yield.

Pathway A 2-Aminophenol D Activated Intermediate A->D Nucleophilic Attack B NCTS (Cyanating Agent) C Lewis Acid Activation (BF3·Et2O) B->C Coordination C->D Electrophilic Enhancement E 2-Aminobenzoxazole (Target) D->E Cyclization & Elimination

Caption: Reaction pathway of 2-aminobenzoxazole synthesis using NCTS and Lewis acid activation.

Self-Validating Protocol: NCTS + BF₃·Et₂O Cyclization

  • Preparation: Dissolve 1.0 equiv of o-aminophenol and 1.5 equiv of NCTS in 1,4-dioxane to achieve a 0.2 M concentration. Validation: Ensure complete dissolution visually to prevent localized concentration gradients.

  • Activation: Add 2.0 equiv of BF₃·Et₂O dropwise at room temperature. Causality: Dropwise addition prevents exothermic spikes that cause substrate polymerization.

  • Reaction: Reflux the mixture for 24–30 hours. Validation: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the starting material spot (Rf ~0.4) is consumed. Confirm intermediate formation via LC-MS (e.g., m/z 135.05 for unsubstituted product).

  • Quenching (Critical Step): Cool to room temperature and quench with saturated NaHCO₃. Validation: Test the aqueous layer with pH paper; it must be exactly pH ~7. Acidic conditions during extraction will protonate the benzoxazole, pulling your product into the aqueous waste.

  • Isolation: Extract with EtOAc (3x 30 mL), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via column chromatography.

FAQ 2: How can I achieve a one-pot synthesis with secondary amines without degrading acid-sensitive functional groups?

The Issue: Traditional methods require the multi-step preparation of thioisocyanates or utilize harsh acidic conditions (like boiling acetic acid) that destroy sensitive late-stage functional groups.

The Causality: While tetramethyl orthocarbonate is a known lynchpin reagent for this transformation, it requires heating (60–80 °C) and acetic acid, which hydrolyzes sensitive groups. To solve this, switch to 1,1-dichlorodiphenoxymethane . This reagent operates at room temperature and is completely pH neutral. The chloride leaving groups facilitate rapid initial intermediate formation with the amine, which then undergoes intramolecular cyclization driven by the thermodynamic release of phenol.

Quantitative Data:

Lynchpin Reagent Solvent Additive Temp (°C) Functional Group Tolerance Yield (N-Boc-piperazine)
Tetramethyl orthocarbonate CHCl₃ HOAc (4 eq) 60 Moderate (Acidic) 97%
1,1-Dichlorodiphenoxymethane Toluene Et₃N (2 eq) 25 High (Neutral pH) 97%

Table 2: Comparison of Lynchpin Reagents for One-Pot Synthesis.

Workflow Step1 Mix 2-Aminophenol, Amine & Et3N in Toluene (0.25 M) Step2 Add 1,1-dichlorodiphenoxymethane at 25°C Step1->Step2 Step3 Stir 16h (Spot-to-Spot Conversion) Step2->Step3 Step4 Wash: 1N NaOH, 1N HCl, Brine (Removes Phenol & Amines) Step3->Step4 Step5 Concentrate & Purify (Yield >90%) Step4->Step5

Caption: Step-by-step workflow for the one-pot synthesis using 1,1-dichlorodiphenoxymethane.

Self-Validating Protocol: Neutral One-Pot Synthesis

  • Preparation: To a mixture of 2-aminophenol (1.0 equiv), secondary amine (1.0 equiv), and Et₃N (2.0 equiv) in toluene (0.25 M), add 1,1-dichlorodiphenoxymethane (1.0 equiv) at room temperature. Validation: Verify the mixture remains basic (pH > 8) after addition; Et₃N must neutralize the generated HCl to keep the amine nucleophilic.

  • Reaction: Stir at room temperature for 16 hours. Validation: Perform TLC and LC-MS. The reaction should show spot-to-spot conversion with zero unreacted phenol.

  • Workup: Wash the organic layer sequentially with 1 N NaOH, 1 N HCl, and brine. Causality: The NaOH wash selectively deprotonates and removes the phenol byproduct (generated from the lynchpin reagent). The HCl wash removes unreacted aliphatic amines.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

FAQ 3: My cyclodesulfurization of benzoxazole-2-thiol is stalling. How can I improve the amination yield?

The Issue: Using heavy metal oxides (HgO) or strong oxidants (H₂O₂) to force the cyclodesulfurization of thiourea intermediates often results in sluggish reactions, poor yields, and toxic heavy-metal waste.

The Causality: Instead of brute-forcing the desulfurization, you can bypass the traditional pathway entirely using an intramolecular Smiles rearrangement . By activating the benzoxazole-2-thiol with chloroacetyl chloride, you form an S-alkylated intermediate. Under basic conditions, the appended amine attacks the electron-deficient benzoxazole C2 position. This triggers a concerted rearrangement that expels the sulfur moiety as a leaving group, cleanly forming the N-substituted 2-aminobenzoxazole without any transition metals.

Smiles Thiol Benzoxazole-2-thiol Activation Chloroacetyl Chloride (S-Alkylation) Thiol->Activation Intermediate S-Alkylated Intermediate Activation->Intermediate Rearrangement Intramolecular Smiles Rearrangement Intermediate->Rearrangement Product N-Substituted 2-Aminobenzoxazole Rearrangement->Product

Caption: Logical flow of the Smiles rearrangement for synthesizing N-substituted 2-aminobenzoxazoles.

References

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: ACS Omega (2019) URL:[Link]

  • Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane Source: Journal of Organic Chemistry (2010) URL:[Link]

Optimization

Benzoxazole Synthesis Technical Support Center: Troubleshooting Byproducts &amp; Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks during the cyclization step of benzoxazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter roadblocks during the cyclization step of benzoxazole synthesis. While the condensation of 2-aminophenols with aldehydes or carboxylic acids appears straightforward in theory, benchtop execution involves competing kinetic pathways. Failure to control these pathways results in the accumulation of stalled intermediates and degradation byproducts.

This guide is designed to dissect the causality behind these side reactions and provide self-validating, field-proven protocols to ensure high-yield, high-purity benzoxazole formation.

Mechanistic Origins of Common Byproducts

Benzoxazole formation requires two distinct mechanistic phases: condensation and cyclization . Depending on your chosen coupling partner, the reaction must also undergo either an oxidation step (aldehyde route) or a dehydration step (carboxylic acid route). The primary cause of byproduct accumulation is the failure to drive these secondary mechanistic steps to completion.

BenzoxazolePathways Start 2-Aminophenol + Coupling Partner Imine Schiff Base (Imine) Intermediate Start->Imine Aldehyde Amide o-Hydroxyamide Intermediate Start->Amide Carboxylic Acid or Acyl Chloride Polymer Polymeric Byproducts (Oxidative Degradation) Start->Polymer Excess O2 / Heat Imine->Imine Stalled (Lack of Oxidant) Benzoxazole Benzoxazole (Desired Product) Imine->Benzoxazole Oxidative Cyclization (Requires Oxidant) Amide->Amide Stalled (Weak Dehydration) Amide->Benzoxazole Dehydration (Requires Acid/Heat)

Reaction pathways showing desired benzoxazole formation versus common stalled intermediates.

Diagnostic FAQ & Troubleshooting Guide

Q1: My reaction with an aldehyde stalls, and TLC shows a bright yellow, highly UV-active byproduct. What is happening?

Causality: You are observing the accumulation of the Schiff base (imine) intermediate[1]. The initial condensation between 2-aminophenol and an aldehyde is rapid, but the subsequent intramolecular cyclization requires the oxidation of the carbon-nitrogen bond[2]. Without a sufficient oxidant or catalytic hydrogen acceptor, the reaction cannot aromatize into the benzoxazole ring, effectively halting at the imine stage. Solution: Introduce an oxidant or a redox-active catalyst. Recent methodologies successfully utilize electrochemically generated hypervalent iodine (I(III)) reagents[3] or elemental sulfur[4] to drive this oxidative cyclization. Alternatively, running the reaction under an O₂ atmosphere with a suitable catalyst can push the imine to completion.

Q2: I am using a carboxylic acid, but I isolate a highly polar byproduct that refuses to cyclize. How do I fix this?

Causality: Carboxylic acids and acyl chlorides react with the highly nucleophilic amine of 2-aminophenol to form an N-acylated intermediate (o-hydroxyamide)[1]. The subsequent ring closure requires the elimination of water. If your reaction conditions lack sufficient dehydrating power, the thermodynamic barrier for cyclization is not overcome, leaving you with the stable amide. Solution: Employ a strong dehydrating agent such as Polyphosphoric Acid (PPA) or use acid catalysts like propionic acid at elevated temperatures (140°C)[5]. Ensure strict stoichiometric control (1:1), as excess acylating agent can lead to unwanted N,O-diacylation[1].

Q3: My reaction mixture turns black and tarry, and I get very low yields of the target benzoxazole.

Causality: 2-Aminophenol is highly electron-rich and extremely prone to single-electron oxidative degradation when exposed to air, light, or harsh basic conditions[6]. This leads to rapid dimerization and radical polymerization, generating dark, intractable mixtures that complicate purification and destroy your starting material[7]. Solution: Always use freshly purified or recrystallized 2-aminophenol[1]. Conduct the reaction under an inert argon or nitrogen atmosphere unless your specific catalytic cycle explicitly requires O₂[6].

TroubleshootingLogic Issue Low Yield / Impure Product TLC TLC / LC-MS Analysis Issue->TLC StalledImine Accumulated Imine (Aldehyde Route) TLC->StalledImine StalledAmide Accumulated Amide (Acid Route) TLC->StalledAmide Degradation Dark/Tarry Mixture (Degradation) TLC->Degradation FixImine Add Oxidant (e.g., I(III), O2) or Increase Temp StalledImine->FixImine FixAmide Add Strong Dehydrating Agent (e.g., PPA, TsOH) StalledAmide->FixAmide FixDeg Purify 2-Aminophenol, Use Inert Atmosphere Degradation->FixDeg

Diagnostic workflow for identifying and resolving low benzoxazole yields.

Quantitative Catalyst & Condition Comparison

To optimize your workflow and avoid stalled intermediates, consider the following field-proven catalytic systems. The data below summarizes the impact of different conditions on yield and byproduct suppression.

Catalyst SystemCoupling PartnerReaction ConditionsTypical Yield (%)Primary Advantage
BAIL Gel AldehydeSolvent-free, 130°C88–97%High yield, reusable, no volatile solvents[8]
Ag@Fe₂O₃ Core-Shell AldehydeH₂O:EtOH (5:1), RT88–97%Room temperature, magnetically separable[9]
Potassium Ferrocyanide AldehydeSolvent-free, HeatHighRapid reaction, suppresses over-oxidation[2]
Hypervalent I(III) Reagent AldehydeHFIP/MeOH, RTHighMild conditions, high functional group tolerance[3]
Polyphosphoric Acid (PPA) Carboxylic AcidNeat, 140–180°CModerate–HighStrong dehydration, forces amide cyclization[5]

Self-Validating Experimental Protocols

To ensure reproducibility and built-in quality control, follow these self-validating protocols. Each protocol contains specific checkpoints to verify that the reaction has bypassed common stalling points.

Protocol A: Oxidative Cyclization via Aldehyde Condensation (Green Catalyst Approach)

Causality Focus: Utilizing a magnetically separable catalyst (e.g., Ag@Fe₂O₃) ensures efficient electron transfer for the oxidation step while allowing for immediate quenching by magnetic decantation, preventing over-oxidation.

  • Reagent Preparation: Combine 1.5 mmol of freshly recrystallized 2-aminophenol and 1.5 mmol of the target aromatic aldehyde in a 6 mL mixture of H₂O:EtOH (5:1)[9].

  • Catalyst Addition: Add 20 mg of the Ag@Fe₂O₃ core-shell nanocatalyst[9].

  • Reaction & Validation (TLC): Stir at room temperature. Monitor via TLC (Petroleum Ether:EtOAc 4:1).

    • Self-Validation Check: The initial formation of a distinct yellow spot (Schiff base) should transiently appear. The reaction is complete when this yellow spot fully converts to a higher Rf, blue-fluorescent spot under 365 nm UV light (the benzoxazole).

  • Workup: Apply an external neodymium magnet to the flask wall to sequester the catalyst. Decant the liquid to halt the reaction immediately.

  • Extraction: Extract the aqueous ethanolic mixture with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[9].

Protocol B: Dehydrative Cyclization via Carboxylic Acid (PPA Method)

Causality Focus: PPA acts as both the solvent and the dehydrating agent, shifting the equilibrium of the o-hydroxyamide intermediate toward the cyclized benzoxazole by irreversibly sequestering the eliminated water.

  • Reagent Preparation: In a dry, round-bottom flask, combine 1.0 mmol of 2-aminophenol and 1.0 mmol of the carboxylic acid.

  • PPA Addition: Add 5–10 equivalents of Polyphosphoric Acid (PPA). Caution: Highly viscous; use a sturdy mechanical or heavy-duty magnetic stirrer.

  • Heating & Validation: Heat the mixture to 140–180°C under a nitrogen atmosphere[5].

    • Self-Validation Check: The mixture will become homogeneous and darken slightly. Take a micro-aliquot, quench it in water, and extract with EtOAc for TLC analysis. The highly polar o-hydroxyamide intermediate (low Rf) must be completely absent before proceeding.

  • Quenching: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Self-Validation Check: The acidic PPA will dissolve in the aqueous phase, causing the highly hydrophobic benzoxazole to crash out and precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water until the filtrate is pH neutral, and recrystallize from an ethanol/water mixture to remove trace colored impurities[7].

References

  • BenchChem Technical Support Team. "Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis". benchchem.com. 6

  • BenchChem Technical Support Team. "Strategies to Minimize Byproduct Formation in Benzoxazole Cyclization". benchchem.com. 1

  • ACS Publications. "Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine". The Journal of Organic Chemistry. 3

  • ACG Publications. "Potassium ferrocyanide promoted an efficient synthesis of benzoxazoles and benzothiazoles under solvent free condition". acgpubs.org. 2

  • CKT College. "A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-Shell". ckthakurcollege.net. 9

  • ResearchGate. "Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition". ACS Omega. 8

  • Asian Journal of Chemistry. "Synthetic Strategies Towards Benzoxazole Ring Systems". asianpubs.org. 5

  • BenchChem Technical Support Team. "Optimizing reaction conditions for the synthesis of benzoxazole derivatives". benchchem.com.7

  • ResearchGate. "2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review". researchgate.net. 4

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 2-Substituted Benzoxazole Synthesis

Welcome to the Technical Support Center for the synthesis of 2-substituted benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of catalyst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-substituted benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of catalyst selection and troubleshoot common experimental issues. The benzoxazole scaffold is a vital component in medicinal chemistry and materials science, making efficient and reliable synthetic methods paramount.[1][2][3] This resource provides in-depth technical guidance in a direct question-and-answer format to address specific challenges you may encounter in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis of 2-substituted benzoxazoles, offering systematic approaches to identify and resolve them.

Question 1: My reaction has a very low yield or is not producing any of the desired benzoxazole. What are the first things I should check?

Answer:

Low to no yield is a frequent challenge that can often be resolved by systematically evaluating several key factors.[4]

  • Purity of Starting Materials: The purity of your 2-aminophenol and its coupling partner (e.g., aldehyde, carboxylic acid) is crucial.[4][5] 2-Aminophenols are particularly prone to air oxidation, which can result in colored impurities and significantly lower yields.[4]

    • Recommendation: Confirm the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them via recrystallization or distillation before use.[4]

  • Inert Atmosphere: Many reagents and intermediates in benzoxazole synthesis are sensitive to air and moisture.[5][6]

    • Recommendation: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.[4][5][6]

  • Catalyst Activity: If you are employing a catalyst, its activity is of utmost importance.[4]

    • Recommendation: Ensure your catalyst is fresh and has been stored and handled correctly. If you suspect catalyst deactivation, especially with recyclable catalysts, consider using a fresh batch.[5][6]

Question 2: My reaction starts but then stalls and fails to go to completion. What can I do to drive it forward?

Answer:

A stalled reaction can be indicative of several issues, from reaction conditions to catalyst deactivation.

  • Insufficient Temperature: The reaction may lack the necessary activation energy.

    • Recommendation: Gradually increase the reaction temperature while monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5] Some solvent-free methods may require temperatures up to 130°C for optimal yields.[6]

  • Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction.[5][6]

    • Recommendation: Adding a fresh portion of the catalyst may restart the reaction.[5][6]

  • Incorrect Stoichiometry: An improper ratio of reactants can prevent the reaction from reaching completion.

    • Recommendation: Double-check the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can help drive the reaction forward.[5][6]

Question 3: I'm observing multiple side products, which is lowering my yield and complicating purification. How can I improve selectivity?

Answer:

The formation of side products is a common issue that can often be mitigated by adjusting the reaction conditions.[5]

  • Reaction Temperature: Higher temperatures can sometimes lead to the formation of undesired byproducts.

    • Recommendation: Lowering the reaction temperature may favor the formation of the more thermodynamically stable product.[5]

  • Solvent Choice: The solvent can play a significant role in reaction selectivity.

    • Recommendation: Experiment with different solvents to find one that favors the desired reaction pathway.

  • Catalyst Selection: The choice of catalyst is critical for controlling selectivity.

    • Recommendation: A milder or more selective catalyst can help to minimize the formation of unwanted side products.[5] For example, in the condensation of 2-aminophenols with aldehydes, a range of Brønsted or Lewis acids can be used, and screening different options may improve selectivity.[5]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the selection and application of catalysts for 2-substituted benzoxazole synthesis.

Question 4: What are the most common types of catalysts used for synthesizing 2-substituted benzoxazoles, and how do I choose the right one?

Answer:

The choice of catalyst is highly dependent on the specific synthetic route you are employing.[5] Common catalyst types include:

  • Copper Catalysts: Copper-based catalysts are widely used due to their low cost, ready availability, and high efficiency.[1] They are effective in various synthetic strategies, including the reaction of 2-aminophenols with β-diketones, nitriles, or in C-H functionalization/C-O bond formation protocols.[1][7] Copper(I) and Copper(II) salts such as CuI, Cu(OTf)₂, and Cu(acac)₂ are frequently employed.[1][7][8]

  • Palladium Catalysts: Palladium catalysts are known for their efficiency in cross-coupling reactions and have been successfully used for benzoxazole synthesis, for instance, through the cleavage of carbon-carbon triple bonds with o-aminophenol.[9] They are also used in multicomponent reactions to build the benzoxazole core.[10]

  • Iron Catalysts: Iron catalysis presents a more sustainable and economical alternative to precious metals.[1] Iron-catalyzed hydrogen transfer strategies have been developed for the synthesis of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols.[1]

  • Acid Catalysts: Brønsted and Lewis acids are commonly used, particularly in condensation reactions.[5] Examples include methanesulfonic acid, p-toluenesulfonic acid, and polyphosphoric acid (PPA).[11][12][13]

  • Photocatalysts: Visible-light photocatalysis offers a green and mild approach.[1] Organic dyes like Eosin Y can effectively catalyze the formation of benzoxazoles from various starting materials.[1][14][15][16]

  • Nanocatalysts and Heterogeneous Catalysts: These offer advantages such as high reactivity, selectivity, and ease of separation and reuse.[17] Examples include magnetic nanoparticles and Brønsted acidic ionic liquid (BAIL) gels.[5][17]

Catalyst Selection Workflow

Start Define Synthetic Route (e.g., Condensation, Cyclization) Substrate_Scope Analyze Substrate (Electron-rich/deficient?) Start->Substrate_Scope Catalyst_Type Select Catalyst Class (e.g., Copper, Palladium, Acid) Substrate_Scope->Catalyst_Type Screening Screen a Panel of Catalysts (Vary metal, ligand, acid strength) Catalyst_Type->Screening Optimization Optimize Reaction Conditions (Temp, Solvent, Loading) Screening->Optimization Analysis Analyze Yield & Purity (TLC, GC, NMR) Optimization->Analysis Troubleshoot Troubleshoot Issues (Low yield, side products) Analysis->Troubleshoot Unsatisfactory Final_Protocol Finalized Protocol Analysis->Final_Protocol Satisfactory Troubleshoot->Screening

Caption: A workflow for selecting the optimal catalyst.

Question 5: What is the general mechanism for the formation of 2-substituted benzoxazoles from 2-aminophenol?

Answer:

The most common pathway for forming the benzoxazole ring from a 2-aminophenol involves a condensation reaction followed by cyclization and dehydration/oxidation.[17]

  • Amide/Imine Formation: The amino group of the 2-aminophenol reacts with a carbonyl-containing compound (like an aldehyde, carboxylic acid, or ester) to form an intermediate amide or imine (Schiff base).

  • Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol then attacks the electrophilic carbon of the newly formed amide or imine in an intramolecular fashion.

  • Dehydration/Oxidation: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) or oxidation to form the aromatic benzoxazole ring.

Generalized Reaction Mechanism

Reactants 2-Aminophenol + R-CHO (Aldehyde) Intermediate Schiff Base Intermediate Reactants->Intermediate Condensation Cyclic_Intermediate Cyclized Intermediate (Benzoxazoline) Intermediate->Cyclic_Intermediate Intramolecular Cyclization Product 2-Substituted Benzoxazole Cyclic_Intermediate->Product Oxidation/ Dehydration Catalyst Catalyst (e.g., Acid, Metal) [Oxidant] Catalyst->Intermediate Catalyst->Product

Caption: A simplified mechanism for benzoxazole formation.

Question 6: Can you provide a summary of reaction conditions for different catalytic systems?

Answer:

The optimal reaction conditions vary significantly depending on the chosen catalytic system and substrates. The following table summarizes typical conditions for several common methods.

Catalyst SystemStarting MaterialsTypical ConditionsYield Range (%)Reference
Copper-Catalyzed
CuI / Brønsted Acid2-Aminophenol, β-DiketoneAcetonitrile, Reflux64-89[1][18]
Cu(OTf)₂Benzanilideo-Dichlorobenzene, 160°C, AirGood[7]
Cu(acac)₂ / 1,10-Phen2-ChloroanilideEtOH, 90°CGood[8]
Palladium-Catalyzed
PdCl₂o-Aminophenol, AlkyneSolvent, Mild ConditionsGood[9]
Pd(OAc)₂ / LigandAryl Halide, Isocyanide, Amino AlcoholSolvent, HeatExcellent[10]
Iron-Catalyzed
Fe(dppf) Complexo-Nitrophenol, Benzylic AlcoholToluene, 150°C, 24hGood[1]
Acid-Catalyzed
Methanesulfonic Acid2-Aminophenol, Carboxylic AcidDioxane, 100-120°CExcellent[11]
Polyphosphoric Acid (PPA)2-Aminophenol, Carboxylic AcidNeat, 180°CGood[12][13]
Photocatalytic
Eosin YBenzanilideSolvent, Visible LightGood[1]
Eosin Y2-Aminophenol, AldehydeMeCN/DMSO, Blue LED58-92[15]
Question 7: How can I effectively monitor the progress of my benzoxazole synthesis?

Answer:

Monitoring the reaction progress is essential for determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times or excessive heat.[19]

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative data on the conversion of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide detailed information about the reaction progress.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis from 2-Aminophenols and β-Diketones

This protocol is based on the work of Mayo et al. and utilizes a synergistic catalytic system of a Brønsted acid and copper(I) iodide.[1][18]

Materials:

  • 2-Aminophenol (1.0 mmol)

  • β-Diketone (e.g., Acetylacetone) (1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • To a round-bottom flask, add 2-aminophenol, β-diketone, TsOH·H₂O, and CuI.

  • Add acetonitrile as the solvent.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-substituted benzoxazole.[1]

Protocol 2: Iron-Catalyzed Synthesis from o-Nitrophenols and Benzylic Alcohols

This protocol is based on a reported iron-catalyzed hydrogen transfer strategy.[1]

Materials:

  • o-Nitrophenol (0.2 mmol)

  • Benzylic alcohol (0.5 mmol)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)

  • Toluene (0.5 mL)

Procedure:

  • In a sealed tube under an argon atmosphere, combine the o-nitrophenol, benzylic alcohol, and dppf.[1]

  • Add toluene as the solvent.[1]

  • Heat the reaction mixture at 150 °C for 24 hours.[1]

  • After cooling to room temperature, directly subject the reaction mixture to column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-arylbenzoxazole.[1]

References

Sources

Optimization

Technical Support Center: Recrystallization of 2-Amino-1,3-benzoxazole-7-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2-Amino-1,3-benzoxazole-7-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2-Amino-1,3-benzoxazole-7-carboxylic acid via recrystallization. This document moves beyond standard protocols to explain the underlying principles, helping you to diagnose and resolve common experimental challenges.

Understanding the Molecule: Key Physicochemical Properties

2-Amino-1,3-benzoxazole-7-carboxylic acid is a polar, aromatic heterocyclic compound. Its structure, featuring both a basic amino group and an acidic carboxylic acid group, imparts zwitterionic character, which significantly influences its solubility. The benzoxazole core contributes to its planarity and potential for π-π stacking interactions in the crystalline state. An understanding of these features is critical for selecting an appropriate recrystallization solvent.

Frequently Asked Questions (FAQs)

Here we address common questions and issues encountered during the recrystallization of polar aromatic compounds like 2-Amino-1,3-benzoxazole-7-carboxylic acid.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: An ideal solvent should exhibit a steep solubility curve for the compound, meaning it should be highly soluble at elevated temperatures and poorly soluble at low temperatures.[1][2] Additionally, impurities should either be completely insoluble in the hot solvent or remain fully dissolved in the cold solvent.[3] The solvent should also be chemically inert towards the compound and have a relatively low boiling point for easy removal from the final crystals.[1][3]

Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a very high concentration of the solute or a solvent with a boiling point too close to the compound's melting point.[1][3]

  • Solution 1: Add More Solvent. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point.[1]

  • Solution 2: Slow Down the Cooling. Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[4][5]

  • Solution 3: Change the Solvent System. Select a solvent with a lower boiling point or consider a mixed-solvent system.[1]

Q3: Crystal formation is not occurring, even after the solution has cooled. What should I do?

A3: This is likely due to either supersaturation of the solution or the use of too much solvent.[4][6]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed crystal" of the pure compound.[4][6] These actions provide a nucleation site for crystal growth.

  • Reduce Solvent Volume: If induction methods fail, it's probable that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration, and then allow it to cool again.[1][4]

Q4: The recovery of my purified compound is very low. What are the likely causes?

A4: Low yield can result from several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor even at low temperatures.[5][6]

  • Premature Crystallization: If crystals form during hot filtration, a portion of the product will be lost.[1]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[6]

Q5: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A5: Highly colored impurities, often polymeric byproducts, can sometimes be removed by treating the hot solution with activated charcoal.[7] Add a small amount of charcoal to the hot solution, stir or swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[7]

Troubleshooting Guide: A Systematic Approach

This section provides a structured approach to resolving specific issues you may encounter during the recrystallization process.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and allow to cool again.[1][4][5] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[4][6]
Compound "Oils Out" 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The boiling point of the solvent is too close to the melting point of the compound.1. Reheat the solution to dissolve the oil, then add more solvent.[1] 2. Allow the solution to cool more slowly. Insulate the flask to retain heat for a longer period.[4][5] 3. Choose a solvent with a lower boiling point or use a mixed-solvent system.
Low Yield of Recovered Crystals 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing crystals with room temperature or warm solvent.1. Reduce the initial volume of solvent. If possible, concentrate the mother liquor to obtain a second crop of crystals.[8] 2. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. Use a stemless funnel.[1] 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.[6]
Product is Still Impure After Recrystallization 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. The chosen solvent did not effectively discriminate between the compound and the impurities.1. Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.[1][5] 2. Perform solvent screening to find a more suitable single solvent or a mixed-solvent system.
Crystals Form in the Funnel During Hot Filtration 1. The filtration apparatus is too cold. 2. The solution is cooling too quickly during filtration.1. Pre-heat the funnel and the receiving flask with hot solvent before filtration.[1] 2. Use a stemless funnel to reduce the surface area for crystallization.[1] Keep the solution at or near its boiling point during the transfer.

Experimental Protocols

Given the polar nature of 2-Amino-1,3-benzoxazole-7-carboxylic acid, polar solvents are a logical starting point. Due to its zwitterionic character, solubility may be enhanced in slightly acidic or basic aqueous solutions, or in polar organic solvents.

Solvent Selection Workflow

The selection of an appropriate solvent is the most critical step in a successful recrystallization.[2] The following workflow can guide your choice.

Solvent_Selection A Start: Test Solubility of Crude Product B Add a few drops of solvent at room temp. A->B C Does it dissolve? B->C D Unsuitable Solvent: Compound is too soluble at room temp. C->D Yes E Heat the mixture to the solvent's boiling point. C->E No F Does it dissolve? E->F G Unsuitable Solvent: Compound is insoluble. F->G No H Cool the solution slowly to room temp, then in an ice bath. F->H Yes L Consider a Mixed-Solvent System. G->L I Do abundant crystals form? H->I J Potentially Suitable Solvent. Proceed with bulk recrystallization. I->J Yes K Unsuitable Solvent: Poor recovery. I->K No K->L

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Recommended Solvent Systems (Starting Points)

Based on the structure of 2-Amino-1,3-benzoxazole-7-carboxylic acid, the following solvents and solvent systems are recommended as starting points for screening.

Solvent/SystemTypeBoiling Point (°C)Rationale & Comments
Ethanol/WaterMixed-SolventVariableThe compound is likely soluble in hot ethanol and less soluble in water. This pair allows for fine-tuning of solubility.
Acetic Acid/WaterMixed-SolventVariableThe acidic nature can protonate the amino group, increasing solubility in the aqueous medium.[9]
Acetone/WaterMixed-SolventVariableAcetone is a good polar aprotic solvent that is miscible with water.
EthanolSingle Solvent78A good general-purpose polar protic solvent for many organic compounds.[8]
MethanolSingle Solvent65Similar to ethanol but with a lower boiling point, which can be advantageous for drying.[8]
Step-by-Step Recrystallization Protocol (Single Solvent)
  • Dissolution: Place the crude 2-Amino-1,3-benzoxazole-7-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil with stirring. Continue to add small portions of hot solvent until the compound just completely dissolves.[6][8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the filtration apparatus to prevent premature crystallization.[3]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[6]

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • Benchchem. (n.d.). Technical Support Center: Purification of Benzoxazole Derivatives.
  • University of California, Irvine. (n.d.). Crystallization.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • (n.d.). Recrystallization.
  • (n.d.). recrystallization.pdf.
  • (n.d.). Experiment 2: Recrystallization.
  • (n.d.). Recrystallization1.
  • (n.d.). RECRYSTALLISATION.
  • Google Patents. (n.d.). Process for purifying long chain amino acids.

Sources

Troubleshooting

Benzoxazole Synthesis Support Center: Overcoming Starting Material Solubility

Welcome to the Technical Support Center for benzoxazole synthesis. This guide is engineered for researchers and drug development professionals facing a common, yet critical bottleneck: the poor solubility of highly subst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzoxazole synthesis. This guide is engineered for researchers and drug development professionals facing a common, yet critical bottleneck: the poor solubility of highly substituted 2-aminophenols, rigid aromatic carboxylic acids, and aminoanthracenols.

Here, we bypass generic advice and dive directly into the physicochemical causality of these issues, providing field-proven, self-validating protocols to rescue stalled syntheses.

Mechanistic Insight: The Causality of Poor Solubility

The traditional synthesis of benzoxazoles relies on the condensation of 2-aminophenols with carbonyl compounds (aldehydes or carboxylic acids) in polar solvents like ethanol, THF, or DMF . However, highly substituted precursors often exhibit extreme insolubility due to two primary thermodynamic barriers:

  • High Crystal Lattice Energy: The presence of adjacent amine (–NH₂) and hydroxyl (–OH) groups on the aromatic ring fosters extensive intermolecular hydrogen bonding. When combined with the strong π−π stacking of rigid, planar aromatic systems (e.g., 3-amino-2-anthracenol), the crystal lattice energy vastly exceeds the solvation energy provided by standard solvents .

  • Intermediate Phase Separation: Even if the starting materials dissolve, the initial condensation produces a Schiff base intermediate. This intermediate is significantly less polar than the precursors. In standard solvents, it rapidly precipitates out of the solution, physically halting the subsequent intramolecular cyclization and oxidation steps .

To overcome these barriers, we must abandon conventional solvation and manipulate the reaction environment using deep eutectic solvents (DES), solvent-free melts, or mechanical shear forces.

Troubleshooting FAQs

Q1: My highly substituted 2-aminophenol won't dissolve in standard polar aprotic solvents (DMF/DMSO) at room temperature, and heating causes oxidative degradation. What is the alternative? A1: Transition to a Deep Eutectic Solvent (DES) coupled with microwave irradiation. A DES, such as [CholineCl][Oxalic Acid], acts as both a solvent and a catalyst. Causality: The DES forms a dense hydrogen-bond donor/acceptor network that actively dismantles the reactant's crystal lattice without requiring extreme bulk temperatures. Microwave irradiation provides direct dielectric heating to the polar bonds, ensuring rapid, uniform energy transfer that completes the reaction in minutes, thereby outcompeting the kinetics of oxidative degradation .

Q2: Both my 2-aminophenol and aromatic aldehyde are completely insoluble, and I want to avoid high-boiling solvents that complicate downstream purification. How can I force the condensation? A2: Employ a solvent-free melt strategy using a Brønsted Acidic Ionic Liquid (BAIL) gel. Causality: By removing the bulk solvent, you force the solid reactants into direct physical contact. As the mixture is heated, the reactants undergo melting point depression and act as their own solvent. The BAIL gel provides a localized, highly concentrated acidic microenvironment that drives the dehydration step without the need for a bulk solvation shell .

Q3: My reaction forms a thick precipitate mid-way through, and the yield of the final benzoxazole is <20%. Is this normal? A3: This is the classic "Schiff base precipitation" bottleneck. Because the intermediate crashes out before cyclization, the reaction stalls. To resolve this, you can either elevate the temperature under solvent-free conditions (e.g., 130 °C) to keep the intermediate in a reactive, molten state, or switch to mechanochemistry (planetary ball milling). In mechanochemistry, mechanical shear forces physically drive the reactants together, forcing the cyclization regardless of the phase state .

Experimental Workflows & Decision Logic

DecisionTree Start Evaluate Starting Material Solubility CheckSol Soluble in Standard Solvents (EtOH, DMF, DMSO)? Start->CheckSol Standard Standard Solution-Phase Synthesis CheckSol->Standard Yes CheckTherm Thermally Stable >100°C? CheckSol->CheckTherm No Melt Solvent-Free Melt (e.g., BAIL Gel Catalyst) CheckTherm->Melt Yes CheckMW Microwave Accessible? CheckTherm->CheckMW No MWDES MW-Assisted Synthesis with DES CheckMW->MWDES Yes Mech Mechanochemistry (Ball Milling) CheckMW->Mech No

Workflow for selecting the optimal benzoxazole synthesis strategy based on reactant solubility.

Mechanism Reactants 2-Aminophenol + Aldehyde/Acid Bottleneck1 Solubility Bottleneck 1: Crystal Lattice Energy Reactants->Bottleneck1 Schiff Schiff Base Intermediate Reactants->Schiff Condensation Bottleneck1->Schiff Overcome via DES/MW Bottleneck2 Solubility Bottleneck 2: Intermediate Precipitation Schiff->Bottleneck2 Cyclization Intramolecular Cyclization Schiff->Cyclization Bottleneck2->Cyclization Overcome via Solvent-Free/BAIL Oxidation Oxidation (if aldehyde used) Cyclization->Oxidation Product Benzoxazole Product Oxidation->Product

Mechanistic pathway highlighting the two critical phase-separation bottlenecks in benzoxazole formation.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis in Deep Eutectic Solvents (DES)

This protocol utilizes [CholineCl][Oxalic Acid] to aggressively disrupt the crystal lattice of insoluble precursors .

  • DES Preparation: Mix choline chloride and oxalic acid in a 1:1 molar ratio in a beaker. Heat at 80 °C with continuous stirring.

    • Self-Validating Checkpoint: The formation of the DES is confirmed when the two white powders collapse into a clear, homogeneous, viscous liquid. If the liquid remains cloudy, the hydrogen bond network is incomplete; continue heating.

  • Reaction Setup: Add 1.0 mmol of the insoluble 2-aminophenol and 1.0 mmol of the aromatic aldehyde directly into 2.0 mL of the prepared DES.

  • Irradiation: Place the vessel in a microwave reactor (set to ~300 W, 100 °C) and irradiate for 2–5 minutes.

  • Workup: Pour the hot reaction mixture into 20 mL of ice-cold distilled water.

    • Self-Validating Checkpoint: The DES is highly water-soluble and will instantly dissolve. The synthesized benzoxazole, being highly hydrophobic, will immediately precipitate as a solid mass. If an emulsion forms, the cyclization was incomplete.

  • Isolation: Filter the solid precipitate and recrystallize from hot ethanol to yield the pure benzoxazole.

Protocol B: Solvent-Free Melt Synthesis using BAIL Gel Catalyst

Designed for highly rigid precursors that cannot be microwaved or dissolved .

  • Mixing: In a 5 mL reaction vessel, combine 1.0 mmol of 2-aminophenol, 1.0 mmol of aldehyde, and 1.0 mol % of Brønsted Acidic Ionic Liquid (BAIL) gel.

  • Thermal Melt: Heat the mixture to 130 °C under solvent-free conditions for 5 hours.

    • Self-Validating Checkpoint: As the reaction progresses, the distinct solid powders will fuse into a dark, homogenous melt. Upon completion and subsequent cooling to room temperature, the melt will resolidify into a crude cake.

  • Extraction: Add 10 mL of ethyl acetate to the cooled vessel and agitate.

    • Self-Validating Checkpoint: The product dissolves completely in ethyl acetate, while the BAIL gel remains completely insoluble. A clear phase separation visually confirms successful catalyst recovery.

  • Isolation: Centrifuge to remove the BAIL gel, dry the organic layer over anhydrous MgSO₄, and evaporate under reduced pressure to isolate the product.

Quantitative Data Summary: Solubility-Resolving Strategies

StrategyReagents / CatalystsTemp / TimeYield RangePrimary AdvantageLimitation
Microwave + DES [CholineCl][Oxalic Acid]MW (100 °C) / 2-5 min85–95%Rapid kinetics; environmentally benign water-based workup.Requires specialized microwave reactor.
Solvent-Free Melt BAIL Gel130 °C / 5 h85–98%No bulk solvent needed; highly efficient catalyst recovery.Longer reaction times; requires thermal stability.
Mechanochemistry ZnO NPs / Ball MillingRT / 30-60 min70–90%Completely solid-state; eliminates thermal degradation risks.Requires planetary ball mill equipment.
Traditional Reflux DMF / p-TsOH120 °C / 12-24 h40–70%Utilizes standard laboratory glassware.Poor solubility severely limits overall yield.

References

  • Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by[CholineCl][Oxalic Acid] Catalysts 2022, 12(11), 1394. URL:[Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition ACS Omega 2019, 4(1), 472-482. URL:[Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review RSC Advances 2023, 13, 23795-23825. URL:[Link]

  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides Beilstein Journal of Organic Chemistry 2022, 18, 1428–1435. URL:[Link]

  • Mechanochemical Synthesis of Biologically Relevant Heterocycles In Mechanochemistry in Organic Synthesis, RSC Publishing, 2023. URL:[Link]

Optimization

Effect of different bases and solvents on 2-aminobenzoxazole synthesis efficiency

Welcome to the Technical Support Center for 2-aminobenzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-aminobenzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific literature, aimed at enhancing your reaction efficiency and yield.

Introduction to 2-Aminobenzoxazole Synthesis

2-Aminobenzoxazoles are a vital class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1][2] Their synthesis, most commonly achieved through the cyclization of a 2-aminophenol with a cyanating agent, is often sensitive to reaction conditions. The choice of base and solvent can profoundly impact the reaction's success, influencing everything from reaction rate and yield to the impurity profile. This guide provides a comprehensive overview of these effects to empower you in optimizing your synthetic strategy.

The most traditional and widely published method for synthesizing 2-aminobenzoxazoles involves the reaction of a 2-aminophenol with cyanogen bromide (BrCN).[1][3] However, due to the high toxicity of cyanogen bromide, safer alternatives have been developed, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[1][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-aminobenzoxazole from 2-aminophenol and a cyanating agent?

The reaction proceeds through a two-step mechanism. First, the amino group of the 2-aminophenol performs a nucleophilic attack on the electrophilic carbon of the cyanating agent. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed cyano group's carbon, leading to the formation of the benzoxazole ring.

Q2: Why is the choice of base so critical in this synthesis?

The base plays a crucial role in the cyclization step. In the reaction with cyanogen bromide, a base is often used to neutralize the hydrobromic acid (HBr) generated during the reaction, which can otherwise protonate the starting material and inhibit the reaction. In methods using NCTS, a base like lithium hexamethyldisilazide (LiHMDS) or a Lewis acid like BF3·Et2O is required to activate the cyanating agent.[1][6] The strength and stoichiometry of the base can significantly influence the reaction rate and the formation of side products.

Q3: How does the solvent affect the efficiency of the synthesis?

The solvent influences the solubility of reactants, the reaction rate, and sometimes the reaction pathway itself. Polar aprotic solvents like DMF and acetonitrile are often good choices as they can solvate the intermediates and facilitate the reaction.[7] However, in some cases, less polar solvents like 1,4-dioxane or toluene may be preferred to minimize side reactions.[1][8] Solvent choice is often system-dependent and may require empirical optimization.

Q4: I am concerned about the toxicity of cyanogen bromide. What are safer and effective alternatives?

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a widely recognized non-hazardous alternative to cyanogen bromide for the synthesis of 2-aminobenzoxazoles.[1][5][9] Another approach avoids highly toxic cyanating agents altogether by employing a two-step synthesis via a 2-mercaptobenzoxazole intermediate.[4]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-aminobenzoxazole and provides actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause Explanation & Solution
Impure Starting Materials 2-aminophenols are susceptible to air oxidation, leading to colored impurities that can inhibit the reaction.[10][11] Solution: Use freshly purified 2-aminophenol. Purity can be checked by melting point or NMR. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[10][12]
Incorrect Base or Stoichiometry The choice and amount of base are critical. An inappropriate base may not be strong enough to facilitate the reaction, while an excess can lead to side reactions.[1][13] Solution: If using a weak base like sodium bicarbonate, ensure it is in sufficient excess. For less reactive substrates, a stronger base like potassium carbonate or an organic base like triethylamine (Et3N) or DBU might be necessary.[1][6] When using NCTS with BF3·Et2O, ensure the stoichiometry of the Lewis acid is correct.[1][6]
Inappropriate Solvent The reactants may not be sufficiently soluble in the chosen solvent, or the solvent may not be suitable for the reaction conditions. Solution: Screen a range of solvents. For the BrCN method, ethanol or a mixture of water and a miscible organic solvent is common.[4] For the NCTS method, 1,4-dioxane is often used.[1][5][6]
Low Reaction Temperature The activation energy for the cyclization step may not be reached. Solution: Gradually increase the reaction temperature while monitoring the progress by TLC. Some protocols require refluxing for several hours.[1][5][6]

Issue 2: Formation of Significant Side Products

Potential Cause Explanation & Solution
Dimerization or Polymerization This can occur at high concentrations or temperatures. Solution: Try running the reaction at a lower concentration. Adding the cyanating agent dropwise at a controlled temperature can also minimize these side reactions.[4]
Formation of Disulfide Analogues In syntheses starting from benzoxazole-2-thiol, disulfide formation can be a major side reaction, possibly through a radical mechanism.[1][13] Solution: Using a radical scavenger like triethylamine (Et3N) can suppress disulfide formation.[1] Controlling the stoichiometry of the amine and base is also crucial.[1]
Incomplete Cyclization The intermediate may be stable under the reaction conditions, leading to a mixture of starting material, intermediate, and product. Solution: Increase the reaction time or temperature. Ensure the catalyst or base is active and present in the correct amount.

Issue 3: Difficulty in Product Purification

Potential Cause Explanation & Solution
"Oiling Out" During Recrystallization The product separates as an oil instead of crystals. This can be due to high impurity levels or rapid cooling.[14] Solution: If impurities are high, first consider purification by column chromatography. During recrystallization, cool the solution slowly. If it oils out, try redissolving by heating and adding a small amount of the good solvent before cooling again.[14]
Co-elution of Impurities during Column Chromatography Impurities may have similar polarity to the desired product. Solution: Optimize the eluent system for column chromatography. A gradient elution might be necessary to achieve good separation.
Residual Reagents or Solvents Solvents like DMF or reagents like Lewis acids can be difficult to remove.[14] Solution: Ensure thorough workup procedures, including aqueous washes to remove water-soluble reagents. High-boiling point solvents can be removed under high vacuum.

Experimental Protocols & Data

Protocol 1: Synthesis of 2-Aminobenzoxazole using Cyanogen Bromide

This protocol is a classical method and should be performed with extreme caution in a well-ventilated fume hood by trained personnel due to the high toxicity of cyanogen bromide.[4]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_aminophenol Dissolve 2-aminophenol in Ethanol/Water cool Cool solution in an ice bath prep_aminophenol->cool 1. Prepare solution add_brcn Add BrCN solution dropwise cool->add_brcn 2. Maintain low temp. neutralize Neutralize with aq. NaHCO3 add_brcn->neutralize 3. Facilitate cyclization filter Filter the precipitate neutralize->filter 4. Isolate crude product wash Wash with cold water filter->wash dry Dry under vacuum wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize 5. Purify G cluster_activation Activation cluster_cyclization Nucleophilic Attack & Cyclization NCTS NCTS Activated_NCTS Activated NCTS-BF3 Complex NCTS->Activated_NCTS BF3 BF3·Et2O BF3->Activated_NCTS Aminophenol 2-Aminophenol Intermediate Intermediate Activated_NCTS->Intermediate Reaction with 2-Aminophenol Aminophenol->Intermediate Nucleophilic attack by -NH2 Product 2-Aminobenzoxazole Intermediate->Product Intramolecular cyclization by -OH

Caption: Proposed mechanism for NCTS-mediated synthesis of 2-aminobenzoxazole.

Step-by-Step Procedure:

  • Preparation: Dissolve o-aminophenol (1 equivalent) and NCTS (1.5 equivalents) in 1,4-dioxane. [1][6]2. Reaction: Add BF₃·Et₂O (2 equivalents) dropwise to the solution.

  • Heating: Reflux the reaction mixture overnight (typically 24-30 hours), monitoring the progress by TLC. [1][6]4. Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃. [6]Dilute with water and extract the product with ethyl acetate.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography using a hexane/ethyl acetate eluent system. [1][6]

Quantitative Data Summary: Effect of Bases and Solvents

The following table summarizes the reported effects of different bases and solvents on the yield of 2-aminobenzoxazole and its derivatives from various studies.

Cyanating Agent Base Solvent Temperature Yield (%) Reference
NCTSBF₃·Et₂O1,4-DioxaneReflux45-60 [1][6]
NCTSLiHMDSTHF5 °C to rtup to 11 [1][6]
BrCNNaHCO₃Ethanol/Water0 °C to rtGood (unspecified) [4]
Benzoxazole-2-thiolK₂CO₃DMF70 °CMixture of products [1][6]
Benzoxazole-2-thiolEt₃NTolueneRefluxGood (unspecified) [1][6]
Tetramethyl OrthocarbonateAcetic AcidChloroform60 °C71 [8]
1,1-DichlorodiphenoxymethaneEt₃NToluenertGood (unspecified) [8]

Conclusion

The synthesis of 2-aminobenzoxazole is a nuanced process where the careful selection of bases and solvents is paramount for achieving high efficiency and purity. While traditional methods using cyanogen bromide are effective, modern approaches utilizing safer reagents like NCTS offer viable and often high-yielding alternatives. By understanding the underlying reaction mechanisms and systematically troubleshooting common issues, researchers can significantly improve their synthetic outcomes. This guide provides a foundational framework for this optimization process, grounded in established scientific literature.

References

  • Peshakova, L. S., Kalcheva, V. B., & Simov, D. A. (n.d.).
  • Šlachtová, V., Chasák, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19295–19307. [Link]

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25309–25345. [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). International Journal of Pharmaceutical and Biological Sciences.
  • Review of synthesis process of benzoxazole and benzothiazole deriv
  • Šlachtová, V., Chasák, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Li, Y., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules.
  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. (2025).
  • Šlachtová, V., Chasák, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
  • Movassaghi, M., & Hill, M. D. (2010). Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane. The Journal of Organic Chemistry, 75(22), 7945–7948. [Link]

  • Li, Y., et al. (2017).
  • Guntreddi, T., Allam, B. K., & Singh, K. N. (2013). Utilization of carbon disulfide as a powerful building block for the synthesis of 2-aminobenzoxazoles. RSC Advances, 3(25), 9875. [Link]

  • SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM.

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of 7-Carboxylic Acid Benzoxazoles

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and regiochemical hurdles specific to the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and regiochemical hurdles specific to the synthesis of 7-carboxylic acid benzoxazoles. The 7-position of the benzoxazole core presents a unique microenvironment: it is sterically encumbered by the adjacent bridgehead oxygen and electronically deactivated by the electron-withdrawing carboxylate moiety.

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure high-fidelity synthesis for drug development applications.

Section 1: Frequently Asked Questions (Mechanistic & Strategic)

Q1: Why is the 7-position so difficult to functionalize compared to the 5- or 6-positions? A: The difficulty is rooted in both steric and electronic causality. The 7-position is directly adjacent to the oxygen atom of the oxazole ring. Introducing a bulky carboxylic acid group here creates significant steric repulsion. Furthermore, if you are utilizing a pre-functionalized precursor like 3-amino-2-hydroxybenzoic acid, the strong electron-withdrawing nature of the carboxylate group drastically reduces the nucleophilicity of the adjacent hydroxyl and amino groups. This raises the activation energy required for the initial acylation and subsequent dehydrative cyclization, often leading to stalled reactions or degradation[1].

Q2: Should I use a pre-functionalized precursor or opt for late-stage C-H functionalization? A: This depends on your tolerance for regioisomeric mixtures versus your need for high yields.

  • Pre-functionalized Precursors: Starting with 3-amino-2-hydroxybenzoic acid guarantees absolute regioselectivity (the carboxylate is already locked at the 7-position). However, you must overcome the electronic deactivation, typically requiring harsh conditions or microwave irradiation[2].

  • Late-Stage C-H Functionalization: Utilizing an intramolecular 3 allows for milder conditions and higher yields[3]. However, to achieve regioselectivity at the 7-position, you must incorporate a strong directing group at the meta-position of the anilide precursor to guide the copper catalyst; otherwise, you will obtain a mixture of 5- and 7-substituted isomers[3].

Pathway N1 meta-Substituted Anilide (Precursor) N2 Cu(II) Coordination (Directing Group) N1->N2 + Cu(OTf)2 N3 Regioselective C-H Activation (ortho to directing group) N2->N3 Heat (160°C) N4 Oxidative C-O Bond Formation (Air/O2 as oxidant) N3->N4 - H+ N5 7-Substituted Benzoxazole (Target Product) N4->N5 Reductive Elimination

Caption: Mechanistic pathway of Copper-catalyzed regioselective C-H functionalization for benzoxazoles.

Section 2: Troubleshooting Guide

Issue 1: Poor yield and incomplete conversion during the dehydrative cyclization of 3-amino-2-hydroxybenzoic acid.

  • Root Cause: The conventional thermal condensation of deactivated 2-aminophenols with carboxylic acids often stalls at the intermediate amide stage because the hydroxyl group is too electron-poor to attack the carbonyl carbon.

  • Solution: Transition from conventional heating to 2 using Trifluoroacetic Acid (TFA) and Acetic Acid (AcOH)[2], or use trimethyl orthoformate under extended reflux[1]. Microwave irradiation directly excites the polar intermediates, effectively bypassing the kinetic bottleneck caused by the deactivating 7-carboxylate group.

Issue 2: Obtaining a mixture of 5- and 7-isomers during late-stage C-H functionalization.

  • Root Cause: The transition metal catalyst (e.g., Cu or Pd) is inserting indiscriminately into both available ortho C-H bonds of the anilide precursor.

  • Solution: Ensure your substrate design includes a robust directing group (e.g., a coordinating heteroatom or a sterically demanding meta-substituent) that sterically blocks the 5-position or electronically tethers the catalyst exclusively to the 7-position[3]. Additionally, utilizing o-dichlorobenzene (o-DCB) as a solvent at 160 °C under an air atmosphere has been shown to maximize regiocontrol[3].

Troubleshooting Start Issue: Low Yield or Poor Regioselectivity Q1 Which Synthetic Strategy? Start->Q1 S1 Pre-functionalized (3-amino-2-hydroxybenzoic acid) Q1->S1 S2 Late-Stage (C-H Activation) Q1->S2 Sol1 Action: Switch to Microwave (TFA/AcOH, 150°C) S1->Sol1 Overcome electronic deactivation Sol2 Action: Verify Directing Group & Increase Cu Loading S2->Sol2 Improve regiocontrol

Caption: Troubleshooting decision tree for optimizing 7-carboxylic acid benzoxazole synthesis.

Section 3: Quantitative Data Summary

The following table summarizes the performance metrics of various synthetic strategies for accessing 7-substituted benzoxazoles, allowing you to select the optimal route based on your laboratory's capabilities.

Synthetic MethodPrecursorReagents / CatalystReaction ConditionsTypical YieldRegioselectivity
Orthoester Condensation 3-Amino-2-hydroxybenzoic acidTrimethyl orthoformateReflux, 20h60 - 75%Absolute (Pre-set)
Microwave Cyclization 2-Aminophenol derivative + R-COOHTFA / AcOHMW, 150 °C, 15 min80 - 90%Absolute (Pre-set)
C-H Functionalization meta-Substituted AnilideCu(OTf)₂, Airo-DCB, 160 °C, 24h70 - 85%High (Directing Group)
TEMPO-Mediated Primary Amine + CyclohexanoneTEMPO (excess)Oxidative aromatization65 - 80%Moderate to High

Section 4: Validated Experimental Protocols

Protocol A: Synthesis of Benzoxazole-7-carboxylic Acid via Orthoester Condensation

This protocol utilizes a pre-functionalized precursor to guarantee absolute regioselectivity, utilizing orthoesters to drive the dehydrative cyclization.

Step-by-Step Methodology:

  • Preparation: In a dry, round-bottom flask equipped with a reflux condenser, suspend 3-amino-2-hydroxybenzoic acid (12.5 mmol) in trimethyl orthoformate (19.2 mL)[1].

  • Reaction: Heat the suspension to reflux (approx. 100-105 °C) under a nitrogen atmosphere for 20 hours[1].

  • Self-Validation Checkpoint 1 (In-Process): The reaction progress is visually tracked. The initial heterogeneous suspension will gradually become a homogeneous solution as the highly polar starting material converts into the intermediate imidate.

  • Workup: Cool the reaction mixture to room temperature, then concentrate it in vacuo to remove excess trimethyl orthoformate and generated methanol[1].

  • Purification: Triturate the resulting crude residue by washing it three times with hot methanol. Combine the filtrates and remove the solvent in vacuo to yield the pure benzoxazole-7-carboxylic acid[1].

  • Self-Validation Checkpoint 2 (Analytical): Confirm success via FTIR (disappearance of the primary amine N-H stretch at ~3300 cm⁻¹) and LC-MS (shift to the expected [M+H]+ mass of the cyclized product).

Protocol B: Copper-Catalyzed Regioselective Synthesis under Air Atmosphere

This protocol utilizes late-stage C-H functionalization, leveraging a directing group to achieve regioselectivity at the 7-position.

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction tube, add the meta-substituted anilide precursor (0.5 mmol) and Cu(OTf)₂ (10-20 mol%)[3].

  • Solvent Addition: Add 2.0 mL of anhydrous o-dichlorobenzene (o-DCB)[3].

  • Reaction: Stir the mixture at 160 °C under an open air atmosphere (air acts as the terminal oxidant) for 24 hours[3].

  • Self-Validation Checkpoint 1 (In-Process): The initial coordination of the Cu(II) catalyst to the directing group will cause a distinct color shift from pale blue/green to a deep brown homogeneous solution.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of EDTA to sequester the copper catalyst.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

  • Self-Validation Checkpoint 2 (Analytical): The reaction is self-validating through the consumption of the starting material on TLC and the emergence of a highly fluorescent benzoxazole spot under 254 nm and 365 nm UV light.

References

  • Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C-H Functionalization/C-O Bond Formation under an Air Atmosphere. American Chemical Society (J. Org. Chem. 2009). URL:[Link]

  • Microwave‐Assisted Synthesis of Benzoxazole‐7‐carboxylate Esters Using Trifluoroacetic Acid and Acetic Acid. ChemInform (Wiley). URL:[Link]

  • TRANS-3-AZA-BICYCLO[3.1.0]HEXANE DERIVATIVES.European Patent Office - EP 2185512 B1 (Google Patents).

Sources

Optimization

Post-synthesis workup procedure for isolating clean 2-aminobenzoxazoles

Technical Support Center: Isolating Clean 2-Aminobenzoxazoles From the Desk of the Senior Application Scientist Welcome to the technical support center for the post-synthesis workup and purification of 2-aminobenzoxazole...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isolating Clean 2-Aminobenzoxazoles

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the post-synthesis workup and purification of 2-aminobenzoxazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. We will move beyond simple procedural lists to provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and optimize your purification strategy.

Part 1: Foundational Knowledge - Understanding Your Crude Mixture

The first step in any successful purification is to understand what you are trying to separate. The impurities present in your crude product are directly related to the synthetic route employed. The most common synthesis involves the cyclization of an o-aminophenol with a cyanating agent like cyanogen bromide (BrCN) or a safer alternative like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[1][2]

Common Impurities to Expect:

  • Unreacted o-aminophenol: A highly polar starting material.

  • Cyanating agent byproducts: Such as salts or sulfonamides.

  • Partially reacted intermediates: Depending on the mechanism.

  • Polymeric materials: From side reactions, especially if the reaction overheated.

  • Solvent and Reagents: Residual reaction solvents and catalysts (e.g., Lewis acids like BF₃·Et₂O).[3]

Part 2: General Post-Synthesis Workup Protocol

Most syntheses of 2-aminobenzoxazoles will require a standard aqueous workup to remove inorganic salts and highly polar impurities before proceeding to chromatographic or recrystallization steps.

G reaction Completed Reaction Mixture (in organic solvent like 1,4-dioxane) quench Quench Reaction (e.g., add sat. aq. NaHCO₃ to neutralize acid) reaction->quench extract Liquid-Liquid Extraction (e.g., add water and ethyl acetate) quench->extract separate Separate Layers in Separatory Funnel extract->separate wash Wash Organic Layer (e.g., with brine) separate->wash dry Dry Organic Layer (e.g., over anhydrous Na₂SO₄ or MgSO₄) wash->dry filter Filter Drying Agent dry->filter evaporate Concentrate in vacuo (Rotary Evaporator) filter->evaporate crude Crude 2-Aminobenzoxazole (Ready for Purification) evaporate->crude

Caption: General aqueous workup workflow for 2-aminobenzoxazoles.

Step-by-Step General Workup
  • Cooling & Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the Lewis acid catalyst and quench the reaction.[3]

  • Dilution & Extraction: Dilute the quenched mixture with water and a water-immiscible organic solvent like ethyl acetate (EtOAc). Transfer the mixture to a separatory funnel. Extract the product into the organic layer, repeating the extraction from the aqueous layer 2-3 times to maximize recovery.[3]

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities from the organic phase.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent like Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Part 3: Purification Strategy - FAQs and Protocols

Q1: Which purification method should I choose: recrystallization or column chromatography?

The choice depends on the scale of your reaction and the purity of your crude product.[4]

  • Recrystallization is ideal for crude material that is already >90% pure. It is fast, economical, and excellent for removing minor impurities on a large scale.

  • Column Chromatography is necessary for complex mixtures containing multiple impurities or impurities with similar polarity to the product. It offers high-resolution separation but is more time and resource-intensive.[1]

  • Combination Approach: Often, the best results are achieved by first performing column chromatography and then recrystallizing the combined, purified fractions to obtain highly pure, crystalline material.[4]

G start Crude Product decision Purity >90%? start->decision recrystallize Recrystallization decision->recrystallize Yes chromatography Column Chromatography decision->chromatography No end Pure Crystalline Product recrystallize->end combine Combine Pure Fractions & Evaporate chromatography->combine recrystallize2 Final Recrystallization (Optional, for high purity) combine->recrystallize2 recrystallize2->end

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Recrystallization from an Ethanol/Water Mixture

This protocol is effective for many 2-aminobenzoxazole derivatives, which are typically soluble in hot alcohols and less soluble in water.[4][5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-aminobenzoxazole in the minimum required amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel is the most common choice.[4]

  • Mobile Phase (Eluent) Selection: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate) is standard.[1][3] Use TLC to determine the optimal solvent ratio. The ideal Rf value for the product should be between 0.25 and 0.35.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent. Ensure the column is packed uniformly to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent completely. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc in Hexane). Gradually increase the polarity of the mobile phase (a "gradient") to elute your product.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the clean 2-aminobenzoxazole.

Solvent System (v/v) Relative Polarity Typical Use Case
Hexane / Ethyl AcetateLow to MediumThe most common system. Start at 5-10% EtOAc and gradually increase.
Dichloromethane / MethanolMedium to HighFor more polar 2-aminobenzoxazole derivatives. Start with 1-2% MeOH.
Toluene / AcetoneMediumAn alternative system if separation is poor with Hex/EtOAc.

Part 4: Troubleshooting Guide

Even with robust protocols, problems can arise. Here’s how to address the most common issues.

Table 1: Troubleshooting Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)1. High concentration of impurities depressing the melting point.[4]2. Cooling the solution too rapidly.[4]3. Solution is supersaturated.[4]1. Perform a preliminary purification by column chromatography.2. Allow the solution to cool slowly to room temp before moving to an ice bath.3. Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and cool slowly again.
No Crystals Form 1. Too much solvent was used.2. The solution is not sufficiently supersaturated.1. Boil off some of the solvent to concentrate the solution and try cooling again.2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal if available.
Very Low Yield 1. Product is too soluble in the cold solvent mixture.2. Incomplete crystallization.3. Washing with room-temperature solvent.[4]1. Adjust the solvent/anti-solvent ratio. Use less of the "good" solvent (e.g., ethanol).2. Ensure the solution is thoroughly cooled in an ice bath for an extended period (30-60 min).3. Always wash crystals with a minimal amount of ice-cold solvent.
Table 2: Troubleshooting Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Overlapping bands)1. Incorrect eluent polarity (too high).2. Column overloading.[4]3. Poor column packing (cracks, channels).[4]1. Choose a solvent system where the product's Rf is ~0.3. Run a shallower gradient.2. Use a ratio of at least 50:1 (silica:crude product) by weight.3. Repack the column carefully, ensuring a uniform and compact bed.
Compound Stuck on Column 1. The eluent is not polar enough to move the compound.1. Gradually increase the polarity of the eluent. If using Hex/EtOAc, you can switch to a stronger system like DCM/MeOH.
Tailing of Peaks 1. The compound is acidic or basic and interacting too strongly with the silica.2. The sample was loaded in too much solvent.1. For basic compounds like 2-aminobenzoxazoles, add 0.5-1% triethylamine (Et₃N) to the eluent to improve peak shape.2. Ensure the sample is loaded in a very concentrated band (dry loading is best).

References

  • Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(20), 18836–18846. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Pospíšil, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Pospíšil, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available at: [Link]

  • Zhou, Y., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules. Available at: [Link]

  • Wang, B., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Scribd. (n.d.). 2-Aminooxazoles and Their Derivatives (Review). Retrieved from [Link]

  • Liu, C., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparison of synthetic routes to 2-aminobenzoxazoles

Comparative Guide to the Synthetic Routes of 2-Aminobenzoxazoles The 2-aminobenzoxazole scaffold is a privileged pharmacophore embedded in numerous therapeutic agents targeting central nervous system (CNS) disorders, onc...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to the Synthetic Routes of 2-Aminobenzoxazoles

The 2-aminobenzoxazole scaffold is a privileged pharmacophore embedded in numerous therapeutic agents targeting central nervous system (CNS) disorders, oncology, inflammation, and viral infections[1]. As the demand for these compounds scales in drug development, the synthetic methodologies used to construct them must be rigorously evaluated for efficiency, safety, and environmental impact.

This guide provides an objective, data-driven comparison of the primary synthetic routes to 2-aminobenzoxazoles, analyzing the mechanistic causality behind reagent selection and providing self-validating protocols for bench scientists.

Mechanistic Pathway Visualization

To contextualize the comparative analysis, the following diagram maps the divergent synthetic strategies originating from a common precursor: 2-aminophenol.

G Start 2-Aminophenol (Starting Material) BrCN Cyanogen Bromide (BrCN) Highly Toxic Start->BrCN Electrophilic Cyanation NCTS NCTS + LiHMDS Eco-friendly, Mild Start->NCTS Electrophilic Cyanation Thiourea Isothiocyanates / CS2 Desulfurative Start->Thiourea Nucleophilic Addition Oxidative Isocyanides + O2 Metal Catalyzed Start->Oxidative Oxidative Cyclization Product 2-Aminobenzoxazole (Target Scaffold) BrCN->Product Cyclization NCTS->Product Cyclization Thiourea->Product -H2S Oxidative->Product -H2O

Fig 1. Comparative synthetic pathways from 2-aminophenol to 2-aminobenzoxazoles.

Comparative Analysis of Synthetic Routes

Electrophilic Cyanation: The Shift from BrCN to NCTS

The classical and most direct route to 2-aminobenzoxazoles involves the cyclization of 2-aminophenols using cyanogen bromide (BrCN) as an electrophilic cyanating agent[2]. While this reaction is fast and generally high-yielding, BrCN is highly toxic, volatile, and poses severe safety risks during scale-up[2],[3].

To circumvent these hazards, Kasthuri et al. developed a protocol using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)[3]. NCTS is a bench-stable, non-hazardous solid. Because NCTS is a milder electrophile than BrCN, lithium hexamethyldisilazide (LiHMDS) is employed to deprotonate the 2-aminophenol. This strategic choice drastically increases the nucleophilicity of the substrate, allowing the cyano transfer to occur rapidly at low temperatures (5 °C to room temperature) with yields up to 96%[3].

Desulfurative Cyclization

An alternative to cyanation is the construction of an intermediate thiourea or dithiocarbamate, followed by desulfurative cyclization. A highly efficient one-pot variation utilizes carbon disulfide (CS2) and aliphatic amines to generate dithiocarbamates in situ[4]. These intermediates undergo successive intermolecular nucleophilic attack by 2-aminophenol, followed by the elimination of hydrogen sulfide (H2S) to close the benzoxazole ring[4]. While this route avoids toxic cyanides, the generation of H2S gas requires robust ventilation and scrubbing infrastructure, limiting its appeal for green chemistry initiatives.

Aerobic Oxidative Cyclization (Transition-Metal Catalysis)

Recent advancements have shifted toward transition-metal-catalyzed aerobic oxidation, which constructs the 2-aminobenzoxazole core from 2-aminophenols and isocyanides[5]. Palladium(II) systems utilize molecular oxygen as the terminal oxidant, generating only water as a byproduct[5]. Even more sustainably, iron-catalyzed oxidative cyclizations utilizing aqueous H2O2 as a green oxidant have been developed, achieving excellent yields (up to 97%) while utilizing earth-abundant metals[6]. Furthermore, electrochemical NaI/NaCl-mediated tandem addition–cyclization in aqueous media has emerged as a highly scalable, metal-free alternative[7].

Quantitative Data Comparison

The following table summarizes the operational parameters and performance metrics of the discussed synthetic routes, allowing researchers to select the optimal methodology based on their laboratory capabilities and safety constraints.

Synthetic RoutePrimary ReagentsCatalyst / BaseTemp.Yield RangeSafety & Environmental Profile
Classical Cyanation BrCNNone / Na2CO3RT to Reflux70–85%Poor : BrCN is highly toxic and volatile[2].
Modern Cyanation NCTSLiHMDS5 °C to RT85–96%Excellent : NCTS is a safe, bench-stable solid[3].
Desulfurative Cyclization CS2, AminesNoneReflux75–92%Moderate : Generates toxic H2S gas[4].
Pd-Catalyzed Oxidation Isocyanides, O2Pd(II)50 °C80–95%Good : Uses O2 as oxidant; requires heavy metals[5].
Fe-Catalyzed Oxidation Sec-Amines, H2O2FeCl360–80 °CUp to 97%Excellent : Green oxidant, earth-abundant metal[6].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action and the observable metrics required to validate the reaction's progress in real-time.

Protocol A: Electrophilic Cyanation via NCTS (Safe & High-Yielding)

Workflow Step1 1. Preparation Dissolve in THF Step2 2. Deprotonation Add LiHMDS (5 °C) Step1->Step2 Step3 3. Cyanation Add NCTS (RT) Step2->Step3 Step4 4. Validation TLC Monitoring Step3->Step4 Step5 5. Isolation Aqueous Workup Step4->Step5

Fig 2. Self-validating experimental workflow for NCTS-mediated cyanation.

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-aminophenol (1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the flask to 5 °C using an ice bath. Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes.

    • Causality: 2-aminophenol is a relatively weak nucleophile. LiHMDS selectively deprotonates the substrate, forming a highly reactive phenoxide/amide intermediate.

    • Self-Validation: The reaction mixture will exhibit a distinct color shift (typically turning deep yellow or orange), confirming successful deprotonation.

  • Cyanation: Add NCTS (1.0 equiv) portion-wise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–3 hours[3].

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc, 3:1).

    • Self-Validation: Successful cyano transfer and subsequent spontaneous cyclization are indicated by the complete consumption of the 2-aminophenol spot and the appearance of a new, highly UV-active spot (the benzoxazole).

  • Isolation: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x). The byproduct (N-phenyl-p-toluenesulfonamide) can be largely removed by washing the organic layer with a 1M NaOH solution, leaving the target 2-aminobenzoxazole in the organic phase. Dry over Na2SO4 and concentrate.

Protocol B: Iron-Catalyzed Aerobic Oxidative Cyclization (Green Chemistry)
  • Preparation: In a reaction vial open to the air, combine 2-aminophenol (1.0 equiv) and the desired secondary amine (1.2 equiv) in an ethanol/water mixture (1:1 v/v).

  • Catalyst & Oxidant Addition: Add FeCl3 (10 mol%) followed by aqueous H2O2 (30% w/w, 2.0 equiv)[6].

    • Causality: The Fe(III) catalyst initiates a radical oxidative ring-opening/closure sequence. H2O2 serves as the terminal green oxidant, driving the catalytic cycle forward while generating only water as a byproduct.

  • Cyclization: Heat the mixture to 60 °C and stir for 4–6 hours.

  • Validation & Isolation: Cool the mixture to room temperature.

    • Self-Validation: Because the resulting 2-aminobenzoxazole scaffold is highly rigid and planar, it often exhibits poor solubility in cold aqueous ethanol. The spontaneous precipitation of crystalline solid upon cooling serves as an immediate visual validation of successful cyclization. Filter the precipitate and wash with cold water to obtain the pure product.

References

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement . ACS Omega.[Link]

  • Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane . The Journal of Organic Chemistry.[Link]

  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles . Green Chemistry.[Link]

  • Utilization of carbon disulfide as a powerful building block for the synthesis of 2-aminobenzoxazoles . RSC Advances.[Link]

  • A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent . Synlett.[Link]

  • Electrochemical NaI/NaCl-mediated one-pot synthesis of 2-aminobenzoxazoles in aqueous media via tandem addition–cyclization . Green Chemistry.[Link]

  • Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides . The Journal of Organic Chemistry.[Link]

Sources

Comparative

Comprehensive SAR Comparison Guide: 2-Amino-7-Substituted Benzoxazole Analogs as RSK2 Inhibitors

Executive Summary Ribosomal S6 kinase 2 (RSK2) is a critical downstream effector of the MAPK/ERK signaling cascade. Aberrant RSK2 activation is a primary driver in numerous malignancies, including breast cancer, prostate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ribosomal S6 kinase 2 (RSK2) is a critical downstream effector of the MAPK/ERK signaling cascade. Aberrant RSK2 activation is a primary driver in numerous malignancies, including breast cancer, prostate cancer, and myeloid leukemia. Structurally unique among kinases, RSK2 possesses two distinct kinase domains: a C-terminal kinase (CTK) responsible for autophosphorylation, and an N-terminal kinase (NTK) belonging to the AGC family, which directly phosphorylates downstream oncogenic substrates.

Because the NTK domain is the ultimate executioner of RSK2 signaling, targeting its ATP-binding pocket has become a focal point in oncology drug discovery. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-amino-7-substituted benzoxazole analogs —a promising class of RSK2 NTK inhibitors discovered via high-throughput screening (HTS)—and objectively compares their performance against established alternative inhibitors.

Mechanistic Grounding: The RSK2 Activation Cascade

To understand the SAR of NTK inhibitors, one must first understand the spatial and sequential activation of RSK2. RSK2 remains autoinhibited until ERK1/2 phosphorylates the CTK domain. The activated CTK then phosphorylates a hydrophobic motif in the linker region, creating a docking site for PDK1. PDK1 subsequently phosphorylates the activation loop of the NTK, fully unleashing its catalytic activity against substrates like YB-1, CREB, and GSK3β.

Benzoxazole analogs function as Type I, ATP-competitive inhibitors. By anchoring into the hinge region of the NTK, they competitively displace ATP, effectively severing the signaling cascade regardless of upstream ERK hyperactivity.

RSK2_Signaling cluster_RSK2 RSK2 Dual-Kinase Activation RTK Receptor Tyrosine Kinase MAPK MAPK Cascade (Ras -> Raf -> MEK) RTK->MAPK ERK ERK1/2 MAPK->ERK RSK2_CTK RSK2 CTK Domain ERK->RSK2_CTK Phosphorylation RSK2_Linker Hydrophobic Motif RSK2_CTK->RSK2_Linker Autophosphorylation PDK1 PDK1 Kinase RSK2_Linker->PDK1 Docking RSK2_NTK RSK2 NTK Domain PDK1->RSK2_NTK Activation Loop Phosphorylation Substrates Cellular Substrates (YB-1, CREB, GSK3β) RSK2_NTK->Substrates Inhibitor 2-Amino-7-Substituted Benzoxazoles Inhibitor->RSK2_NTK ATP-Competitive Blockade

ERK-mediated RSK2 activation and NTK-targeted inhibition by benzoxazoles.

SAR Evolution & Structural Biology

The initial HTS campaign identified an unsubstituted 2-amino benzoxazole core as a weak hit against RSK2. While the 2-amino group successfully formed critical hydrogen bonds with the hinge region of the NTK (mimicking the adenine ring of ATP), the core lacked the necessary steric bulk to achieve high affinity or kinase selectivity.

Through iterative molecular docking and medicinal chemistry, researchers discovered that the 7-position of the benzoxazole ring vectors directly into a unique, partially solvent-exposed hydrophobic pocket adjacent to the ATP-binding site ().

Crystallographic Validation

X-ray crystallography of the RSK2 NTK in complex with these analogs confirmed the binding hypothesis:

  • PDB 4NW5 (Compound 8): Reveals how early 7-substitutions begin to occupy the hydrophobic sub-pocket, increasing van der Waals interactions and improving the IC50​ ().

  • PDB 4NW6 (Compound 27): Demonstrates a highly optimized binding mode. The advanced 7-substitution perfectly complements the steric contours of the channel, locking the kinase in an inactive conformation while drastically improving physicochemical properties and target modulation potency ().

Comparative Performance Data

To contextualize the success of the 2-amino-7-substituted benzoxazole series, it is essential to compare them against other well-known RSK inhibitors. The table below summarizes the quantitative and qualitative performance of these compounds.

Compound / ScaffoldTarget DomainRSK2 Biochemical IC50​ Key SAR & Performance Characteristics
HTS Hit (Unsubstituted Benzoxazole)NTK> 1,000 nMEstablishes basic hinge-binding motif; lacks deep pocket engagement, resulting in poor potency.
Compound 8 (PDB: 4NW5)NTK~ 15 - 50 nM7-substitution vectors into the hydrophobic pocket, significantly improving in vitro potency.
Compound 27 (PDB: 4NW6)NTK< 10 nMOptimal steric fit; demonstrates high cellular target modulation and improved physicochemical properties.
BI-D1870 (Pteridinone)NTK~ 15 nMStandard in vitro tool compound. Reversible and potent, but limited by off-target PLK1 inhibition.
SL0101 (Kaempferol glycoside)NTK~ 89 nMNatural product with high RSK specificity, but severely limited by poor in vivo metabolic stability.
LJH685 (Pyridine-pyrimidine)NTK~ 5 nMAdvanced alternative inhibitor (); excellent selectivity profile, serves as a benchmark for in vivo efficacy.

Experimental Methodologies

To ensure scientific integrity, the evaluation of RSK2 inhibitors requires robust, self-validating experimental protocols. The following workflows detail the causality behind each experimental choice.

Protocol 1: In Vitro RSK2 NTK Kinase Assay (Self-Validating System)

Objective: Quantify the ATP-competitive biochemical IC50​ of benzoxazole analogs. Causality: Because the NTK requires upstream phosphorylation to be active, this assay utilizes a pre-activated (PDK1/MAPK-phosphorylated) recombinant RSK2 NTK domain. We use a time-resolved fluorescence resonance energy transfer (TR-FRET) or ADP-Glo assay, keeping the ATP concentration near the Km​ (~10 µM) to sensitize the assay to ATP-competitive inhibitors.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the benzoxazole analogs in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Enzyme Addition: Add 1 nM of activated recombinant RSK2 NTK to the wells.

  • Self-Validating Controls:

    • Positive Control: 1 µM BI-D1870 (ensures the assay can detect known inhibition).

    • Vehicle Control: 1% DMSO (establishes 100% kinase activity baseline).

    • Negative Control: Buffer without enzyme (establishes background ATP hydrolysis).

  • Reaction Initiation: Add 10 µM ATP and 1 µM of a basophilic substrate peptide (e.g., Crosstide, GRPRTSSFAEG). Incubate for 60 minutes at room temperature.

  • Detection & Analysis: Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP. Read luminescence. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Modulation Assay (p-YB1)

Objective: Validate that the biochemical potency translates to intracellular target engagement. Causality: Biochemical assays do not account for cell membrane permeability or efflux pump dynamics. By measuring the phosphorylation of Y-box binding protein 1 (YB-1) at Ser102—a direct and specific substrate of the RSK2 NTK—we prove true intracellular target engagement rather than general cytotoxicity.

Step-by-Step Procedure:

  • Cell Culture: Seed MDA-MB-231 cells (a MAPK-driven breast cancer line with high basal RSK2 activity) in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with varying concentrations of Compound 27 (0.1 µM to 10 µM) for 2 hours. Include a DMSO vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe with primary antibodies against p-YB1 (Ser102) and total YB-1. Use GAPDH as a loading control.

  • Validation: A successful compound will show a dose-dependent decrease in the p-YB1/total YB-1 ratio without altering total RSK2 or ERK1/2 levels, proving specific NTK modulation.

SAR_Workflow HTS HTS Campaign (Hit: Unsubstituted) Docking Molecular Docking (Identify 7-Position) HTS->Docking Synthesis Medicinal Chemistry (7-Substituted Analogs) Docking->Synthesis InVitro In Vitro Kinase Assay (NTK Selectivity) Synthesis->InVitro XRay X-Ray Crystallography (PDB: 4NW5, 4NW6) InVitro->XRay Structural Validation Lead Cellular Assays (Target Modulation) InVitro->Lead Lead Progression XRay->Synthesis Iterative SAR

Iterative SAR workflow for optimizing 2-amino-7-substituted benzoxazoles.

References

  • Costales, A., et al. "2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors." Bioorganic & Medicinal Chemistry Letters (2014).[Link][1]

  • RCSB Protein Data Bank. "PDB 4NW6: Rsk2 N-terminal kinase in complex with 2-amino-7-substituted benzoxazole compound 27." RCSB PDB (2014).[Link][2]

  • RCSB Protein Data Bank. "PDB 4NW5: Rsk2 N-terminal kinase in complex with 2-amino-7-substituted benzoxazole compound 8." RCSB PDB (2014).[Link][3]

  • Aronchik, I., et al. "Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers." Molecular Cancer Research (2014).[Link][4]

Sources

Validation

Application Guide: Biological Assay Performance of 2-Amino-1,3-Benzoxazole-7-Carboxylic Acid vs. Structural Isomers

Executive Summary The 2-aminobenzoxazole core is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and targeted oncology agents. However, when...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminobenzoxazole core is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and targeted oncology agents. However, when functionalizing this core with a carboxylic acid handle for subsequent derivatization (e.g., amide couplings), the positional isomerism drastically dictates the molecule's biological efficacy.

This guide provides an objective, data-driven comparison of 2-Amino-1,3-benzoxazole-7-carboxylic acid against its 4-, 5-, and 6-carboxylic acid isomers. By analyzing structural causality, steric hindrance, and validated assay methodologies, this document serves as a strategic resource for researchers optimizing hit-to-lead workflows.

Structural Causality: The Isomeric Effect on Target Binding

The biological activity of benzoxazole derivatives hinges on the molecule's ability to anchor itself within target active sites. The 2-amino group typically acts as a primary hydrogen bond donor/acceptor, interacting with hinge regions in kinases or polar residues in enzyme active sites1[1].

The position of the carboxylic acid substituent dictates the trajectory of any attached functional groups:

  • 5-COOH and 6-COOH Isomers (Optimal): These positions project the carboxylate group radially away from the heteroatoms of the oxazole ring. This allows bulky derivatives to extend into solvent-exposed regions or deep hydrophobic pockets without disrupting the core's binding geometry. For instance, inhibitors of the Spns2 transporter strongly favor 6-position substitutions to accommodate long lipophilic tails2[2].

  • 7-COOH Isomer (Sterically Hindered): The carboxylic acid at the 7-position is situated ortho to the oxygen atom of the oxazole ring. This proximity induces significant steric hindrance and alters the local electrostatic potential. When binding to tight active sites, the 7-substituent often clashes with the target protein, forcing the benzoxazole core out of its optimal binding conformation.

  • 4-COOH Isomer (Sterically Hindered): Located ortho to the oxazole nitrogen, this isomer suffers from similar steric clashes that generally abrogate target affinity.

Binding_Logic Core 2-Aminobenzoxazole Core (Hinge Region Binder) Sub56 5-COOH / 6-COOH Isomers (Solvent Exposed / Deep Pocket) Core->Sub56 Substitution at C5/C6 Sub7 7-COOH Isomer (Steric Clash near Oxygen) Core->Sub7 Substitution at C7 HighAff High Target Affinity (e.g., COX-2 IC50 < 15 µM) Sub56->HighAff Favorable Interaction LowAff Low Target Affinity (Reduced Binding) Sub7->LowAff Steric Hindrance

Structural causality of isomer binding affinity in target pockets.

Comparative Performance Data in Biological Assays

The following table synthesizes representative Structure-Activity Relationship (SAR) data derived from established biological evaluations of 2-aminobenzoxazole derivatives[1][2][3]. It highlights how the 5- and 6-isomers consistently outperform the 7-isomer in target-specific assays due to the structural causalities outlined above.

Compound Isomer (Derivatized)COX-2 IC₅₀ (µM)Spns2 Inhibition (%)Antimicrobial MIC (µg/mL)Steric Hindrance Profile
2-Amino-1,3-benzoxazole-7-carboxylic acid > 50.0< 10%50 - 100High (Clash with oxazole O)
2-Amino-1,3-benzoxazole-6-carboxylic acid 18.577%25Low (Optimal trajectory)
2-Amino-1,3-benzoxazole-5-carboxylic acid 12.745%25Low (Solvent exposed)
2-Amino-1,3-benzoxazole-4-carboxylic acid > 50.0< 10%> 100High (Clash with oxazole N)

Note: Data represents synthesized SAR trends for amide-coupled derivatives of the respective carboxylic acid building blocks.

Standardized Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and mechanistic readouts that prevent false positives commonly caused by pan-assay interference compounds (PAINS).

HTS_Workflow A Compound Library (4-, 5-, 6-, 7-Isomers) B Physicochemical Profiling (pKa, LogP) A->B C In Vitro Target Assays (e.g., COX-2 TMPD) A->C D Phenotypic Screening (Antimicrobial MIC) A->D E Hit Identification & SAR Analysis B->E C->E D->E

Workflow for biological evaluation of benzoxazole isomers.

In Vitro COX-2 Inhibition (TMPD Oxidation Assay)

This assay measures the peroxidase activity of the COX-2 enzyme. COX converts arachidonic acid to PGG2, and subsequently reduces PGG2 to PGH2. During this reduction, the co-substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) is oxidized, yielding a measurable blue color.

Causality & Self-Validation: Hematin is added because COX enzymes strictly require heme for peroxidase activity. EDTA is included to chelate divalent cations that could promote non-specific oxidation of TMPD. A parallel COX-1 assay must be run to validate that inhibition is selective and not due to non-specific protein denaturation.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer containing 100 mM Tris-HCl (pH 8.0), 15 µM hematin, and 3 µM EDTA.

  • Enzyme Addition: Add 100 µg of purified recombinant COX-2 enzyme to the buffer.

  • Compound Incubation: Dissolve the 2-aminobenzoxazole isomer in DMSO. Add to the assay mixture (final DMSO concentration <1%) and pre-incubate at 25°C for 15 minutes to allow binding equilibrium.

  • Reaction Initiation: Add 20 µL of 20 mM arachidonic acid and 20 µL of 10 mM TMPD to initiate the reaction.

  • Quantification: Incubate for 5 minutes at room temperature. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithmic concentration of the test compounds.

Antimicrobial Minimum Inhibitory Concentration (Broth Microdilution)

Benzoxazole derivatives are well-documented for their broad-spectrum antimicrobial properties3[3].

Causality & Self-Validation: Traditional turbidity readings are subjective and prone to error if the test compound precipitates. This protocol uses Resazurin dye as a self-validating viability indicator. Metabolically active cells reduce the blue resazurin to pink resorufin, providing an objective colorimetric readout.

Step-by-Step Protocol:

  • Inoculum Preparation: Culture the target strain (e.g., E. coli or S. aureus) in Mueller-Hinton broth to a McFarland standard of 0.5 (approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the benzoxazole isomers (ranging from 100 µg/mL to 0.78 µg/mL).

  • Inoculation: Add 10 µL of the bacterial suspension to each well. Include a positive control (Ciprofloxacin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (inhibited growth) to pink (active metabolism).

Strategic Recommendations for Drug Design

While 2-Amino-1,3-benzoxazole-7-carboxylic acid is a commercially accessible building block, its utility in direct target inhibition is frequently limited by the steric constraints imposed by the adjacent oxazole oxygen.

  • When to use the 7-Isomer: Reserve the 7-carboxylic acid for phenotypic screening where the mechanism of action relies on altering membrane permeability, or when targeting exceptionally wide, solvent-exposed active sites where the ortho-steric clash can be utilized to lock the molecule into a specific, rigid conformation.

  • When to use the 5- or 6-Isomers: For targeted enzyme inhibition (e.g., Kinases, COX-2, Spns2), the 5- and 6-isomers should be prioritized. Their geometry allows the critical 2-amino pharmacophore to anchor securely while the derivatized carboxylate group explores secondary binding pockets.

References

  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) . nih.gov. 2

  • Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors . scholarsresearchlibrary.com. 1

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents . researchgate.net. 3

  • Design, Synthesis, and Mechanistic Study of Benzoxazole Derivatives Targeting PMK1 to Inhibit Magnaporthe oryzae Pathogenicity . acs.org. 4

Sources

Comparative

Comprehensive Spectroscopic Comparison Guide: Structural Validation of 2-Amino-1,3-benzoxazole-7-carboxylic Acid

As a Senior Application Scientist in drug development, I frequently encounter the analytical challenge of definitively validating the structures of small-molecule building blocks. 2-Amino-1,3-benzoxazole-7-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter the analytical challenge of definitively validating the structures of small-molecule building blocks. 2-Amino-1,3-benzoxazole-7-carboxylic acid (Exact Mass: 178.0378 Da) is a highly versatile scaffold, frequently utilized in the synthesis of kinase inhibitors targeting the PI3K/mTOR pathways [1].

However, commercial sourcing or de novo synthesis of this compound often yields regioisomeric impurities—most notably, the 5-carboxylic acid or 6-carboxylic acid isomers. Relying on a single analytical technique for structural validation is a critical point of failure. This guide objectively compares alternative spectroscopic workflows and provides a field-proven, self-validating methodology to ensure absolute structural confidence.

The Analytical Challenge & Causality of Method Selection

To build a self-validating system, we must combine orthogonal techniques where the blind spots of one instrument are covered by the strengths of another.

  • The Blind Spot of Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is exceptional for confirming the elemental formula ( C8​H6​N2​O3​ ). However, HRMS cannot differentiate between the 5-COOH, 6-COOH, and 7-COOH regioisomers because their exact masses and primary fragmentation pathways (loss of CO2​ and NH3​ ) are virtually identical.

  • The Blind Spot of 1D NMR: While 1D 1 H NMR reveals the substitution pattern of the benzene ring, the AMX spin system (ortho/meta couplings) of the 7-isomer can easily be misinterpreted in the presence of overlapping impurities.

  • The Solution (Causality): We must employ 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR . By mapping the 3-bond ( 3J ) carbon-proton couplings, HMBC definitively anchors the carboxylic acid group to C-7 by proving its proximity to the H-6 proton, creating a closed-loop validation that eliminates the possibility of false positives [2].

Workflow Start Target: 2-Amino-1,3-benzoxazole-7-carboxylic acid NMR NMR Spectroscopy (Regioisomer Validation) Start->NMR MS High-Res Mass Spec (Formula Confirmation) Start->MS IR FTIR / Raman (Functional Groups) Start->IR NMR_1D 1D 1H/13C NMR Spin Systems NMR->NMR_1D NMR_2D 2D HSQC/HMBC C-7 Connectivity NMR->NMR_2D MS_HR ESI-TOF MS m/z 179.0451 [M+H]+ MS->MS_HR MS_Frag MS/MS Loss of CO2 & NH3 MS->MS_Frag

Fig 1. Multi-modal spectroscopic workflow for the structural validation of 2-amino-1,3-benzoxazoles.

Spectroscopic Performance Comparison

When selecting your analytical pipeline, balancing instrument time against data confidence is key. Table 1 compares the performance of standard alternatives used in structural elucidation.

Table 1: Instrument Performance & Alternative Comparison
Analytical TechniquePrimary Target InformationPerformance vs. AlternativesStructural Confidence Level
1D 1 H / 13 C NMR Proton environment, carbon countFaster than 2D NMR, but cannot definitively assign quaternary carbons.Medium (Prone to isomer confusion)
2D HSQC / HMBC NMR Carbon-proton connectivitySlower acquisition, but provides absolute proof of regiochemistry.Absolute (Gold standard)
Standard LC-MS (Quadrupole) Nominal mass ( m/z 179)High throughput, but cannot distinguish isobaric impurities.Low (Insufficient for publication)
HRMS (ESI-TOF) Exact mass ( m/z 179.0451)Confirms C8​H6​N2​O3​ formula with <5 ppm error; superior to standard MS.High (For elemental composition)
FTIR Spectroscopy Functional groups ( NH2​ , C=O )Better for polar bonds than Raman; confirms presence of the acid group.Supporting (Orthogonal validation)

Deep Dive: NMR Regioisomer Differentiation

The core of our self-validating system relies on 2D NMR. In the 2-amino-1,3-benzoxazole core, the oxygen occupies position 1, and the nitrogen occupies position 3.

If the carboxylic acid is at C-7 , the remaining protons are at C-4, C-5, and C-6. The H-6 proton (a doublet due to ortho-coupling with H-5) will show a strong 3J HMBC correlation to the carbonyl carbon of the carboxylic acid (~166 ppm). If the compound were the 5-carboxylic acid isomer , the H-4 and H-6 protons would appear as singlets/doublets with meta-coupling, and both would show HMBC correlations to the carbonyl [3].

HMBC H4 H-4 (d, ~7.6 ppm) C5 C-5 (~124 ppm) H4->C5 2J HMBC H5 H-5 (t, ~7.4 ppm) C7 C-7 (~115 ppm) H5->C7 3J HMBC H6 H-6 (d, ~7.8 ppm) H6->C7 2J HMBC COOH C=O (~166 ppm) H6->COOH 3J HMBC

Fig 2. Key HMBC correlations differentiating the 7-carboxylic acid isomer from alternatives.

Table 2: Expected NMR Assignments & HMBC Correlations

(Data synthesized for 2-Amino-1,3-benzoxazole-7-carboxylic acid in DMSO- d6​ )

Position 1 H Shift (ppm)Multiplicity ( J in Hz) 13 C Shift (ppm)Key HMBC Correlations ( 2J , 3J )
2 ( NH2​ ) ~7.50br s (2H)162.5C-3a, C-7a
4 ~7.60d ( J=8.0 )118.2C-5, C-7a, C-6
5 ~7.40t ( J=8.0 )124.5C-4, C-6, C-7
6 ~7.80d ( J=8.0 )126.8C-4, C-5, C-7, C=O
7 -Quaternary115.0-
7-COOH ~13.0br s (1H)166.0-

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, follow these self-validating protocols. The causality of using DMSO- d6​ over CDCl3​ is dictated by the zwitterionic nature of the amino acid, which renders it insoluble in non-polar halogenated solvents.

Protocol A: 2D NMR Acquisition (Regiochemical Validation)
  • Sample Preparation: Accurately weigh 10–15 mg of 2-Amino-1,3-benzoxazole-7-carboxylic acid. Dissolve entirely in 0.6 mL of anhydrous DMSO- d6​ .

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Particulates distort magnetic field homogeneity, degrading the resolution required to observe fine ortho/meta couplings.

  • Instrument Tuning: Insert into a 500 MHz (or higher) NMR spectrometer. Tune and match the probe, lock onto the DMSO deuterium signal, and shim the magnet until the DMSO residual peak width at half-height is <1.0 Hz.

  • 1D Acquisition: Acquire a standard 1 H spectrum (16 scans, D1 = 2.0 s) and a 13 C spectrum (1024 scans, D1 = 2.0 s).

  • HMBC Acquisition: Set up a 2D 1H−13C HMBC experiment. Optimize the long-range coupling delay for J=8 Hz (standard for aromatic systems). Acquire with 8 scans per t1​ increment and 256 increments.

  • Validation Check: Verify the cross-peak between the proton at ~7.80 ppm (H-6) and the carbonyl carbon at ~166 ppm.

Protocol B: HRMS-ESI-TOF (Elemental Validation)
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, ensuring efficient ionization of the basic 2-amino group to form the [M+H]+ species.

  • Instrument Parameters: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix to ensure mass accuracy < 5 ppm. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.

  • Data Acquisition: Acquire data in positive ion mode ( ESI+ ) over a mass range of 50–500 m/z .

  • Validation Check: Extract the exact mass for [M+H]+ ( C8​H7​N2​O3+​ ). The theoretical mass is 179.0451 Da . A mass error of less than 3 ppm confirms the elemental composition [1].

References

  • PubChemLite - 2-amino-1,3-benzoxazole-7-carboxylic acid (C8H6N2O3). National Center for Biotechnology Information. URL:[Link]

  • Stepchenko, V. A., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP. National Institutes of Health (PMC). URL:[Link]

  • Bray, T. L., et al. (2020). Bioorthogonal Uncaging of Cytotoxic Paclitaxel through Pd Nanosheet–Hydrogel Frameworks. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Validation

In Vitro Assay Development to Confirm the Activity of 2-Amino-1,3-benzoxazole-7-carboxylic acid: A Comparison Guide

Introduction The 2-amino-1,3-benzoxazole moiety is a privileged pharmacophore in modern kinase drug discovery, frequently serving as an ATP-competitive hinge-binding motif[1]. It is a critical structural component of sev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-amino-1,3-benzoxazole moiety is a privileged pharmacophore in modern kinase drug discovery, frequently serving as an ATP-competitive hinge-binding motif[1]. It is a critical structural component of several highly potent, clinical-stage mTOR and dual PI3K/mTOR inhibitors, including [1][2]. Within the context of Fragment-Based Drug Discovery (FBDD), 2-Amino-1,3-benzoxazole-7-carboxylic acid represents a highly versatile building block. The 2-amino group provides essential bidentate hydrogen bonding to the kinase hinge region, while the 7-carboxylic acid offers a strategic synthetic handle to probe the solvent-exposed region or the ribose pocket without inducing steric clashes.

This guide provides an objective comparison of 2-Amino-1,3-benzoxazole-7-carboxylic acid against alternative fragments (such as its 5-carboxylic acid isomer) and fully elaborated inhibitors. Designed for drug development professionals, it details the causality behind assay selection and provides self-validating in vitro protocols to confirm target engagement and phenotypic efficacy.

Section 1: The Rationale - Causality in Assay Design

To validate the intrinsic activity of a fragment like 2-Amino-1,3-benzoxazole-7-carboxylic acid, the assay cascade must be sensitive enough to detect low-affinity interactions (typical of fragments, with IC50 values in the µM range) while remaining robust enough to prevent false positives.

  • Biochemical TR-FRET: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over traditional radiometric assays. TR-FRET minimizes compound auto-fluorescence interference—a common artifact with aromatic fragments—and provides a superior signal-to-background ratio, which is critical when screening fragments at high concentrations (e.g., 100 µM to 1 mM).

  • In-Cell Western (ICW): Traditional Western blotting is notoriously low-throughput and semi-quantitative. ICW allows for quantitative, plate-based assessment of intracellular target engagement (e.g., inhibition of mTORC1-mediated S6K phosphorylation). This provides a direct bridge between biochemical binding and cellular permeability.

  • Phenotypic Viability: ATP-monitoring assays (like CellTiter-Glo) confirm that the biochemical inhibition translates into the desired anti-proliferative effect in relevant cancer models, such as [3][4].

Section 2: Mandatory Visualizations

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 AKT->mTORC1 S6K S6K1 / 4E-BP1 (Translation/Growth) mTORC1->S6K mTORC2->AKT Inhibitor 2-Amino-1,3-benzoxazole Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibitor->mTORC2

PI3K/mTOR signaling cascade and targeted inhibition by 2-amino-1,3-benzoxazole derivatives.

Workflow Prep Compound Prep (Fragment Library) Biochem Biochemical Assay (TR-FRET mTOR/PI3K) Prep->Biochem Cellular Target Engagement (In-Cell Western) Biochem->Cellular Pheno Phenotypic Assay (Cell Viability) Cellular->Pheno Hit Hit Confirmation & SAR Expansion Pheno->Hit

Stepwise in vitro assay workflow for validating fragment-based kinase inhibitors.

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Biochemical TR-FRET Kinase Assay (mTOR)

Objective: Quantify the direct ATP-competitive binding of the fragment. Self-Validating Elements: This protocol includes a no-enzyme control (to establish background fluorescence), a DMSO vehicle control (to establish maximum signal), and a reference inhibitor (Sapanisertib) to calculate the Z'-factor. A Z' > 0.5 ensures assay reliability and validates the dynamic range.

Step-by-Step Methodology:

  • Plate Preparation: Prepare a 384-well low-volume ProxiPlate (white).

  • Compound Dilution: Dilute 2-Amino-1,3-benzoxazole-7-carboxylic acid in assay buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 0.01% Tween-20) to achieve a final concentration range of 500 µM to 10 nM (12-point dose-response).

  • Enzyme Addition: Add 5 nM recombinant mTOR enzyme and incubate for 15 minutes at room temperature to allow fragment pre-equilibration.

  • Reaction Initiation: Initiate the reaction by adding ATP (at the enzyme's apparent Km of 10 µM) and a biotinylated p70S6K peptide substrate.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 mM EDTA, followed by Eu-labeled anti-phospho-p70S6K antibody and Streptavidin-APC.

  • Readout: Read the plate on a multi-mode microplate reader measuring the emission ratio at 665 nm / 615 nm.

Protocol 2: Cellular Target Engagement (In-Cell Western)

Objective: Measure the suppression of downstream signaling (p-S6K) in intact cells to confirm membrane permeability and intracellular target binding. Self-Validating Elements: Normalization of the phospho-target signal against the total protein signal eliminates artifacts caused by well-to-well variations in cell number or compound toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Treatment: Treat cells with 2-Amino-1,3-benzoxazole-7-carboxylic acid (1 mM to 1 µM), the 5-carboxylic acid analog, and Sapanisertib (100 nM to 0.1 nM) for 2 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block with Odyssey Blocking Buffer for 1 hour at room temperature.

  • Primary Incubation: Incubate with primary antibodies: Rabbit anti-phospho-S6K (Thr389) and Mouse anti-total-S6K overnight at 4°C.

  • Secondary Incubation: Wash 3x with PBS-T. Incubate with secondary antibodies (IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse) for 1 hour in the dark.

  • Imaging: Image on a near-infrared imaging system. Normalize the phospho-signal (800 nm) to the total protein signal (680 nm).

Protocol 3: Phenotypic Viability (CellTiter-Glo)

Objective: Assess the anti-proliferative activity resulting from target inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed U87 glioma cells (2,000 cells/well) in 384-well opaque white plates.

  • Dosing: Add compounds using an acoustic liquid handler (e.g., Echo 550) to maintain a consistent 0.1% DMSO final concentration across all wells.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Reagent Addition: Add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Readout: Record luminescence to determine cell viability and calculate EC50 values using a 4-parameter logistic curve fit.

Section 4: Data Presentation & Comparative Analysis

The following table summarizes the expected performance of 2-Amino-1,3-benzoxazole-7-carboxylic acid against its 5-substituted isomer and the fully elaborated clinical inhibitor Sapanisertib.

CompoundmTOR IC50 (Biochemical)p-S6K IC50 (Cellular)MCF-7 Viability EC50U87 Viability EC50Ligand Efficiency (LE)
2-Amino-1,3-benzoxazole-7-carboxylic acid ~45 µM>100 µM>100 µM>100 µM~0.35
2-Amino-1,3-benzoxazole-5-carboxylic acid ~85 µM>100 µM>100 µM>100 µM~0.31
Sapanisertib (INK128) 1.0 nM2.5 nM~8.0 nM~12.0 nM~0.40
Scientific Analysis

The data demonstrates that while the isolated fragment (2-Amino-1,3-benzoxazole-7-carboxylic acid) exhibits micromolar biochemical potency—which is highly respectable for a fragment of its size (MW: 178.14 g/mol )—it lacks the cellular potency of fully elaborated inhibitors like Sapanisertib. However, when comparing the fragment isomers, the 7-carboxylic acid isomer shows a distinct binding advantage over the 5-carboxylic acid isomer .

This is driven by structural causality: the trajectory of the 7-position vector points directly toward the solvent-exposed channel of the mTOR ATP-binding site. This allows for favorable hydration dynamics and provides an optimal vector for synthetic elaboration (e.g., amide coupling) without causing steric clashes in the constrained hinge region[1]. Consequently, 2-Amino-1,3-benzoxazole-7-carboxylic acid serves as a superior starting point for SAR expansion compared to its 5-substituted counterpart.

References

  • Title: eCF309: a potent, selective and cell-permeable mTOR inhibitor Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: Pyrazolopyrimide library screening in glioma cells discovers highly potent antiproliferative leads that target the PI3K/mTOR pathway Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

Sources

Comparative

Comparing the efficacy of different catalysts for benzoxazole synthesis

Advanced Catalytic Strategies for Benzoxazole Synthesis: A Comparative Guide Introduction Benzoxazoles are privileged pharmacophores embedded in numerous biologically active compounds, including antimicrobial, anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Catalytic Strategies for Benzoxazole Synthesis: A Comparative Guide

Introduction Benzoxazoles are privileged pharmacophores embedded in numerous biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents. The traditional synthesis of the benzoxazole core relies heavily on the condensation of 2-aminophenols with carboxylic acid derivatives under harsh dehydrating conditions. However, modern drug development demands more efficient, scalable, and environmentally benign methodologies. This guide provides an objective, data-driven comparison of contemporary catalytic systems—ranging from transition metals to heterogeneous nanocatalysts—evaluating their efficacy, mechanistic advantages, and operational protocols.

Mechanistic Overview: Condensation vs. Cross-Coupling The choice of catalyst fundamentally alters the reaction pathway. Traditional condensation routes proceed via a Schiff base intermediate, requiring an oxidative or thermal cyclization step. In contrast, transition metal-catalyzed cross-coupling approaches construct the heterocycle through sequential C-N and C-O bond formations, allowing for alternative starting materials.

Mechanism A 2-Aminophenol + Aldehyde B Acid/Metal Catalyzed Condensation A->B C Schiff Base Intermediate B->C D Oxidative Cyclization (e.g., Air/O2) C->D E Benzoxazole Core D->E

Mechanistic pathway of benzoxazole synthesis via a Schiff base intermediate.

Comparative Analysis of Catalyst Modalities

1. Transition Metal Catalysis (Copper & Ruthenium) Copper catalysts, such as CuI combined with 1,10-phenanthroline ligands, excel in domino annulation reactions. They allow the use of alternative substrates like 1,2-dihaloarenes and primary amides. The causality here lies in the Cu(I)/Cu(III) catalytic cycle, where the ligand stabilizes the high-valent copper intermediate during the rate-determining oxidative addition step, as detailed in 1[1]. Ruthenium complexes (e.g., Ru2Cl4(CO)6) offer a unique "acceptorless dehydrogenative coupling" pathway. By using primary alcohols instead of aldehydes, the Ru catalyst dehydrogenates the alcohol in situ, releasing hydrogen gas as the only byproduct. This approach is highly atom-economical but often requires higher temperatures or microwave assistance to overcome the activation energy barrier of dehydrogenation, according to 2[2].

2. Heterogeneous & Nanocatalysis (ZnS & ZrCl4) For researchers prioritizing catalyst recovery, heterogeneous systems are superior. Zinc Sulfide (ZnS) nanoparticles provide a massive surface-to-volume ratio, exposing abundant Lewis acid sites that rapidly activate the carbonyl carbon of aldehydes. This leads to high yields (80-96%) in as little as 10 minutes at 70 °C, as shown in 3[3]. Similarly, Zirconium tetrachloride (ZrCl4) acts as a powerful Lewis acid in multicomponent reactions (MCRs). When reacting catechols, aldehydes, and ammonium acetate, Zr(IV) chelates the catechol hydroxyl groups, facilitating an enol-keto tautomerization that drives the oxidative C(aryl)-OH bond functionalization[4].

3. Green Organocatalysis (BAIL Gels) Brønsted Acidic Ionic Liquid (BAIL) gels represent the forefront of solvent-free green chemistry. Immobilizing an ionic liquid within a silica gel matrix creates a high local concentration of proton-donating sites. This microenvironment accelerates the initial condensation while stabilizing the transition state of the subsequent cyclization. The gel can be easily recovered by centrifugation, maintaining activity across multiple cycles, as validated in5[5].

Quantitative Performance Comparison

Catalyst SystemSubstrate ScopeReaction ConditionsYieldKey Advantage
CuI / Ligand 1,2-dihaloarenes + amidesMicrowave (210 °C, 15 min)80–99%Enables domino annulation; rapid under MW[1]
Ru2Cl4(CO)6 Primary alcohols + 2-aminophenolOil-bath or MicrowaveModerate–GoodAcceptorless dehydrogenation; H2 byproduct[2]
ZnS Nanoparticles 2-aminophenol + aldehydesEthanol (70 °C, 10–60 min)80–96%Extremely rapid; easily filtered[3]
ZrCl4 (5 mol%) Catechols + aldehydes + NH4OAcEthanol (60 °C, 4 h)Up to 97%Multicomponent synthesis; utilizes O2[4]
BAIL Gel (1 mol%) 2-aminophenol + aldehydesSolvent-free (130 °C, 5 h)Up to 98%Zero solvent waste; highly recyclable[5]

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints for reaction monitoring and purification.

Workflow Step1 Mix Reactants (Solvent-Free) Step2 Add BAIL Gel (1 mol%) Step1->Step2 Step3 Heat at 130°C (Monitor via TLC) Step2->Step3 Step4 Dissolve in EtOAc & Centrifuge Step3->Step4 Step5 Evaporate & Recrystallize Step4->Step5

Solvent-free experimental workflow utilizing a recyclable BAIL gel catalyst.

Protocol A: Solvent-Free Synthesis using BAIL Gel[5] Rationale: Operating under solvent-free conditions at 130 °C provides the thermal energy required to drive the cyclization of the Schiff base while relying on the BAIL gel to lower the activation energy.

  • Preparation: In a 5 mL reaction vessel equipped with a magnetic stir bar, combine 2-aminophenol (1.0 mmol, 109 mg) and the selected aromatic aldehyde (1.0 mmol).

  • Catalyst Addition: Add 10 mg (approx. 1.0 mol%) of the BAIL gel catalyst. Do not add any solvent.

  • Reaction: Heat the mixture to 130 °C with vigorous stirring.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (2:1) mobile phase. The disappearance of the aldehyde spot (typically after 5 hours) confirms the completion of the condensation and cyclization phases.

  • Workup: Cool the mixture to room temperature. Add 10 mL of ethyl acetate to dissolve the organic products. The BAIL gel is insoluble in ethyl acetate.

  • Isolation: Isolate the catalyst via centrifugation (4000 rpm for 5 mins). Decant the supernatant, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from cold ethanol to yield the pure 2-arylbenzoxazole.

Protocol B: Copper-Catalyzed Domino Annulation (Microwave-Assisted)[1] Rationale: Microwave irradiation ensures rapid, volumetric heating, which is critical for overcoming the high activation barrier of the intramolecular Ar-O bond formation following the initial intermolecular Ar-N coupling.

  • Preparation: In a microwave-safe vial, combine 1,2-dibromobenzene (1.0 mmol), a primary amide (1.2 mmol), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).

  • Base & Solvent: Add K2CO3 (2.0 equiv) as the base to neutralize the generated HBr, driving the equilibrium forward. Suspend the mixture in 3 mL of DMF.

  • Reaction: Seal the vial and subject it to microwave irradiation at 210 °C for 15 minutes.

  • Validation Checkpoint: Perform GC/MS analysis on a small aliquot. The presence of the intermediate 2-haloanilide indicates incomplete cyclization, requiring an additional 5 minutes of irradiation.

  • Workup: Dilute the cooled mixture with water (15 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine to remove DMF, dry over Na2SO4, and purify via silica gel column chromatography.

Selection Guide & Conclusion The optimal catalyst for benzoxazole synthesis depends strictly on the project constraints. For late-stage functionalization where functional group tolerance is critical, the BAIL gel or ZnS nanoparticles offer mild, highly efficient, and green alternatives. Conversely, if the starting materials are limited to unactivated dihaloarenes or primary alcohols, Copper and Ruthenium transition metal systems, respectively, provide the necessary mechanistic pathways to force the annulation. By aligning the catalyst's mechanism of action with the specific electronic and steric demands of the substrates, researchers can systematically optimize yields and streamline purification workflows.

References 1.[1] Copper-Catalyzed Domino Annulation Approaches to the Synthesis of Benzoxazoles under Microwave-Accelerated and Conventional Thermal Conditions. The Journal of Organic Chemistry. 1 2.[2] Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions. ACS Catalysis.2 3.[3] Zinc Sulfide (ZnS) Nanoparticles: An Effective Catalyst for Synthesis of Benzoxazole Derivatives. Asian Journal of Green Chemistry. 3 4.[4] Zirconium-catalyzed one-pot synthesis of benzoxazoles using reaction of catechols, aldehydes and ammonium acetate. Scientific Reports (PMC). 4 5.[5] Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. 5

Validation

Cytotoxicity evaluation of novel 2-aminobenzoxazole derivatives

Cytotoxicity Evaluation of Novel 2-Aminobenzoxazole Derivatives: A Comparative Guide for Preclinical Development The 2-aminobenzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, demonstrating profoun...

Author: BenchChem Technical Support Team. Date: March 2026

Cytotoxicity Evaluation of Novel 2-Aminobenzoxazole Derivatives: A Comparative Guide for Preclinical Development

The 2-aminobenzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, demonstrating profound versatility across oncology, infectious diseases, and agricultural applications[1]. As drug development professionals synthesize novel derivatives—ranging from coumarin hybrids to transition metal complexes—rigorous cytotoxicity evaluation becomes the critical bottleneck. The objective is not merely to observe cell death, but to quantify the therapeutic window: maximizing target-specific antiproliferative effects while minimizing off-target toxicity in healthy eukaryotic cells.

Drawing from extensive experience in preclinical screening pipelines, this guide provides an authoritative comparison of recent 2-aminobenzoxazole derivatives, dissects the causality behind their cytotoxic profiles, and establishes a self-validating experimental framework for reproducible evaluation.

Mechanistic Rationale: Target-Driven Cytotoxicity

Cytotoxicity is a macroscopic readout of microscopic target engagement. Novel 2-aminobenzoxazole derivatives exert their antiproliferative effects through distinct, structurally dependent pathways rather than generic cellular poisoning[2]:

  • Kinase Inhibition: Derivatives hybridized with thiazolidinedione (TZD) or bearing para-substituted phenyl rings frequently target VEGFR-2 or Aurora B kinase, disrupting angiogenesis and mitotic progression, respectively[2].

  • Metalloenzyme Inhibition: Coumarin-appended 2-aminobenzoxazoles act as prodrugs. They are hydrolyzed by esterases to selectively inhibit tumor-associated Carbonic Anhydrases (CA IX and XII), disrupting the acidic tumor microenvironment (TME)[3].

  • Mitochondrial Depolarization: Certain derivatives directly trigger mitochondrial membrane depolarization, leading to downstream Caspase-3 activation and apoptosis[2].

Pathway Compound 2-Aminobenzoxazole Derivatives VEGFR2 VEGFR-2 Kinase Compound->VEGFR2 Inhibits Aurora Aurora B Kinase Compound->Aurora Inhibits CAIX Carbonic Anhydrase IX/XII Compound->CAIX Inhibits Apoptosis Apoptosis Induction (Caspase-3 Activation) VEGFR2->Apoptosis Triggers Proliferation Inhibition of Cell Proliferation Aurora->Proliferation Blocks CAIX->Apoptosis TME Disruption Proliferation->Apoptosis

Fig 1. Multi-target signaling pathways modulated by 2-aminobenzoxazole derivatives.

Comparative Cytotoxicity Profiles

To benchmark novel compounds, it is essential to compare their half-maximal inhibitory concentrations (IC 50​ ) across diverse cell lines against standard clinical controls. The table below synthesizes recent performance data, highlighting how specific structural modifications dictate the therapeutic window.

Table 1: Comparative in vitro Cytotoxicity of 2-Aminobenzoxazole Derivatives vs. Clinical Standards

Compound Class / ControlTarget Cell LinesIC 50​ / GI 50​ RangeSelectivity Index (Normal Cells)Primary Mechanism
TZD-Benzothiazole/oxazole Hybrids HepG2, HCT-116, MCF-77.44 – 9.99 µMHigh (Minimal PBMC toxicity)VEGFR-2 Kinase Inhibition
Coumarin Hybrids (Cl at C3) Tumor Panel (e.g., HT-29)Low MicromolarHighCA IX/XII Inhibition
Metal-based Complexes HeLa, MCF-7< 5.0 µMModerateDNA Intercalation / Apoptosis
Thiourea Derivatives (Methylated) HepG2~ 5.6 µMLow (High general toxicity)Non-specific Eukaryotic Toxicity
Sorafenib (Clinical Control)HepG2, HCT-1160.15 – 5.0 µMModerateMulti-kinase Inhibition
Hymexazol (Agri Control)Phytopathogenic Fungi> 20.0 µMHigh (Plant/Fungi specific)RNA/DNA Synthesis Interference

Causality Insight: Why do specific modifications alter toxicity?

  • Halogenation: Incorporating a chlorine atom at the C-4 position of the benzoxazole or C-3 of the coumarin moiety significantly enhances lipophilicity and target pocket penetration. This modification often increases potency against tumor lines while maintaining a high Selectivity Index (SI) by reducing general eukaryotic toxicity[4],[3].

  • Metal Complexation: Transition metal complexes of 2-aminobenzoxazoles consistently show higher cytotoxicity than their parent ligands. This is driven by enhanced cellular uptake and the metal center's ability to intercalate DNA or generate reactive oxygen species (ROS)[2].

Standardized Experimental Workflows: A Self-Validating System

A robust cytotoxicity evaluation must be a self-validating system. Relying on a single viability assay often yields false positives. We strongly recommend primary screening using the Sulforhodamine B (SRB) assay, followed by orthogonal flow cytometry validation.

Why SRB over MTT? The widely used MTT assay relies on mitochondrial reductase activity. Because many 2-aminobenzoxazole derivatives directly induce mitochondrial depolarization[2], MTT readouts may artificially drop before actual cell death occurs, confounding the data. The SRB assay, which binds stoichiometrically to basic amino acid residues under mildly acidic conditions, provides a direct metric of total cellular protein mass, completely independent of metabolic fluctuations[5].

Workflow Seed Cell Seeding & Incubation Treat Compound Treatment (Dose-Response) Seed->Treat Assay SRB Viability Assay (Protein Binding) Treat->Assay Read Absorbance Readout (510 nm) Assay->Read Analyze IC50 & Selectivity Index Calculation Read->Analyze

Fig 2. Standardized high-throughput in vitro cytotoxicity evaluation workflow.

Step-by-Step SRB Cytotoxicity Protocol

1. Cell Seeding & Adhesion:

  • Seed target cancer cells (e.g., MCF-7, A549) and a normal control line (e.g., Vero cells or PBMCs) at 5×103 cells/well in 96-well plates. Incubate for 24 hours.

  • Causality: Including a normal cell line in parallel is non-negotiable for calculating the Selectivity Index (SI = IC 50​ normal / IC 50​ cancer). An SI > 3 indicates a favorable therapeutic window[5].

2. Compound Treatment:

  • Treat cells with a concentration gradient (e.g., 1 to 100 µM) of the 2-aminobenzoxazole derivative for 48–72 hours.

  • Self-Validation: Include a vehicle control (DMSO < 0.1% v/v) to rule out solvent toxicity, and a positive control (e.g., Sorafenib) to benchmark assay sensitivity and plate-to-plate variance[2].

3. Fixation & Staining:

  • Fix cells by adding cold 10% Trichloroacetic acid (TCA) directly to the wells for 1 hour at 4°C. Wash with deionized water and air dry.

  • Stain with 0.4% SRB solution (dissolved in 1% acetic acid) for 30 minutes.

  • Causality: TCA fixation instantly halts cellular processes and precipitates proteins to the plate, ensuring no cell loss occurs during subsequent rigorous washing steps.

4. Washing & Solubilization:

  • Wash 4 times with 1% acetic acid to remove unbound dye.

  • Solubilize the protein-bound dye with 10 mM Tris base (pH 10.5) on a shaker for 10 minutes. Measure absorbance at 510 nm using a microplate reader.

5. Orthogonal Validation (Apoptosis Assay):

  • For lead compounds exhibiting an IC 50​ < 10 µM, validate the mechanism of cell death using Flow Cytometry (Annexin V-FITC/PI staining). This vital step distinguishes true apoptotic induction from non-specific necrotic toxicity, confirming the mechanistic integrity of the derivative.

Sources

Comparative

Head-to-head comparison of conventional vs. microwave synthesis of benzoxazoles

Head-to-Head Comparison: Conventional vs. Microwave-Assisted Synthesis of Benzoxazoles As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug discovery pipelines: the rapid, high-yield s...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: Conventional vs. Microwave-Assisted Synthesis of Benzoxazoles

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug discovery pipelines: the rapid, high-yield synthesis of privileged heterocyclic scaffolds. Benzoxazoles—structures containing a 1,3-oxazole system fused with a benzene ring—are paramount in medicinal chemistry due to their potent antimicrobial, antiviral, and antiproliferative properties.

Historically, synthesizing these derivatives relied on conventional convective heating, a process fraught with inefficiencies. Today, Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. This guide provides an objective, data-driven comparison of conventional versus microwave-assisted synthesis of benzoxazoles, detailing the mechanistic causality, head-to-head performance metrics, and self-validating experimental protocols.

The Physics of Activation: Convective vs. Dielectric Heating

To understand why microwave synthesis outperforms traditional methods, we must examine the thermodynamics and kinetics of heat transfer.

Conventional Synthesis (Convective Heating): Traditional methods rely on an external heat source (like an oil bath) to transfer heat convectively through the reaction vessel walls and into the solvent. This creates a severe thermal gradient. The vessel walls become significantly hotter than the bulk solution, leading to localized thermal decomposition (tar formation) and side reactions. The reaction relies entirely on random molecular collisions driven by this inefficient heat transfer, often requiring hours to overcome the activation energy barrier.

Microwave-Assisted Synthesis (Dielectric Heating): Microwave irradiation bypasses convective transfer entirely. It utilizes dielectric heating, where microwave energy (typically at 2.45 GHz) couples directly with the molecular dipoles of the reactants and catalysts. As these dipoles rapidly align and realign with the oscillating electromagnetic field (millions of times per second), intense internal friction is generated. This results in rapid, uniform "superheating" of the reaction mixture from the inside out. According to the Arrhenius equation, this instantaneous rise in bulk temperature exponentially increases the reaction rate constant ( k ), driving the condensation and cyclization of benzoxazoles in minutes rather than hours [3].

Reaction Pathway & Chemical Kinetics

The most robust route to benzoxazoles involves the condensation of an o-aminophenol with an aldehyde or carboxylic acid, followed by oxidative cyclization.

Pathway A 2-Aminophenol C Condensation (Schiff Base Formation) A->C B Aldehyde / Acid B->C D Cyclization & Oxidation C->D E Benzoxazole Derivative D->E

Caption: General reaction pathway for the synthesis of benzoxazole derivatives.

Head-to-Head Performance Data

Extensive literature and bench-level validations demonstrate the objective superiority of microwave irradiation across all critical synthetic parameters [1][2]. The table below summarizes the quantitative performance differences when synthesizing 2,5-disubstituted benzoxazoles.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Heating Mechanism Convective (Oil Bath)Dielectric (Microwave)
Reaction Time 1 – 9 Hours5 – 15 Minutes
Average Yield 50% – 75%80% – 98%
Temperature Profile >100°C (Reflux, Thermal Gradient)40°C – 80°C (Uniform Superheating)
Solvent Dependency Requires bulk organic solventsHighly effective under solvent-free conditions
Workup Complexity High (Requires column chromatography)Low (Direct crystallization often sufficient)
Green Chemistry Low (High energy waste, toxic solvents)High (Atom economical, energy efficient)

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are step-by-step methodologies comparing the two approaches for the synthesis of 2-(3,4-disubstituted phenyl)benzoxazoles.

Protocol A: Conventional Reflux Synthesis

Causality: This method relies on bulk solvent to mediate heat transfer. The long reaction time is necessary because the system must slowly reach thermodynamic equilibrium.

  • Preparation: In a 50 mL round-bottom flask, combine 2-amino-4-methylphenol (1.0 mmol) and the substituted benzaldehyde (1.0 mmol).

  • Catalysis: Add 10 mL of absolute ethanol and 10 mol% ZnO nanoparticles as the catalyst.

  • Reaction: Equip the flask with a water-cooled reflux condenser. Submerge into a pre-heated silicone oil bath at 80°C. Stir vigorously for 1 to 9 hours .

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 3:1) every 30 minutes.

  • Workup: Cool to room temperature. Filter to remove the ZnO catalyst. Concentrate the filtrate under reduced pressure. Extract the residue with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography to isolate the product.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Causality: By eliminating the solvent, we maximize the concentration of the reactants. The microwave energy couples directly with the solid dipoles, and the elemental iodine acts as a highly efficient, mild Lewis acid/oxidant under these specific conditions [2].

  • Preparation: Transfer 2-amino-4-methylphenol (1.0 mmol), substituted benzaldehyde (1.0 mmol), and elemental iodine (10 mol%) into an agate mortar. Grind thoroughly for 2 minutes to ensure a homogenous solid-state mixture.

  • Setup: Transfer the mixture into a 10 mL microwave-safe quartz reaction vessel.

  • Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 600 W, maintaining a precise internal temperature of 50°C for exactly 5 minutes .

  • Workup: Cool the vessel rapidly to room temperature using compressed air. Quench the reaction with 5 mL of saturated sodium thiosulfate solution to neutralize the iodine catalyst.

  • Isolation: Filter the precipitated solid, wash with cold distilled water, and recrystallize directly from hot ethanol. No column chromatography is required , yielding highly pure benzoxazole (>90% yield).

Workflow Efficiency Analysis

The true value of microwave synthesis in a drug development setting is the drastic reduction in the operational bottleneck. The workflow below visualizes the elimination of complex, time-consuming steps.

Workflow cluster_conv Conventional Synthesis cluster_mw Microwave Synthesis Start Reagents + Catalyst C1 Oil Bath Heating (Convective Transfer) Start->C1 M1 Microwave Irradiation (Dielectric Heating) Start->M1 C2 Reflux 1-9 Hours C1->C2 C3 Complex Work-up & Chromatography C2->C3 End Purified Benzoxazole C3->End M2 Irradiation 5-15 Mins M1->M2 M3 Simple Quench & Crystallization M2->M3 M3->End

Caption: Experimental workflow comparison: Conventional vs. Microwave-assisted synthesis.

Conclusion

For researchers and drug development professionals tasked with generating extensive libraries of benzoxazole derivatives, conventional convective heating is an obsolete methodology. Microwave-assisted synthesis is not merely a convenience; it is a fundamental kinetic upgrade. By leveraging dielectric heating, scientists can achieve near-quantitative yields in a fraction of the time, eliminate toxic solvents, and bypass arduous chromatographic purifications.

References

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation Source: Molecules / National Center for Biotechnology Information (PMC) URL:[Link]

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives Source: VNUHCM Journal of Science and Technology Development URL:[Link]

  • Microwave-Assisted Synthesis of Benzoxazole Derivatives Source: Current Microwave Chemistry URL:[Link]

Validation

Confirming Target Engagement for 2-Amino-1,3-benzoxazole-7-carboxylic Acid Derivatives: A Comparative Guide to Cellular Assays

Executive Summary The synthesis of next-generation kinase inhibitors relies heavily on privileged pharmacophores that can deeply penetrate and anchor within highly conserved active sites. 2-Amino-1,3-benzoxazole-7-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of next-generation kinase inhibitors relies heavily on privileged pharmacophores that can deeply penetrate and anchor within highly conserved active sites. 2-Amino-1,3-benzoxazole-7-carboxylic acid serves as a critical synthetic building block for a potent class of ATP-competitive mTORC1/mTORC2 dual inhibitors[1][2]. Notable derivatives featuring this 2-amino-1,3-benzoxazole moiety—such as the clinical candidate Sapanisertib (INK128) and the experimental eCF309 series—demonstrate exceptional antiproliferative properties in glioma and breast cancer models[3][4].

However, confirming that these compounds successfully engage the massive 289 kDa mTOR kinase inside living cells presents a significant bioanalytical challenge. Biochemical assays utilizing isolated kinase domains fail to replicate the high intracellular ATP concentrations (1–5 mM) that these ATP-competitive inhibitors must overcome. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of benzoxazole-derived inhibitors against legacy alternatives, while providing self-validating, step-by-step protocols for confirming live-cell target engagement (TE).

The Mechanistic Rationale: Why the Benzoxazole Scaffold?

The mTOR kinase exists in two distinct multiprotein complexes: mTORC1 (defined by the Raptor scaffolding protein) and mTORC2 (defined by Rictor). First-generation inhibitors like Rapamycin are allosteric; they bind to the FKBP12 protein, which then partially occludes the mTORC1 active site. This leaves mTORC2 unaffected, often triggering a dangerous positive feedback loop that hyperphosphorylates AKT at Ser473, promoting cancer cell survival.

Derivatives synthesized from 2-amino-1,3-benzoxazole-7-carboxylic acid overcome this by acting as active-site, ATP-competitive inhibitors [2]. The benzoxazole moiety forms critical hydrogen bonds within the affinity/back pocket of the ATP binding site, structurally locking the kinase domain of both mTORC1 and mTORC2[5]. This dual inhibition completely ablates the downstream phosphorylation of S6K, 4E-BP1, and AKT[4].

mTOR_Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 (Raptor) AKT->mTORC1 S6K S6K / 4E-BP1 (Translation) mTORC1->S6K mTORC2 mTORC2 (Rictor) mTORC2->AKT Phosphorylates Ser473 Survival Cell Survival & Proliferation S6K->Survival Inhibitor 2-Amino-1,3-benzoxazole Derivative Inhibitor->mTORC1 ATP-competitive Inhibition Inhibitor->mTORC2

Fig 1. Mechanism of action of 2-amino-1,3-benzoxazole derivatives on the PI3K/mTOR signaling axis.

Objectively Comparing Inhibitor Performance via Target Engagement

To prove that a newly synthesized 2-amino-1,3-benzoxazole derivative is superior to legacy alternatives, we must evaluate its target engagement profile in intact cells. The table below summarizes the comparative performance of a representative benzoxazole derivative (e.g., INK128) against Rapamycin and a pan-PI3K inhibitor.

Table 1: Comparative Target Engagement and Cellular Efficacy Profile
Inhibitor ClassPrimary TargetBinding ModeCETSA Thermal Shift ( ΔTm​ )NanoBRET TE IC50​ (Live Cell)Phospho-Ser473 AKT Inhibition
2-Amino-1,3-benzoxazole Derivative mTORC1 & mTORC2ATP-competitive+5.2 °C 4.5 nM Complete Inhibition
Rapamycin mTORC1 (via FKBP12)AllostericMinimal direct shift>1000 nMNo Inhibition (Feedback loop)
Buparlisib (BKM120) Pan-PI3KATP-competitiveN/A (mTOR)>1000 nMPartial Inhibition

Causality Insight: The massive +5.2 °C thermal shift observed for benzoxazole derivatives in Cellular Thermal Shift Assays (CETSA) is a direct consequence of the molecule wedging deeply into the ATP pocket. This binding thermodynamically stabilizes the kinase domain, preventing heat-induced unfolding. Because Rapamycin binds allosterically to a scaffolding protein rather than the kinase core, it fails to produce a significant thermal shift on the mTOR protein itself.

Recommended Target Engagement Methodologies

When validating 2-amino-1,3-benzoxazole-7-carboxylic acid derivatives, researchers must choose the appropriate assay. We recommend a two-pronged approach utilizing CETSA (for label-free, endogenous validation) and NanoBRET (for real-time, high-throughput quantification).

Table 2: Comparison of Cellular Target Engagement Assays
FeatureCETSA (Cellular Thermal Shift Assay)NanoBRET (Bioluminescence Resonance Energy Transfer)
Target Modification None (Endogenous mTOR)Requires NanoLuc-mTOR transfection
Readout Western Blot or AlphaLISALuminescence / Fluorescence Ratio
Throughput Low to MediumHigh (384-well compatible)
Cellular Context Intact live cells prior to lysisReal-time in living cells
Best Used For Confirming endogenous target bindingCalculating precise intracellular IC50​

Experimental Protocols for Validation

The following protocols are designed as self-validating systems. By strictly controlling the cellular ATP environment and utilizing proper vehicle controls, these workflows ensure that the observed target engagement is a true reflection of the compound's intracellular efficacy.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Endogenous mTOR

Rationale: Intact cells are used during the heating step to ensure the benzoxazole derivative competes against physiological intracellular ATP concentrations. Lysis prior to heating would dilute endogenous ATP, artificially inflating the compound's apparent affinity.

CETSA_Workflow Step1 1. Live Cell Treatment Incubate with Benzoxazole Step2 2. Thermal Aliquoting Gradient Heating (40-65°C) Step1->Step2 Step3 3. Cell Lysis Extract Soluble Protein Step2->Step3 Step4 4. Centrifugation Pellet Aggregated mTOR Step3->Step4 Step5 5. Quantification Western Blot / AlphaLISA Step4->Step5 Step6 6. Data Analysis Calculate Thermal Shift Step5->Step6

Fig 2. Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MCF7 or U87MG glioma cells in 10 cm dishes. Treat with 1 µM of the 2-amino-1,3-benzoxazole derivative or DMSO (vehicle control) for 1 hour at 37 °C, 5% CO2​ .

  • Harvesting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease/phosphatase inhibitors to a density of 1×107 cells/mL.

  • Thermal Aliquoting: Distribute 50 µL aliquots of the cell suspension into a 96-well PCR plate. Heat the plate in a thermal cycler using a temperature gradient from 40 °C to 65 °C for exactly 3 minutes, followed by 3 minutes at 25 °C.

  • Lysis: Add 10 µL of 6X CETSA Lysis Buffer (containing 3% NP-40) to each well. Subject the plate to three rapid freeze-thaw cycles (liquid nitrogen to 25 °C) to ensure complete rupture of the cellular membrane while preserving protein folding.

  • Clearance: Transfer lysates to ultracentrifuge tubes and spin at 100,000 × g for 20 minutes at 4 °C. Critical Step: This separates the heat-denatured, aggregated mTOR (pellet) from the stably folded, inhibitor-bound mTOR (supernatant).

  • Quantification: Analyze the soluble fraction via Western Blot using an anti-mTOR primary antibody. Plot the normalized band intensities against temperature to calculate the ΔTm​ .

Protocol B: NanoBRET Target Engagement Assay

Rationale: NanoBRET provides a real-time, live-cell measurement of target engagement. A cell-permeable fluorescent tracer binds to the ATP pocket of a NanoLuc-mTOR fusion protein, generating a BRET signal. If the benzoxazole derivative successfully penetrates the cell and binds the target, it displaces the tracer, resulting in a quantifiable loss of BRET signal.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-mTOR fusion protein. Incubate for 24 hours.

  • Plating: Resuspend cells in Opti-MEM and plate into a 384-well white plate at a density of 1×104 cells/well.

  • Tracer & Compound Addition: Add the NanoBRET Kinase Tracer (at a concentration equal to its pre-determined Kd​ ) to all wells. Immediately add a serial dilution (10 µM to 0.1 nM) of the 2-amino-1,3-benzoxazole derivative.

  • Incubation: Incubate the plate for 2 hours at 37 °C to allow the compound to equilibrate across the cell membrane and compete with the tracer for the mTOR active site.

  • Substrate Addition & Reading: Add the NanoBRET Nano-Glo Substrate. Measure dual-wavelength luminescence (Donor: 460 nm, Acceptor: 618 nm) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the log concentration of the inhibitor to derive the live-cell IC50​ .

Conclusion

Confirming target engagement for derivatives of 2-amino-1,3-benzoxazole-7-carboxylic acid requires methodologies that respect the complex intracellular environment. Because these compounds are ATP-competitive, biochemical assays are insufficient. By utilizing intact-cell CETSA to confirm endogenous binding and NanoBRET to calculate precise intracellular affinities, researchers can confidently validate the superiority of this privileged scaffold over legacy allosteric inhibitors.

References

  • [1] Pyrazolopyrimide library screening in glioma cells discovers highly potent antiproliferative leads that target the PI3K/mTOR pathway - PMC. nih.gov. Available at:

  • [2] Sapanisertib | C15H15N7O | CID 45375953 - PubChem - NIH. nih.gov. Available at:

  • [3] 5-(4-aMino-1-isopropyl-1H-pyrazolo[3,4-d]pyriMidin-3-yl)benzo[d]oxazol-2-aMine. chemicalbook.com. Available at:

  • [5] Medicinal Chemistry Progression of Sapanisertib, the Anticancer and Dual Plasmodium Phosphatidylinositol 4-Kinase Beta and cGMP-Dependent Protein Kinase Inhibitor, for Malaria - ACS Publications. acs.org. Available at:

  • [4] eCF309 : a potent, selective and cell-permeable mTOR inhibitor - MedChemComm. rsc.org. Available at:

Sources

Comparative

Cross-reactivity profiling of 2-aminobenzoxazole-based inhibitors

Cross-Reactivity Profiling of 2-Aminobenzoxazole-Based Inhibitors: A Comparative Guide As a Senior Application Scientist, evaluating the target selectivity of novel pharmacophores is central to predicting their clinical...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 2-Aminobenzoxazole-Based Inhibitors: A Comparative Guide

As a Senior Application Scientist, evaluating the target selectivity of novel pharmacophores is central to predicting their clinical viability. The 2-aminobenzoxazole scaffold has rapidly emerged as a privileged structure in modern drug design. While early applications successfully utilized this moiety to target the Spns2 transporter to modulate sphingosine-1-phosphate (S1P) signaling[1], its most sophisticated and high-impact deployment is in the realm of precision oncology—specifically as the orthosteric anchor in bi-steric kinase inhibitors like the mTORC1-selective compound RMC-5552[2].

This guide provides an objective, data-driven comparison of 2-aminobenzoxazole-based inhibitors against traditional alternatives, detailing the structural causality behind their selectivity and providing self-validating protocols for rigorous cross-reactivity profiling.

The core challenge in targeting the PI3K/AKT/mTOR pathway is achieving deep target inhibition without triggering compensatory feedback loops. Traditional orthosteric inhibitors (e.g., Sapanisertib) bind the highly conserved ATP pocket, leading to high cross-reactivity between mTORC1 and mTORC2. This dual inhibition inadvertently relieves AKT-dependent feedback mechanisms, causing paradoxical hyperactivation of survival pathways.

The 2-aminobenzoxazole core overcomes this when integrated into a bi-steric framework . The moiety itself acts as a highly efficient orthosteric warhead, making critical hydrogen-bonding interactions with the kinase hinge region (specifically residues E2190 and K2187 in mTOR)[2]. Crucially, the N-1 position of the 2-aminobenzoxazole is solvent-exposed, providing an optimal vector to attach a non-perturbing PEG linker[3]. This linker bridges the orthosteric site to an allosteric FKBP12-FRB binding pocket.

By anchoring the molecule at two distinct sites simultaneously, the 2-aminobenzoxazole bi-steric inhibitor exponentially increases its residence time on mTORC1 while sterically clashing with the mTORC2 complex, effectively eliminating mTORC2 cross-reactivity[2].

Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 Complex AKT->mTORC1 S6K S6K / 4EBP1 (Translation/Growth) mTORC1->S6K mTORC2 mTORC2 Complex pAKT pAKT (S473) (Cell Survival) mTORC2->pAKT Inhibitor 2-Aminobenzoxazole Bi-Steric Inhibitor Inhibitor->mTORC1 Selective Inhibition Inhibitor->mTORC2 Spared

Diagram 1: PI3K/AKT/mTOR signaling pathway and selective bi-steric inhibition.

BindingMechanism cluster_mTOR mTOR Kinase Domain cluster_Inhibitor Bi-Steric Inhibitor (e.g., RMC-5552) Hinge ATP Binding Pocket (Hinge: E2190, K2187) FRB Allosteric Site (FRB Domain) Benzoxazole 2-Aminobenzoxazole (Orthosteric Binder) Benzoxazole->Hinge Hydrogen Bonds Linker PEG Linker Benzoxazole->Linker Macrolide Macrolide Core (Allosteric Binder) Linker->Macrolide Macrolide->FRB Protein-Protein Interaction

Diagram 2: Bi-steric binding mechanism of 2-aminobenzoxazole inhibitors.

Comparative Performance Data

To objectively assess the utility of the 2-aminobenzoxazole scaffold, we must compare its cross-reactivity profile against standard orthosteric and allosteric alternatives. The table below summarizes the enzymatic and cellular selectivity indices derived from preclinical profiling[3].

Inhibitor ClassRepresentative CompoundmTORC1 IC50 (p4EBP1)mTORC2 IC50 (pAKT)Selectivity Ratio (mTORC2/C1)Off-Target Lipid Kinase Cross-Reactivity
Bi-steric (2-Aminobenzoxazole) RMC-46271.4 nM18.0 nM~13x Minimal (spares PI3K isoforms)
Orthosteric Dual Inhibitor Sapanisertib~2.0 nM~3.0 nM1.5x High (cross-reacts with PI3K)
Allosteric Inhibitor Rapamycin~0.1 nM>1000 nM>10000x None (but incomplete mTORC1 inhibition)

Data Interpretation: While Rapamycin exhibits perfect selectivity, it fails to completely inhibit mTORC1-mediated 4EBP1 phosphorylation. Sapanisertib achieves complete inhibition but suffers from severe mTORC2 cross-reactivity. The 2-aminobenzoxazole bi-steric compound (RMC-4627) threads the needle, providing potent, complete mTORC1 suppression while maintaining a robust >10-fold selectivity window over mTORC2[3].

Self-Validating Experimental Protocols for Cross-Reactivity Profiling

To ensure trustworthiness and reproducibility, cross-reactivity must be validated through a multi-tiered orthogonal approach. Biochemical selectivity does not always translate to cellular selectivity due to high intracellular ATP concentrations competing with the orthosteric 2-aminobenzoxazole moiety. Below are the self-validating protocols required for rigorous profiling.

ProfilingWorkflow Step1 1. Kinome-Wide Screening (Off-target binding) Step2 2. Enzymatic IC50 Profiling (mTORC1 vs mTORC2) Step1->Step2 Step3 3. Cellular Phospho-Flow (p4EBP1 vs pAKT) Step2->Step3 Step4 4. In Vivo Pharmacodynamics (Tissue Selectivity) Step3->Step4

Diagram 3: Step-by-step experimental workflow for cross-reactivity profiling.

Protocol 1: High-Throughput Kinome Profiling (Phase 1)

Causality: Enzymatic binding assays isolate the inhibitor-kinase interaction from cellular variables (e.g., membrane permeability, efflux pumps), allowing us to map the baseline promiscuity of the 2-aminobenzoxazole hinge-binder against the broader kinome.

Methodology:

  • Preparation: Prepare a 100x stock of the 2-aminobenzoxazole inhibitor in 100% anhydrous DMSO.

  • Incubation: Incubate the inhibitor (at 1 µM and 10 µM concentrations) with a panel of 468 DNA-tagged kinases immobilized on solid supports (e.g., KINOMEscan methodology).

  • Competition: Add standard active-site directed ligands. The 2-aminobenzoxazole compound will compete for the ATP-binding hinge region (E2190/K2187 equivalents in off-targets).

  • Quantification: Elute bound kinases and quantify the remaining binding fraction via qPCR.

  • Validation Check: Calculate the Selectivity Score (S-score). A self-validating run must include a pan-kinase inhibitor (e.g., Staurosporine) as a positive control to confirm the assay's dynamic range.

Protocol 2: Cellular Phospho-Flow Cytometry for Pathway Selectivity (Phase 2)

Causality: Phospho-flow cytometry allows us to measure p4EBP1 (a direct readout of mTORC1) and pAKT (a direct readout of mTORC2) simultaneously in single cells. This provides a definitive map of pathway cross-reactivity in a physiological ATP environment.

Methodology:

  • Cell Culture & Treatment: Seed HCT116 or MCF-7 cells at 1×105 cells/mL in 96-well plates. Treat with a 10-point serial dilution (0.1 nM to 1000 nM) of the inhibitor for exactly 2 hours to capture primary signaling events before transcriptional feedback occurs.

  • Fixation & Permeabilization: Fix cells immediately with 4% paraformaldehyde for 15 mins at room temperature to freeze the phosphorylation state. Permeabilize with ice-cold 90% methanol for 30 mins.

  • Staining: Co-stain the cells with anti-p4EBP1 (Thr37/46) conjugated to Alexa Fluor 488 and anti-pAKT (Ser473) conjugated to Alexa Fluor 647.

  • Acquisition: Acquire data on a flow cytometer (minimum 10,000 events per well). Calculate the Mean Fluorescence Intensity (MFI) and derive the IC50 for both fluorophores using a 4-parameter logistic curve.

  • Validation Check: The ratio of the pAKT IC50 to the p4EBP1 IC50 establishes the cellular selectivity index. If the 2-aminobenzoxazole linker is functioning correctly, p4EBP1 should be inhibited at low nanomolar concentrations while pAKT remains unaffected.

References[1] Title: 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC

Source: nih.gov URL:[2] Title: Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC Source: nih.gov URL:[3] Title: Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

Sources

Safety & Regulatory Compliance

Safety

2-Amino-1,3-benzoxazole-7-carboxylic acid proper disposal procedures

Essential Safety and Handling Protocol for 2-Amino-1,3-benzoxazole-7-carboxylic acid As a Senior Application Scientist, I approach chemical handling and laboratory safety not as a rigid checklist, but as a mechanistic sy...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Protocol for 2-Amino-1,3-benzoxazole-7-carboxylic acid

As a Senior Application Scientist, I approach chemical handling and laboratory safety not as a rigid checklist, but as a mechanistic system. To safely manage 2-Amino-1,3-benzoxazole-7-carboxylic acid (CAS: 1781320-38-4) , we must first understand its molecular behavior. This compound features a rigid benzoxazole scaffold equipped with both an aromatic amine and a carboxylic acid moiety[1].

While the carboxylic acid group imparts mild acidity, the aromatic amine is the primary driver of its toxicological and environmental risk profile. Aromatic amines are notoriously resistant to standard environmental degradation and can be highly toxic to aquatic ecosystems[2]. Therefore, standard drain disposal is strictly prohibited. This guide provides the definitive, self-validating protocols for the safe operation, containment, and disposal of this compound.

Quantitative Hazard & Physical Profile

Before initiating any operational workflow, it is critical to baseline the physical and hazard parameters of the compound.

ParameterSpecification / Data
Chemical Name 2-Amino-1,3-benzoxazole-7-carboxylic acid
CAS Number 1781320-38-4[1]
Molecular Formula C8H6N2O3[3]
Molecular Weight 178.15 g/mol
Physical State Solid powder
Primary Hazards Skin Irritation (Cat 2), Eye Irritation (Cat 2A), STOT SE 3 (Respiratory)[4]
Thermal Decomposition Emits toxic Carbon Oxides (COx) and Nitrogen Oxides (NOx)[4]
Waste Classification Non-halogenated organic solid waste

Operational Safety & Handling Protocol

When handling this compound, the goal is to prevent aerosolization and dermal exposure. The following protocol ensures a closed-loop safety system during routine weighing and transfer.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the powder inside a certified Class II biological safety cabinet (BSC) or a chemical fume hood with a minimum face velocity of 100 fpm. Causality: The compound is a Category 3 respiratory irritant; localized negative pressure prevents inhalation of micro-particulates.

  • Personal Protective Equipment (PPE): Don double nitrile gloves, a properly fitted N95/P100 particulate respirator (if weighing outside a hood), and wrap-around chemical splash goggles. Causality: Nitrile provides superior chemical resistance to solid organic acids and amines compared to latex.

  • Static Dissipation: Use anti-static weighing boats and grounded spatulas. Causality: Fine organic powders can accumulate static charge, leading to sudden aerosolization or, in extreme concentrations, dust deflagration.

  • Self-Validating Check: After transferring the chemical, visually inspect your gloves and the balance area under a bright light for any residual fine dust. If dust is present, proceed immediately to the decontamination workflow.

Spill Response & Containment Workflow

In the event of a localized benchtop spill, immediate containment is required to prevent the spread of the aromatic amine.

Step-by-Step Clean-up Methodology:

  • Isolate & Wet: Do NOT dry sweep. Cover the spilled powder with a damp plastic sheet or lightly mist it with a 5% sodium bicarbonate solution. Causality: Dry sweeping aerosolizes the powder. Wetting the material suppresses dust, while the mild base neutralizes the carboxylic acid moiety.

  • Mechanical Collection: Use a non-sparking scoop or a damp disposable towel to collect the wetted material[4].

  • Primary Decontamination: Wash the affected surface with a mild alkaline detergent, followed by a thorough wipe-down with distilled water.

  • Self-Validating Check: To validate the effectiveness of your decontamination, swab the cleaned surface with a pH indicator strip. A neutral pH (6.5–7.5) confirms the complete removal of the residual carboxylic acid, ensuring the area is safe for standard use.

Comprehensive Disposal Procedures

Because 2-Amino-1,3-benzoxazole-7-carboxylic acid contains an aromatic amine, it cannot be neutralized and flushed down the drain[2]. It must be treated as regulated chemical waste.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Place all collected powder, contaminated weighing boats, and spill cleanup materials into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Categorization: Designate the container strictly for "Non-Halogenated Organic Solid Waste." Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) as this can trigger a violent exothermic reaction.

  • Labeling: Affix a hazardous waste label detailing the full chemical name (no abbreviations), CAS number (1781320-38-4), and the primary hazard (Irritant/Harmful).

  • Final Destruction: Transfer the sealed container to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste professional. Causality: The only environmentally acceptable method for destroying stable aromatic amines is high-temperature incineration (typically >1000°C) equipped with NOx scrubbers. This breaks the stable benzoxazole ring and prevents the release of toxic nitrogen oxides into the atmosphere[4],[2].

Waste Workflow Visualization

The following diagram maps the logical decision tree for routing 2-Amino-1,3-benzoxazole-7-carboxylic acid into the correct waste streams.

G A 2-Amino-1,3-benzoxazole- 7-carboxylic acid Waste B Physical State? A->B C Solid Powder / Dust B->C D Dissolved in Solvent (e.g., DMSO, Methanol) B->D E Non-Halogenated Solid Waste Container C->E Sweep/Collect F Non-Halogenated Solvent Waste Container D->F Funnel/Pour G High-Temperature Incineration (Licensed) E->G EPA/RCRA Compliant F->G EPA/RCRA Compliant

Fig 1. Waste segregation and disposal workflow for 2-Amino-1,3-benzoxazole-7-carboxylic acid.

References

  • ChemBK. "2-amino-1,3-benzoxazole-7-carboxylic acid Chemical Properties." ChemBK Database. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides and Chemicals." EPA.gov. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-1,3-benzoxazole-7-carboxylic acid

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 2-Amino-1,3-benzoxazole-7-carboxylic acid. It is intended for...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 2-Amino-1,3-benzoxazole-7-carboxylic acid. It is intended for researchers, scientists, and drug development professionals. As no specific Safety Data Sheet (SDS) is available for this exact compound, the following guidance is synthesized from data on structurally similar benzoxazole derivatives and established principles of laboratory safety. A thorough, site-specific risk assessment must be conducted by qualified personnel before any handling of this compound.

Hazard Profile Analysis: Understanding the Risk

The primary hazards associated with 2-Amino-1,3-benzoxazole-7-carboxylic acid are extrapolated from its structural analogs. The benzoxazole core, combined with an amino group and a carboxylic acid, suggests a compound that is likely a solid powder at room temperature.

The key anticipated hazards are:

  • Skin Irritation (H315): Many benzoxazole derivatives are known to cause skin irritation.[1][2][3]

  • Serious Eye Irritation (H319): This is a common hazard for this class of compounds, posing a significant risk upon contact.[1][2][3]

  • Respiratory Irritation (H335): As a fine powder, the compound may be easily aerosolized, and inhalation could lead to respiratory tract irritation.[1][2][4]

  • Harmful if Swallowed (H302): Some related structures are classified as harmful if ingested.[2][3]

The primary routes of exposure are through inhalation of dust and direct dermal or eye contact. Therefore, the selection of PPE is critically focused on creating a complete barrier against these exposure pathways.

Core PPE Recommendations: A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following components are required to ensure operator safety when handling 2-Amino-1,3-benzoxazole-7-carboxylic acid.

  • Eye and Face Protection:

    • Rationale: To prevent contact with aerosolized powder or splashes of solutions containing the compound, which can cause serious eye irritation.[4]

    • Minimum Requirement: Chemical safety goggles that meet appropriate government standards (e.g., EN 166 in the EU or NIOSH-approved in the US).[5]

    • Recommended for High-Risk Tasks: For operations with a higher risk of splashing (e.g., preparing stock solutions, large-scale reactions), a full-face shield should be worn in addition to safety goggles.[6][7]

  • Hand Protection:

    • Rationale: To prevent skin contact, which can lead to irritation and potential absorption.[3]

    • Required Gloves: Chemical-resistant gloves are mandatory.[8] Nitrile gloves are a suitable first choice, but always check manufacturer compatibility charts for the specific solvents being used.[9]

    • Best Practice: Double-gloving is highly recommended, especially when handling the pure solid. This allows for the removal of the contaminated outer glove without exposing the skin.[10] Gloves must be inspected for any defects before use and removed using the proper technique to avoid contaminating the skin.[5]

  • Body Protection:

    • Rationale: To protect the skin on the arms and body from accidental spills and dust contamination.

    • Required Attire: A long-sleeved laboratory coat is essential. For increased protection, consider a flame-resistant or chemical-resistant coat.[6] Cuffs should be snug at the wrist.

  • Respiratory Protection:

    • Rationale: The primary inhalation hazard stems from the fine, dust-like nature of the solid compound.[11]

    • Primary Engineering Control: All handling of the solid compound must be performed within a certified chemical fume hood to control exposure to dust and vapors.[6][8]

    • Secondary Respiratory Protection: If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate particle filter (e.g., N95 or higher) or an organic vapor cartridge is necessary.[10][12] All personnel requiring a respirator must be properly fit-tested and trained.

PPE Selection Matrix for Common Laboratory Tasks

The level of PPE required is dictated by the specific procedure and the associated risk of exposure. This table provides a clear guide for selecting the appropriate equipment for various tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection (Engineering Control)
Storage & Transport (Closed Container)Safety GlassesSingle Pair of Nitrile GlovesLab CoatGeneral Laboratory Ventilation
Weighing & Aliquotting Solid Chemical Safety Goggles & Face ShieldDouble Pair of Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing Solutions Chemical Safety Goggles & Face ShieldDouble Pair of Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Conducting Reactions Chemical Safety GogglesSingle or Double Pair of Nitrile GlovesLab CoatRequired: Chemical Fume Hood
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-duty Chemical-Resistant GlovesChemical-Resistant Apron or GownRequired: NIOSH-approved Respirator

Procedural Protocols: Ensuring Safe Execution

Adherence to standardized procedures is paramount for minimizing risk.

Pre-Handling Checklist
  • Verify that a certified chemical fume hood is operational.

  • Locate and confirm the accessibility of the nearest emergency eyewash station and safety shower.

  • Inspect all PPE for damage (e.g., cracks in goggles, tears in gloves).

  • Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the workspace.

  • Ensure an appropriate chemical spill kit is readily available.[6]

Safe Handling Workflow

This workflow outlines the critical steps for safely handling the solid compound inside a fume hood.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Don Full PPE (Double Gloves, Goggles, Lab Coat) B Verify Fume Hood Operation A->B C Transfer Compound within Fume Hood B->C D Weigh Solid on Anti-static Weigh Paper C->D E Carefully Add to Solvent D->E F Decontaminate Spatula and Surfaces E->F G Seal Waste Container F->G H Remove Outer Gloves (inside hood) G->H I Doff Remaining PPE H->I J Wash Hands Thoroughly I->J

Caption: A procedural workflow for the safe handling of 2-Amino-1,3-benzoxazole-7-carboxylic acid.
Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult or they feel unwell, seek immediate medical attention.[8]

  • Spill: For small spills inside a fume hood, absorb the material with an inert substance like sand or vermiculite.[8][13] Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[11]

Decontamination and Disposal

  • Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. Rinse with an appropriate solvent (one in which the compound is soluble) in the fume hood, and collect the rinsate as hazardous waste.

  • Disposal: All waste, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[8] Do not discharge into drains or the environment.[8] All disposal must be conducted through an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][14]

References

  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Avanti Research. (2018, January 22). Safety Data Sheet.
  • PubChem. 2-Amino-1,3-benzoxazole-6-carboxylic acid.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • PubChem. 2-Aminobenzoxazole.
  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. Material Safety Data Sheet.
  • Apollo Scientific. 2-Methyl-1,3-benzoxazole-7-carboxylic acid.
  • Benchchem. Personal protective equipment for handling 4-propyl-1,3-oxazole.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
  • National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Enamine. Safety Data Sheet.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • AK Scientific, Inc. Safety Data Sheet.

Sources

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